molecular formula C6H14O B165387 2-Methyl-3-pentanol CAS No. 565-67-3

2-Methyl-3-pentanol

Cat. No.: B165387
CAS No.: 565-67-3
M. Wt: 102.17 g/mol
InChI Key: ISTJMQSHILQAEC-UHFFFAOYSA-N
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Description

2-Methyl-3-pentanol (Ethyl isopropyl carbinol) was detected by comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-ToFMS).>This compound is a natural product found in Camellia sinensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentan-3-ol
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InChI

InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ISTJMQSHILQAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870616
Record name 2-Methylpentan-3-ol
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Molecular Weight

102.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Methyl-3-pentanol
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Vapor Pressure

5.38 [mmHg]
Record name 2-Methyl-3-pentanol
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CAS No.

565-67-3
Record name (±)-2-Methyl-3-pentanol
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Record name 2-Methyl-3-pentanol, (+/-)-
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Record name 2-Methyl-3-pentanol, (±)-
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-methyl-3-pentanol, including its chemical identity, physicochemical properties, synthesis protocols, and relevant applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The preferred IUPAC name for the organic chemical compound with the common name this compound is 2-methylpentan-3-ol [1][2][3]. It is classified as a secondary alcohol[1].

The chemical structure is characterized by a five-carbon pentane (B18724) chain with a hydroxyl (-OH) group located on the third carbon and a methyl (-CH3) group on the second carbon.

  • Molecular Formula: C₆H₁₄O[1][2][3][4][5]

  • SMILES String: CCC(O)C(C)C

  • InChI Key: ISTJMQSHILQAEC-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties are essential for its handling, application in experimental settings, and for analytical characterization.

PropertyValueSource(s)
Molar Mass 102.174 g/mol [1][2]
Appearance Colorless liquid[1][2]
Density 0.819 g/mL at 25 °C[6]
0.8243 g/cm³ at 20 °C[1][4]
Boiling Point 128 °C
126.5 °C[1][4]
Flash Point 46 °C (115 °F) - closed cup[7]
Solubility in Water 20 g/L[1][4]
Refractive Index 1.417 at 20 °C[6][7]
Vapor Pressure 5.38 mmHg[2]

Experimental Protocols

A multi-step synthesis can be employed to produce this compound from 2-methylpentane (B89812). This process involves bromination, elimination, and hydroboration-oxidation reactions[8].

Step 1: Bromination of 2-Methylpentane

  • Reaction: 2-methylpentane is reacted with bromine (Br₂) in the presence of ultraviolet (UV) light.

  • Reagents: 2-methylpentane, Bromine (Br₂), UV light.

  • Product: 2-bromo-2-methylpentane (B146041).

  • Mechanism: Free radical halogenation.

Step 2: Elimination Reaction

  • Reaction: The resulting 2-bromo-2-methylpentane undergoes an E2 elimination reaction with a strong base.

  • Reagents: 2-bromo-2-methylpentane, Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH).

  • Product: 2-methyl-2-pentene.

  • Mechanism: E2 elimination.

Step 3: Hydroboration-Oxidation

  • Reaction: The alkene, 2-methyl-2-pentene, is hydrated via an anti-Markovnikov addition of a hydroxyl group.

  • Reagents: 1. Borane-tetrahydrofuran complex (BH₃-THF), 2. Hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH).

  • Product: A racemic mixture of this compound.

  • Mechanism: Hydroboration-oxidation.

Other notable synthetic strategies for this compound include the use of Grignard and Wittig reactions, which offer different approaches to forming the carbon skeleton and introducing the hydroxyl group[9]. For instance, a Grignard reaction could involve the reaction of an appropriate Grignard reagent with an aldehyde[9].

Visualizations

The following diagram illustrates the logical breakdown of the IUPAC name "2-methylpentan-3-ol".

IUPAC_Naming IUPAC 2-methylpentan-3-ol Parent pentan IUPAC->Parent Parent Chain Suffix -ol IUPAC->Suffix Functional Group Prefix 2-methyl IUPAC->Prefix Substituent Parent_Desc 5-carbon chain Parent->Parent_Desc Suffix_Desc Alcohol at position 3 Suffix->Suffix_Desc Prefix_Desc Methyl group at position 2 Prefix->Prefix_Desc

Logical breakdown of the IUPAC name for 2-methylpentan-3-ol.

The diagram below outlines the experimental workflow for the synthesis of this compound from 2-methylpentane.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Elimination cluster_2 Step 3: Hydroboration-Oxidation Start 2-Methylpentane Reagent1 + Br2, UV light Start->Reagent1 Product1 2-Bromo-2-methylpentane Reagent1->Product1 Reagent2 + NaOMe, MeOH Product2 2-Methyl-2-pentene Product1->Product2 Reagent2->Product2 Reagent3 1. BH3-THF 2. H2O2, NaOH FinalProduct This compound Product2->FinalProduct Reagent3->FinalProduct

Workflow for the synthesis of this compound.

Applications and Occurrence

This compound has been identified as a volatile marker and is also used as a fuel[1][6][10]. In terms of natural occurrence, it has been reported in Camellia sinensis, the plant species whose leaves and leaf buds are used to produce tea[2]. Its potential as a neurotoxin has also been noted[11].

References

physical properties of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Methyl-3-pentanol

This technical guide provides a comprehensive overview of the core , targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Summary of Physical Properties

The physical characteristics of this compound (CAS No: 565-67-3) are crucial for its application and handling in a laboratory setting. A compilation of its key physical properties is presented below.

Physical PropertyValueConditions
Molecular Weight 102.17 g/mol [1][2][3]-
Appearance Colorless liquid[2][4][5]Standard
Boiling Point 126.5 °C to 128 °C[1][4][5][6]760 mmHg
Melting Point -48.42 °C (estimate)[5][7]-
Density 0.819 g/mL to 0.8243 g/cm³[1][4][6]20-25 °C
Refractive Index 1.415 to 1.417[1][5][6]20 °C (sodium D-line)
Solubility in Water 20 g/L[4][8]Standard
Other Solubilities Miscible with ethanol (B145695) and diethyl ether[4]Standard

Experimental Protocols

The determination of the physical properties of a liquid compound such as this compound involves several standard laboratory procedures.

Boiling Point Determination (Micro Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A common method for small sample volumes is the micro-boiling point determination.

  • Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., a Thiele tube or a metal heating block), and a stirring mechanism.[9]

  • Procedure :

    • A small amount of the liquid sample (approximately 0.5 mL) is placed into the test tube.[9]

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

    • The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[10]

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.[10]

    • Heating is then discontinued. The liquid will begin to cool, and the bubbling will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[10] This temperature is recorded from the thermometer.

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

  • Apparatus : A digital balance and a graduated measuring cylinder or a pycnometer for higher accuracy.[11]

  • Procedure (using a measuring cylinder) :

    • The mass of a clean, dry measuring cylinder is recorded using a digital balance.[11]

    • A specific volume of this compound is carefully poured into the measuring cylinder. The volume is read from the bottom of the meniscus.[11][12]

    • The measuring cylinder containing the liquid is reweighed, and the mass is recorded.[11]

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the total mass.

    • The density is then calculated using the formula: Density = Mass / Volume.[11] For improved accuracy, the measurements should be repeated and an average value calculated.[11]

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is dependent on temperature and the wavelength of light.[13]

  • Apparatus : An Abbe refractometer is commonly used for this measurement.

  • Procedure :

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of this compound are placed on the prism surface of the refractometer.

    • The prism is closed, and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index is read from the instrument's scale.

    • The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.[13]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the .

G cluster_0 Experimental Workflow for Physical Property Determination A Sample Preparation (Pure this compound) B Boiling Point Determination (Micro Reflux Method) A->B C Density Determination (Mass/Volume Measurement) A->C D Refractive Index Measurement (Abbe Refractometer) A->D E Data Compilation and Analysis B->E C->E D->E

Caption: Workflow for determining the .

References

An In-depth Technical Guide to 2-Methyl-3-pentanol (CAS: 565-67-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-pentanol (CAS: 565-67-3), a secondary alcohol with applications in organic synthesis and as a reference standard. This document consolidates essential physicochemical, spectroscopic, and safety data. Detailed experimental protocols for its synthesis are presented, alongside visualizations of key chemical workflows, to support its practical application in a laboratory setting.

Physicochemical Properties

This compound, also known as ethyl isopropyl carbinol, is a flammable, colorless liquid.[1][2] It is sparingly soluble in water but miscible with organic solvents like ethanol (B145695) and diethyl ether.[1][3] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
IUPAC Name 2-Methylpentan-3-ol[1][2]
Synonyms Ethyl isopropyl carbinol, this compound[1]
CAS Number 565-67-3[1][4]
Molecular Formula C₆H₁₄O[1][4]
Molecular Weight 102.17 g/mol [2]
Boiling Point 126.5 - 128 °C[1][4]
Melting Point Not available (data unavailable)
Density 0.819 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.417[4]
Vapor Pressure 5.38 mmHg at 25 °C[2]
Flash Point 46 °C (114.8 °F) - closed cup[1]
Water Solubility 20 g/L[1]
LogP 1.8[2]

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its synthesis is typically achieved through the reduction of the corresponding ketone or via carbon-carbon bond formation using organometallic reagents.

Key Synthetic Routes

Two primary and highly efficient methods for the laboratory-scale synthesis of this compound are:

  • Reduction of 2-Methyl-3-pentanone: This is a common and straightforward method involving the reduction of the ketone 2-methyl-3-pentanone. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used to achieve high yields.

  • Grignard Reaction: This powerful C-C bond-forming reaction offers two main pathways to construct the carbon skeleton:

    • Route A: Reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with isobutyraldehyde (B47883) (2-methylpropanal).

    • Route B: Reaction of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) with propanal.

The following diagram illustrates the retrosynthetic analysis and the two forward Grignard synthesis pathways.

G_synthesis cluster_title Synthesis Pathways for this compound cluster_retro Retrosynthesis (Grignard) cluster_forward Forward Synthesis cluster_a Route A cluster_b Route B title_node product This compound (Target Molecule) route_a_retro Ethyl Grignard + Isobutyraldehyde product->route_a_retro Disconnection route_b_retro Isopropyl Grignard + Propanal product->route_b_retro Disconnection cluster_retro cluster_retro ethyl_mgbr Ethylmagnesium bromide workup_a 1. Combine 2. H3O+ Workup ethyl_mgbr->workup_a + Diethyl Ether isobutyraldehyde Isobutyraldehyde isobutyraldehyde->workup_a + Diethyl Ether product_a This compound workup_a->product_a Yields isopropyl_mgbr Isopropylmagnesium bromide workup_b 1. Combine 2. H3O+ Workup isopropyl_mgbr->workup_b + Diethyl Ether propanal Propanal propanal->workup_b + Diethyl Ether product_b This compound workup_b->product_b Yields cluster_forward cluster_forward

Figure 1: Retrosynthetic analysis and forward synthesis routes for this compound via Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction (Route A)

This protocol describes the synthesis of this compound from isobutyraldehyde and ethylmagnesium bromide. Note: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of bromoethane in anhydrous diethyl ether via the dropping funnel.

    • Once the reaction initiates (indicated by bubble formation and disappearance of the iodine color), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has reacted. The resulting gray-black solution is ethylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 126-128 °C.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

Technique Data (Peak Assignments) Reference(s)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.27 (m, 1H, -CHOH), ~1.8-1.2 (m, 3H, -CH₂- and -CH(CH₃)₂), ~0.9 (m, 9H, 3 x -CH₃)[4]
¹³C NMR (CDCl₃) δ (ppm): ~80.1 (-CHOH), ~32.4 (-CH(CH₃)₂), ~25.9 (-CH₂-), ~18.5, ~16.2 (-CH(CH₃)₂), ~10.4 (-CH₂CH₃)[1][5]
Mass Spec (EI) m/z (%): 57 (100), 73 (80), 45 (60), 29 (50), 43 (45), 102 (M⁺, low intensity)[2][6]
IR Spectroscopy (cm⁻¹): ~3350 (broad, O-H stretch), ~2960 (C-H stretch), ~1100 (C-O stretch)[7][8]

The following diagram outlines a typical workflow for the analytical characterization of a synthesized sample.

G_analysis cluster_title Analytical Workflow for this compound title_node start Synthesized Crude Product gcms GC-MS Analysis start->gcms Initial Purity Check purification Purification (Fractional Distillation) gcms->purification Impure? nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Purity & Structure ir FTIR Spectroscopy purification->ir Functional Groups data_comp Data Comparison with Literature Values nmr->data_comp ir->data_comp final Structure Confirmed Purity >99% data_comp->final Match?

Figure 2: A typical workflow for the purification and structural confirmation of synthesized this compound.

Applications

While not a direct therapeutic agent, this compound serves important roles in scientific research and related industries.

  • Synthetic Intermediate: Its primary value lies in its use as a building block in organic synthesis. The secondary alcohol functionality can be oxidized to a ketone or used as a protecting group, and the alkyl structure can be further modified.

  • Volatile Marker: In analytical chemistry, it has been used as a volatile marker, particularly in studies involving gas chromatography-mass spectrometry (GC-MS).

  • Fuel Research: Like other secondary alcohols, it has been investigated for its potential use as a fuel or fuel additive.[9]

Toxicology and Safety

This compound is a flammable liquid and requires careful handling. The primary hazards are associated with its flammability and potential for irritation upon contact.

Hazard TypeDataReference(s)
GHS Classification Flammable Liquid, Category 3[2][10]
Hazard Statements H226: Flammable liquid and vapor[2]
Signal Word Warning[2]
Acute Toxicity LD₅₀ (mouse, intravenous): 320 mg/kg[2][4]
Health Effects May cause eye, skin, and respiratory tract irritation. Symptoms of overexposure may include headache, dizziness, and nausea.[1][5]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood.[1][10]
Handling & Storage Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area in a tightly sealed container. Ground/bond container and receiving equipment to prevent static discharge.[1][10]
First Aid (Eyes) Rinse immediately with plenty of water for at least 15 minutes.[1]
First Aid (Skin) Wash off immediately with plenty of water. Remove contaminated clothing.[1]

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of 2-Methyl-3-pentanol, a secondary alcohol with applications as a fuel and a volatile marker. This document outlines its key physicochemical properties, details experimental methodologies for boiling point determination, and illustrates the underlying principles governing its boiling behavior.

Physicochemical Data of this compound

This compound, with the IUPAC name 2-methylpentan-3-ol, is an organic compound with the chemical formula C6H14O.[1][2] Its properties are summarized in the table below, providing a clear comparison of key quantitative data.

PropertyValueSource
Boiling Point 126.5 °C[1][3][4]
128 °C[5][6]
Molecular Weight 102.174 g/mol [1][4]
Density 0.8243 g/cm³ at 20 °C[1][4]
0.819 g/mL at 25 °C[6]
Water Solubility 20 g/L[4]
Refractive Index 1.412[3]
1.415[5]
n20/D 1.417[6]

Factors Influencing the Boiling Point of Alcohols

The boiling point of an alcohol is primarily determined by the strength of its intermolecular forces.[7] For this compound, the presence of a hydroxyl (-OH) group is the most significant factor.

  • Hydrogen Bonding: The hydroxyl group allows this compound molecules to form strong hydrogen bonds with one another.[8][9][10] These bonds require a substantial amount of energy to overcome, resulting in a significantly higher boiling point compared to alkanes of similar molecular weight.[9][10]

  • Van der Waals Forces: As the number of carbon atoms increases, the strength of the van der Waals dispersion forces also increases, leading to a higher boiling point.[10]

  • Molecular Branching: Branching in the carbon chain, as seen in this compound, can lower the boiling point compared to its straight-chain isomer, 3-hexanol. Branching reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.[7]

The following diagram illustrates the logical relationship between these intermolecular forces and the boiling point.

G A This compound Molecule B Intermolecular Forces A->B C Hydrogen Bonding (-OH group) B->C D Van der Waals Forces B->D E Boiling Point C->E Strongly Increases D->E Increases F Molecular Structure F->B G Molecular Weight F->G H Branching F->H G->D Increases H->D Decreases

Intermolecular forces affecting boiling point.

Experimental Determination of Boiling Point

The boiling point of this compound can be determined using several established laboratory methods. The choice of method often depends on the quantity of the sample available.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes (less than 0.5 mL).[11]

Protocol:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently and continuously heated. This design facilitates uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a vigorous and continuous stream of bubbles is observed.

  • Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11][12] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Record Pressure: The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.

Boiling Point Determination by Distillation

For larger sample volumes, a simple distillation apparatus provides an accurate measurement of the boiling point.

Protocol:

  • Apparatus Setup: A distillation flask is filled with the this compound sample and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is attached to a collection vessel. A thermometer is placed in the neck of the distillation flask, with the top of the bulb positioned just below the side arm leading to the condenser. This placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[11]

  • Heating: The distillation flask is heated gently.

  • Distillation: As the liquid boils, its vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is then collected.

  • Boiling Point Reading: The temperature is recorded when it stabilizes during a steady rate of distillation. This stable temperature is the boiling point of the liquid.

  • Record Pressure: The atmospheric pressure should be recorded.

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point.

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment A Prepare Sample B Assemble Apparatus (e.g., Thiele Tube or Distillation Setup) A->B C Heat Sample Gently D Observe for Boiling/Vaporization C->D E Record Stable Temperature D->E F Record Atmospheric Pressure E->F G Compare with Literature Values F->G

Generalized workflow for boiling point determination.

References

An In-depth Technical Guide to the Density of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the density of 2-Methyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols for density determination, and a workflow visualization.

Core Properties of this compound

This compound (IUPAC name: 2-methylpentan-3-ol) is a secondary alcohol with the chemical formula C₆H₁₄O.[1] It presents as a clear, colorless, and flammable liquid.[2][3] Understanding its physical properties, such as density, is crucial for its application in various scientific and industrial contexts.

Quantitative Density Data

The density of a liquid is dependent on temperature, generally decreasing as temperature increases. Below is a summary of reported density values for this compound at different temperatures.

Density ValueTemperature (°C)UnitsReference(s)
0.824320g/cm³[1][4]
0.823020g/cm³[3]
0.81925g/mL[5][6]
0.820Not Specifiedg/mL[7]

Note: g/cm³ is equivalent to g/mL.

Experimental Protocol: Density Determination by Pycnometer

The determination of a liquid's density with high precision is commonly achieved using a pycnometer, also known as a specific gravity bottle.[8][9][10] This method relies on the gravimetric measurement of a precisely known volume of the liquid.[11]

Principle: The pycnometer is a glass flask with a specific, accurately calibrated volume.[9][10] By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and finally filled with the sample liquid (this compound), the density of the sample can be calculated with high accuracy.[8][11]

Apparatus and Materials:

  • Pycnometer with a ground-glass stopper containing a capillary tube

  • Analytical balance (accuracy to at least 0.1 mg)

  • Thermostatic bath

  • This compound (sample)

  • Deionized water (reference liquid)

  • Acetone or other suitable solvent (for cleaning and drying)

  • Pipettes

Detailed Methodology:

  • Preparation and Cleaning:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone, followed by rinsing with deionized water.

    • Ensure the pycnometer is completely dry before the initial measurement. This can be achieved by placing it in an oven or rinsing with a volatile solvent and allowing it to air dry.

  • Mass of the Empty Pycnometer (m₀):

    • Carefully weigh the clean, dry pycnometer along with its stopper on the analytical balance. Record this mass as m₀.

  • Calibration with Reference Liquid (Deionized Water):

    • Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

    • Insert the stopper. The capillary tube in the stopper will allow excess liquid to escape, ensuring the volume is precisely met.[8]

    • Wipe dry the exterior of the pycnometer.

    • Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 20.0 °C) and allow it to equilibrate. Ensure the water level in the bath is above the level of the liquid inside the pycnometer.

    • Once equilibrated, remove the pycnometer, wipe it completely dry, and weigh it. Record this mass as m₁.

  • Mass of the Sample Liquid (this compound):

    • Empty and thoroughly dry the pycnometer as described in Step 1.

    • Fill the pycnometer with this compound.

    • Repeat the process of inserting the stopper, equilibrating in the thermostatic bath at the same temperature, drying the exterior, and weighing. Record this mass as m₂.

  • Calculations:

    • Mass of water (m_water): m_water = m₁ - m₀

    • Volume of pycnometer (V): V = m_water / ρ_water

      • Where ρ_water is the known density of water at the experimental temperature.

    • Mass of sample (m_sample): m_sample = m₂ - m₀

    • Density of sample (ρ_sample): ρ_sample = m_sample / V

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the density of this compound using the pycnometer method.

G cluster_prep Preparation cluster_calib Calibration (Reference Liquid) cluster_sample Measurement (Sample Liquid) cluster_calc Final Calculation prep1 Clean and Dry Pycnometer prep2 Weigh Empty Pycnometer (m₀) prep1->prep2 calib1 Fill with Deionized Water prep2->calib1 Proceed to Calibration calib2 Equilibrate in Thermostatic Bath calib1->calib2 calib3 Dry Exterior and Weigh (m₁) calib2->calib3 calib4 Calculate Pycnometer Volume (V) calib3->calib4 sample1 Clean and Dry Pycnometer calib4->sample1 Proceed to Sample Measurement sample2 Fill with this compound sample1->sample2 sample3 Equilibrate at Same Temperature sample2->sample3 sample4 Dry Exterior and Weigh (m₂) sample3->sample4 calc1 Calculate Sample Mass (m₂ - m₀) sample4->calc1 Proceed to Calculation calc2 Calculate Sample Density (Mass / V) calc1->calc2

Workflow for Density Determination via Pycnometry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-3-pentanol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight, structure, and spectroscopic data. It also details common synthetic routes with experimental protocols and visual representations of reaction pathways.

Chemical and Physical Properties

This compound, also known as ethyl isopropyl carbinol, is a secondary alcohol with the chemical formula C₆H₁₄O.[1][2] It is a colorless liquid at room temperature.[1]

Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValue
IUPAC Name 2-Methylpentan-3-ol[1]
Synonyms Ethyl isopropyl carbinol[3]
CAS Number 565-67-3[1][2][3][4]
Molecular Formula C₆H₁₄O[1][2][4][5]
Molecular Weight 102.17 g/mol [2][3][5]
Molar Mass 102.174 g/mol [1]
Density 0.819 g/mL at 25 °C
Boiling Point 128 °C
Refractive Index n20/D 1.417
Solubility in Water 20 g/L[1]
Linear Formula CH₃CH₂CH(OH)CH(CH₃)₂[3]
SMILES CCC(O)C(C)C[3]
InChI Key ISTJMQSHILQAEC-UHFFFAOYSA-N[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyKey Data Points
Mass Spectrometry Molecular Ion (M⁺): 102[6]
¹H NMR Chemical shifts (ppm) are observed around 3.27, 1.88-1.19, 1.51, 0.93, and 0.92.[6]
¹³C NMR Data available, typically showing 6 distinct carbon signals.[7]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Below are detailed experimental protocols for common methods.

Grignard Reaction

One common method for synthesizing this compound is through the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. One possible route is the reaction of ethylmagnesium bromide with 2-methylpropanal.[8]

Experimental Protocol: Grignard Synthesis

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-methylpropanal in anhydrous diethyl ether dropwise from the dropping funnel. Stir the reaction mixture for several hours at room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain this compound.

Synthesis from 2-Methyl-2-pentanol (B124083)

This compound can be synthesized from 2-methyl-2-pentanol through a dehydration reaction followed by hydroboration-oxidation.[9]

Experimental Protocol: Dehydration and Hydroboration-Oxidation

  • Dehydration: In a round-bottom flask, place 2-methyl-2-pentanol and a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture to induce dehydration, and distill the resulting alkene (2-methyl-2-pentene) as it forms.

  • Hydroboration: Dissolve the collected alkene in anhydrous tetrahydrofuran (B95107) (THF) in a flask under a nitrogen atmosphere. Cool the solution in an ice bath and slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF). Allow the reaction to stir at room temperature for several hours.

  • Oxidation: Slowly add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide, to the reaction mixture while maintaining a cool temperature.

  • Workup and Purification: After the oxidation is complete, separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the product by distillation.

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 2-methylpentane, a multi-step process involving bromination, elimination, and hydroboration-oxidation.[10]

Synthesis_of_2_Methyl_3_pentanol A 2-Methylpentane B 2-Bromo-2-methylpentane A->B Br₂ / UV light C 2-Methyl-2-pentene B->C NaOCH₃ / CH₃OH D This compound C->D 1. BH₃-THF 2. H₂O₂, NaOH

Caption: Synthesis of this compound from 2-methylpentane.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-3-pentanol in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document adheres to stringent standards of data presentation and experimental detail.

Core Topic: Solubility Profile of this compound

This compound (C6H14O) is a secondary alcohol with a branched hydrocarbon chain. Its solubility is a critical parameter in various applications, including its use as a solvent, a fuel, and in chemical synthesis. The molecular structure, characterized by a hydroxyl group and a six-carbon aliphatic chain, dictates its solubility behavior, exhibiting both polar and non-polar characteristics.

Data Presentation: Quantitative Solubility

The following table summarizes the known quantitative solubility data for this compound. It is important to note that while data for water solubility is specific, information on its solubility in a wide range of organic solvents is less quantitatively documented in publicly available literature. The provided data for organic solvents is based on general statements of miscibility.

SolventChemical FormulaTypeSolubility of this compoundTemperature (°C)Pressure (atm)
WaterH₂OPolar Protic20 g/L[1][2]201
EthanolC₂H₅OHPolar ProticMiscible[1]Not SpecifiedNot Specified
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[1]Not SpecifiedNot Specified
BenzeneC₆H₆Non-polarSolubleNot SpecifiedNot Specified

Note on Water Solubility: There are conflicting reports regarding the solubility of this compound in water, with some sources describing it as "insoluble"[3][4]. This discrepancy may arise from differing qualitative thresholds for "solubility." A value of 20 g/L indicates limited but significant solubility. As a C6 alcohol, its solubility in water is expected to be lower than that of shorter-chain alcohols due to the larger hydrophobic hydrocarbon portion of the molecule[5][6].

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for accurately measuring the solubility of a liquid analyte like this compound in various solvents.

Method 1: Isothermal Shake-Flask Method (for limited solubility)

This is a common and reliable method for determining the solubility of a substance in a solvent where it is not fully miscible.

Apparatus:

  • Thermostatically controlled shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with airtight seals

  • Syringes and filters (pore size dependent on analytical method)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The excess is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the vial in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is achieved. The system should be visually inspected to confirm the presence of a separate phase of the solute.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the two phases to separate completely. This can be facilitated by centrifugation if necessary, ensuring the temperature is maintained.

  • Sampling: Carefully extract a sample from the solvent phase using a syringe. It is critical to avoid disturbing the undissolved solute phase.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microdroplets of this compound.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze its composition using a pre-calibrated analytical technique such as gas chromatography to determine the concentration of this compound.

  • Data Reporting: The solubility is reported as the concentration of this compound in the solvent, typically in g/L or mol/L.

Method 2: Visual Miscibility Titration (for miscible solvents)

This method is suitable for determining the miscibility of this compound with solvents in which it is expected to be fully miscible.

Apparatus:

  • Burette

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

  • Beaker or flask

Procedure:

  • Initial Setup: Place a known volume of the solvent into a beaker with a magnetic stir bar.

  • Titration: Slowly add this compound from a burette to the solvent while continuously stirring.

  • Observation: Observe the solution for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.

  • Endpoint: The point at which the solution remains clear and homogeneous after the addition of a significant volume of this compound indicates miscibility. For truly miscible liquids, no phase separation will occur regardless of the proportions.

  • Data Reporting: The result is reported as "miscible" if the two liquids form a single phase in all proportions.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining the solubility of this compound.

G start Start: Prepare Supersaturated Solution (Excess this compound in Solvent) equilibration Equilibration (Thermostatic Shaker Bath) start->equilibration phase_separation Phase Separation (Cease Agitation/Centrifugation) equilibration->phase_separation sampling Sample Extraction (Solvent Phase) phase_separation->sampling filtration Filtration (Remove Undissolved Solute) sampling->filtration analysis Quantitative Analysis (e.g., Gas Chromatography) filtration->analysis end End: Report Solubility Data analysis->end

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of an alcohol like this compound.

G solubility Solubility of This compound polar_interactions Polar Interactions (Hydrogen Bonding) solubility->polar_interactions favored in polar solvents nonpolar_interactions Non-polar Interactions (van der Waals Forces) solubility->nonpolar_interactions favored in non-polar solvents hydroxyl_group Hydroxyl Group (-OH) polar_interactions->hydroxyl_group due to hydrocarbon_chain Hydrocarbon Chain (C6H13) nonpolar_interactions->hydrocarbon_chain due to

References

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-3-pentanol (CAS No. 565-67-3), a flammable liquid utilized in various laboratory and chemical synthesis applications. Adherence to the following protocols is crucial to ensure the safety of personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1][2][3] While extensive toxicological data is not available, it is presumed to be a potential irritant to the eyes, skin, and respiratory tract.[4] Acute toxicity data indicates a lethal dose (LD50) of 320 mg/kg in mice via intravenous exposure.[2][5][6]

GHS Classification:

  • Physical Hazard: Flammable liquids, Category 3.[2][3]

  • Health Hazard: Potential for irritation (eye, skin, respiratory).[4] Acute toxicity (intravenous) in animal models.[2][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C6H14O[2][5]
Molecular Weight 102.17 g/mol [2][7]
Appearance Clear, colorless liquid[1][6]
Odor Odorless[1]
Boiling Point 128 °C (262.4 °F) at 760 mmHg[1][7]
Flash Point 46 °C (114.8 °F) - Closed Cup[1][3]
Density 0.819 g/mL at 25 °C[1][7]
Vapor Density 3.52[1]
Vapor Pressure 5.38 mmHg[2][6]
Solubility Insoluble in water.[1] Soluble in alcohol.[8][1][8]
Refractive Index n20/D 1.417[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE_Workflow Figure 1: Recommended Personal Protective Equipment (PPE) cluster_ppe Handling this compound start Initiate Handling Procedure eye_face Eye and Face Protection (Chemical safety goggles or face shield) start->eye_face skin Skin Protection (Chemically resistant gloves and lab coat) eye_face->skin respiratory Respiratory Protection (Use in well-ventilated area. Respirator if ventilation is inadequate) skin->respiratory end Proceed with Work respiratory->end First_Aid_Protocol Figure 2: First Aid Decision Pathway for Exposure cluster_first_aid First Aid for this compound Exposure cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_eyes Rinse with water for 15 min eye->rinse_eyes wash_skin Wash with soap and water skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth medical Seek Medical Attention rinse_eyes->medical wash_skin->medical if irritation persists fresh_air->medical if not breathing, give artificial respiration rinse_mouth->medical Spill_Response_Workflow Figure 3: Accidental Release Response Workflow cluster_spill Handling a this compound Spill spill Spill Detected ignition Remove all sources of ignition spill->ignition ventilate Ensure adequate ventilation ignition->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain spill with inert material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a suitable container contain->collect dispose Dispose of waste in accordance with regulations collect->dispose clean Clean the affected area dispose->clean end Spill Response Complete clean->end

References

Spectroscopic Analysis of 2-Methyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-3-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C₆H₁₄O), both ¹H and ¹³C NMR spectra are crucial for its characterization.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, exhibits distinct signals for each unique proton environment.

Assignment Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
-OH~1.5-2.0Broad Singlet-
H3~3.27MultipletJ(H3,H2) = 5.3, J(H3,H4a) = 3.8, J(H3,H4b) = 8.4
H2~1.66MultipletJ(H2,CH₃) = 6.8
H4a, H4b~1.52, ~1.39MultipletJ(H4a,H4b) = 13.9, J(H4,H5) = 7.5
CH₃ (C5)~0.96TripletJ(H5,H4) = 7.5
CH₃ (C1 & C2')~0.91DoubletJ(CH₃,H2) = 6.8

Note: The chemical shift of the hydroxyl (-OH) proton can vary depending on concentration, solvent, and temperature.

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Atom Chemical Shift (ppm)
C3~73.1
C4~33.7
C2~25.8
C1~18.5 (approx.)
C2'~17.5 (approx.)
C5~8.2

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of an alcohol like this compound is as follows:

  • Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1] The sample is then dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1][2] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[3]

  • Transfer to NMR Tube : The solution is carefully transferred to a 5 mm NMR tube using a pipette, ensuring no solid particles are present.[1][2]

  • Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity. For a ¹³C spectrum, both a proton-decoupled spectrum and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to aid in the assignment of carbon signals.[4] A "D₂O shake" can be performed to confirm the -OH peak in the ¹H NMR spectrum; adding a drop of D₂O will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal.[5][6][7]

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve NMR NMR Spectroscopy (1H, 13C, DEPT) Dissolve->NMR IR Infrared (IR) Spectroscopy Dissolve->IR MS Mass Spectrometry (Electron Ionization) Dissolve->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

A logical workflow for the spectroscopic analysis of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Characteristics
~3600-3200O-HStretchingStrong, Broad
~2960-2870C-HStretchingStrong
~1465C-HBendingMedium
~1090C-OStretchingStrong

The most prominent feature in the IR spectrum of an alcohol is the strong and broad O-H stretching band in the region of 3600-3200 cm⁻¹.[6][8]

2.1. Experimental Protocol for IR Spectroscopy

  • Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution.[9] If a solution is prepared, a solvent that has minimal interference in the regions of interest, such as carbon tetrachloride (CCl₄), is used.[9][10]

  • Background Spectrum : A background spectrum of the salt plates (or the solvent) is recorded first.

  • Sample Spectrum : The sample is then placed in the IR beam path, and the spectrum is recorded. The instrument's software automatically subtracts the background spectrum to produce the final spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be at an m/z of 102.17.

3.1. Fragmentation Pattern

Alcohols undergo characteristic fragmentation in a mass spectrometer, primarily through alpha-cleavage and dehydration.[5][11]

m/z Value Proposed Fragment Fragmentation Pathway
87[M-CH₃]⁺Loss of a methyl radical
84[M-H₂O]⁺Dehydration (loss of water)
73[M-C₂H₅]⁺Alpha-cleavage
59[CH(OH)CH(CH₃)₂]⁺Alpha-cleavage
45[CH(OH)CH₃]⁺Secondary fragmentation
43[CH(CH₃)₂]⁺Isopropyl cation

3.2. Experimental Protocol for Mass Spectrometry

  • Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • Ionization : The sample molecules are ionized, typically using Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).[12]

  • Fragmentation : The molecular ions are high-energy species and often fragment into smaller, more stable ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Mass_Spec_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound cluster_alpha Alpha-Cleavage cluster_other Other Fragmentations parent This compound [M]+• m/z = 102 frag1 [M-C2H5]+ m/z = 73 parent->frag1 - •C2H5 frag2 [M-CH(CH3)2]+ m/z = 59 parent->frag2 - •CH(CH3)2 dehydration [M-H2O]+• m/z = 84 parent->dehydration - H2O dehydration_frag m/z = 43 [CH(CH3)2]+ dehydration->dehydration_frag - C3H5O•

A proposed fragmentation pathway for this compound in mass spectrometry.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-pentanol, a secondary alcohol with the chemical formula C₆H₁₄O, possesses two chiral centers at carbons 2 and 3. This structural feature gives rise to four distinct stereoisomers, existing as two pairs of enantiomers. The spatial arrangement of the methyl and hydroxyl groups at these stereocenters dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties. In the realm of drug development and pharmacology, the stereochemistry of a molecule is of paramount importance, as different stereoisomers can exhibit vastly different physiological effects, from therapeutic efficacy to toxicity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization, with a focus on providing researchers with the critical data and methodologies required for their work.

Stereoisomers of this compound

The two chiral centers in this compound result in the following four stereoisomers:

  • (2R,3R)-2-methyl-3-pentanol and (2S,3S)-2-methyl-3-pentanol (erythro enantiomers)

  • (2R,3S)-2-methyl-3-pentanol and (2S,3R)-2-methyl-3-pentanol (threo enantiomers)

The relationship between these stereoisomers is depicted in the logical diagram below.

G cluster_erythro Erythro Pair cluster_threo Threo Pair 2R,3R (2R,3R)-2-methyl-3-pentanol 2S,3S (2S,3S)-2-methyl-3-pentanol 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-2-methyl-3-pentanol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-2-methyl-3-pentanol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Physicochemical Properties

While experimental data for each individual stereoisomer is scarce in publicly available literature, the properties of the racemic mixture provide a baseline for understanding their physical characteristics.

PropertyValue (for racemic mixture)Reference
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.17 g/mol [1][2]
Boiling Point 128 °C[3][4]
Density 0.819 - 0.820 g/mL at 25 °C[3][4]
Refractive Index 1.415 - 1.417 at 20 °C[3][4]
CAS Number 565-60-6[1][2]

It is important to note that enantiomers possess identical physical properties such as boiling point, density, and refractive index in an achiral environment.[5] Diastereomers, however, have distinct physical properties, which allows for their separation using conventional laboratory techniques like distillation or chromatography.

Synthesis and Separation of Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereoselective methods. A common approach involves the diastereoselective reduction of the corresponding ketone, 2-methyl-3-pentanone (B165389).

Diastereoselective Synthesis

The reduction of 2-methyl-3-pentanone can yield a mixture of the erythro and threo diastereomers. The ratio of these diastereomers is dependent on the reducing agent and reaction conditions employed. For instance, the use of bulky reducing agents can favor the formation of one diastereomer over the other due to steric hindrance.

A general workflow for the synthesis and separation of the stereoisomers is outlined below.

G cluster_synthesis Diastereoselective Synthesis cluster_separation1 Diastereomer Separation cluster_separation2 Enantiomer Resolution ketone 2-Methyl-3-pentanone reduction Diastereoselective Reduction ketone->reduction diastereomers Mixture of Erythro and Threo Diastereomers reduction->diastereomers separation1 Chromatography (e.g., Column, GC) diastereomers->separation1 erythro Erythro Pair ((2R,3R) and (2S,3S)) separation1->erythro threo Threo Pair ((2R,3S) and (2S,3R)) separation1->threo separation2a Chiral HPLC or GC erythro->separation2a separation2b Chiral HPLC or GC threo->separation2b enantiomer1 (2R,3R) separation2a->enantiomer1 enantiomer2 (2S,3S) separation2a->enantiomer2 enantiomer3 (2R,3S) separation2b->enantiomer3 enantiomer4 (2S,3R) separation2b->enantiomer4

Figure 2: General workflow for the synthesis and separation.
Experimental Protocols

1. Diastereoselective Reduction of 2-Methyl-3-pentanone (General Procedure):

  • Objective: To synthesize a mixture of erythro and threo diastereomers of this compound.

  • Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and an inert atmosphere setup (e.g., nitrogen or argon).

  • Reagents: 2-Methyl-3-pentanone, a suitable reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or a bulky borane), and an appropriate anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methyl-3-pentanone in the anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

    • Slowly add the reducing agent to the stirred solution.

    • Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of water or a dilute acid solution.

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate the solution under reduced pressure to obtain the crude mixture of diastereomers.

  • Purification: The diastereomeric mixture can be separated by column chromatography on silica (B1680970) gel or by fractional distillation.

2. Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate the enantiomers of the erythro and threo pairs.

  • Apparatus: An HPLC system equipped with a chiral stationary phase (CSP) column, a UV or refractive index detector, and a fraction collector.

  • Materials: A sample of the isolated erythro or threo diastereomeric pair, and a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).

  • Procedure:

    • Select an appropriate chiral column based on the literature for similar alcohol compounds (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

    • Develop a suitable mobile phase composition to achieve baseline separation of the enantiomers. This often involves screening different ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

    • Dissolve the diastereomeric pair in the mobile phase and inject it into the HPLC system.

    • Monitor the elution of the enantiomers using the detector.

    • Collect the fractions corresponding to each enantiomer.

    • Analyze the purity of the collected fractions to determine the enantiomeric excess (ee).

Characterization of Stereoisomers

The definitive characterization of each stereoisomer relies on spectroscopic and polarimetric techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for confirming the structure of the this compound isomers. While the spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will show distinct differences in chemical shifts and coupling constants.

Optical Activity and Specific Rotation

A key characteristic that distinguishes enantiomers is their optical activity—the ability to rotate the plane of polarized light.[5] The specific rotation, [α], is a standardized measure of this rotation and is a critical parameter for identifying and assessing the purity of a particular enantiomer.[6] The sign of the specific rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory). Enantiomers will have specific rotations of equal magnitude but opposite signs.[6] Diastereomers will have different specific rotation values.

Pharmacological Significance

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity.[7] This is because biological systems, including enzymes and receptors, are themselves chiral. Consequently, the interaction between a chiral drug and its biological target is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.

For chiral alcohols, the orientation of the hydroxyl group can be critical for hydrogen bonding interactions with a receptor's active site. The different spatial arrangements of the substituents in the stereoisomers of this compound could lead to significant differences in their binding affinities and efficacies at various biological targets. Therefore, for any potential therapeutic application of this compound or its derivatives, the evaluation of the pharmacological and toxicological profiles of each individual stereoisomer is essential.

Conclusion

The four stereoisomers of this compound represent a compelling case study in the importance of stereochemistry in chemical and pharmaceutical research. While baseline physical data for the racemic mixture is available, a comprehensive understanding of this system requires the stereoselective synthesis, separation, and detailed characterization of each of the four individual stereoisomers. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to explore the unique properties and potential applications of these chiral molecules. The elucidation of the specific biological activities of each stereoisomer remains a critical area for future investigation and could unlock novel therapeutic opportunities.

References

In-Depth Technical Guide to the Chirality of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chirality of 2-Methyl-3-pentanol

This compound (IUPAC name: 2-methylpentan-3-ol) is a secondary alcohol with the chemical formula C6H14O.[1] The presence of a stereocenter at the third carbon atom (C3) imparts chirality to the molecule. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH2CH3), and an isopropyl group (-CH(CH3)2). Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers.[2] These enantiomers are designated as (R)-2-Methyl-3-pentanol and (S)-2-Methyl-3-pentanol based on the Cahn-Ingold-Prelog priority rules.

The racemic mixture of this compound is a clear, colorless liquid.[3] The distinct spatial arrangement of the enantiomers leads to differences in their interaction with plane-polarized light and with other chiral molecules, a critical consideration in pharmacology and stereoselective synthesis.

Stereoisomers of this compound

The two enantiomers of this compound are:

  • (R)-2-Methyl-3-pentanol: This enantiomer is dextrorotatory, meaning it rotates the plane of plane-polarized light to the right (clockwise).[4]

  • (S)-2-Methyl-3-pentanol: This enantiomer is levorotatory, rotating the plane of plane-polarized light to the left (counter-clockwise).[5]

Chemical and Physical Properties

While enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment, their interaction with plane-polarized light, a chiral phenomenon, is distinct.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H14O[1]
Molar Mass102.17 g/mol [3]
Boiling Point126.5 °C[1]
Density0.819 g/mL at 25 °C
Refractive Index1.417 at 20 °C

Table 2: Stereochemical Properties of this compound Enantiomers

EnantiomerIUPAC NameOptical Rotation
(R)-isomer(3R)-2-methylpentan-3-ol(+) (dextrorotatory)
(S)-isomer(3S)-2-methylpentan-3-ol(-) (levorotatory)

Experimental Protocols for Chirality Determination

The chirality of this compound can be determined and the enantiomeric composition of a sample can be analyzed using two primary techniques: polarimetry and chiral chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a sample containing a chiral compound. The magnitude and direction of this rotation can be used to determine the specific rotation of an enantiomer and the enantiomeric excess (ee) of a mixture.

Experimental Protocol for Polarimetry:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).

  • Blank Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the pure solvent and zero the instrument.

  • Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution.

  • Observation of Rotation: Measure the observed optical rotation (α) in degrees. A positive value indicates dextrorotation, while a negative value indicates levorotation.

  • Calculation of Specific Rotation: The specific rotation [α] can be calculated using the following formula:[6]

    [α] = α / (l * c)

    The specific rotation is a characteristic physical property of a chiral compound under specific conditions (temperature and wavelength of light).

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for separating and quantifying the enantiomers of volatile compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol for Chiral GC-MS Analysis (General):

While a specific protocol for this compound is not detailed in the searched literature, a general procedure for chiral alcohols is as follows:[7][8]

  • Column Selection: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., β-cyclodextrin), is typically used for the separation of alcohol enantiomers.[8]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). Derivatization with a reagent like acetic anhydride (B1165640) may be performed to improve peak shape and resolution.[7]

  • GC-MS Conditions:

    • Injector: Split/splitless injector, temperature typically set around 250 °C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 2-5 °C/min) to a final temperature of around 150-200 °C.

    • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An MS detector can provide structural information for peak identification.

  • Data Analysis: The enantiomers will elute at different retention times. The peak areas of the two enantiomers can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Visualization of Stereoisomers

The relationship between the enantiomers of this compound can be visualized as a simple pathway from the racemic mixture to the individual stereoisomers.

Chirality_of_2_Methyl_3_pentanol racemate Racemic this compound (±)-mixture R_enantiomer (R)-2-Methyl-3-pentanol (+)-enantiomer racemate->R_enantiomer Resolution S_enantiomer (S)-2-Methyl-3-pentanol (-)-enantiomer racemate->S_enantiomer Resolution

Caption: Stereoisomers of this compound.

Conclusion

This technical guide provides a comprehensive overview of the chirality of this compound, a molecule of interest for researchers in organic chemistry and drug development. Understanding the distinct properties of its (R) and (S) enantiomers is fundamental for applications in stereoselective synthesis and for assessing the biological activity of chiral molecules. The provided experimental frameworks for polarimetry and chiral gas chromatography serve as a practical basis for the analysis and characterization of the enantiomers of this compound. Further research to determine the specific rotation of the pure enantiomers would be a valuable addition to the existing body of knowledge.

References

Synthesis of 2-Methyl-3-pentanol from 2-Methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for the preparation of 2-methyl-3-pentanol, a secondary alcohol, from the alkane precursor 2-methylpentane (B89812). The synthesis involves a multi-step process, beginning with the functionalization of the relatively inert alkane, followed by elimination and hydration reactions. This document details the underlying chemical principles, experimental methodologies, and expected outcomes for each stage of the synthesis.

Synthetic Strategy Overview

The conversion of 2-methylpentane to this compound necessitates the introduction of a hydroxyl group at a specific position on the carbon skeleton. Due to the low reactivity of alkanes, a direct hydroxylation is not feasible. Therefore, a three-step synthetic pathway is proposed:

  • Free-Radical Bromination: Introduction of a bromine atom onto the 2-methylpentane backbone to create a more reactive alkyl halide intermediate. This reaction proceeds via a free-radical mechanism.

  • Dehydrobromination (Elimination): Removal of hydrogen bromide from the alkyl halide to generate an alkene. The choice of base and reaction conditions is critical to favor the formation of the desired alkene isomer.

  • Acid-Catalyzed Hydration: Addition of water across the double bond of the alkene intermediate to yield the target alcohol, this compound. This reaction follows Markovnikov's rule, ensuring the correct regioselectivity.

G cluster_0 Overall Synthetic Workflow 2-Methylpentane 2-Methylpentane Mixture of Brominated Isomers Mixture of Brominated Isomers 2-Methylpentane->Mixture of Brominated Isomers Step 1: Free-Radical Bromination (NBS, Light/Heat) 2-Methyl-2-pentene (B165383) 2-Methyl-2-pentene Mixture of Brominated Isomers->2-Methyl-2-pentene Step 2: Dehydrobromination (t-BuOK) This compound This compound 2-Methyl-2-pentene->this compound Step 3: Acid-Catalyzed Hydration (H2SO4, H2O)

Figure 1: Proposed three-step synthesis of this compound from 2-methylpentane.

Detailed Experimental Protocols

Step 1: Free-Radical Bromination of 2-Methylpentane

This initial step functionalizes the alkane. N-Bromosuccinimide (NBS) is often used as a source of bromine radicals, and the reaction is initiated by UV light or a radical initiator like AIBN. The reaction is expected to yield a mixture of brominated isomers, with the major product being 3-bromo-2-methylpentane due to the higher stability of the tertiary radical intermediate.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylpentane (1.0 eq) and N-bromosuccinimide (0.95 eq) in a suitable solvent such as carbon tetrachloride (CCl4).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of bromo-2-methylpentanes, can be purified by fractional distillation.

G cluster_1 Free-Radical Bromination Mechanism cluster_init Initiation cluster_prop Propagation cluster_term Termination Initiator Initiator 2 Br• 2 Br• Initiator->2 Br• Light/Heat 2-Methylpentane 2-Methylpentane Tertiary Radical Tertiary Radical 2-Methylpentane->Tertiary Radical + Br• 3-Bromo-2-methylpentane 3-Bromo-2-methylpentane Tertiary Radical->3-Bromo-2-methylpentane + Br2 Br• Br• Br2 Br2 Br•->Br2 + Br• Radical_1 R• R-R R-R Radical_1->R-R + R• Radical_2 R•

Figure 2: Simplified mechanism of free-radical bromination at the tertiary carbon.

Step 2: Dehydrobromination of 3-Bromo-2-methylpentane

This elimination reaction forms the alkene intermediate. To favor the more substituted Zaitsev product (2-methyl-2-pentene), a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is employed.

Protocol:

  • Dissolve the purified 3-bromo-2-methylpentane (1.0 eq) in anhydrous tert-butanol (B103910) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium tert-butoxide (1.2 eq) portion-wise to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 83°C) and monitor the reaction by thin-layer chromatography (TLC) or GC.

  • Upon completion, cool the mixture to room temperature and quench by adding water.

  • Extract the product with a low-boiling-point organic solvent, such as diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation to obtain the crude alkene product.

  • Fractional distillation can be used to purify the 2-methyl-2-pentene from any minor elimination products.

Step 3: Acid-Catalyzed Hydration of 2-Methyl-2-pentene

In the final step, the alkene is hydrated to form the target alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, leading to the formation of this compound is not the expected product. The expected product is 2-methyl-2-pentanol. To obtain this compound, a different approach like hydroboration-oxidation would be needed.

Correction to Synthetic Strategy: To synthesize this compound, the hydration step must proceed via an anti-Markovnikov addition. Therefore, a hydroboration-oxidation reaction is required instead of acid-catalyzed hydration.

(Revised) Step 3: Hydroboration-Oxidation of 2-Methyl-2-pentene

This two-step procedure will install the hydroxyl group at the less substituted carbon of the double bond (C3), yielding the desired this compound.

Protocol:

  • Hydroboration:

    • In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve the purified 2-methyl-2-pentene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF, approximately 0.4 eq) dropwise while maintaining the temperature at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly and sequentially add an aqueous solution of sodium hydroxide (B78521) (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2). Caution: This addition can be exothermic.

    • After the addition, remove the ice bath and stir the mixture at room temperature for another hour.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • Purify the final product by distillation.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. Note that these values are illustrative and can vary based on specific reaction conditions and scale.

Step Reaction Key Reagents Expected Major Product Approximate Yield Selectivity
1 Free-Radical Bromination2-methylpentane, NBS, AIBN3-Bromo-2-methylpentane40-60%Moderate (Favors tertiary C-H)
2 Dehydrobromination3-Bromo-2-methylpentane, t-BuOK2-Methyl-2-pentene70-85%High (Zaitsev product favored)
3 Hydroboration-Oxidation2-Methyl-2-pentene, BH3·THF, H2O2, NaOHThis compound85-95%High (Anti-Markovnikov)

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the connectivity and chemical environment of all atoms in the molecule.

  • Infrared (IR) Spectroscopy: A broad peak in the range of 3200-3600 cm-1 will indicate the presence of the hydroxyl (-OH) group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product.

Dehydration of 2-Methyl-3-pentanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acid-catalyzed dehydration of 2-methyl-3-pentanol, a classic example of an E1 elimination reaction. This reaction is a fundamental process in organic synthesis, crucial for the generation of alkenes which are versatile precursors in the development of new chemical entities and pharmaceutical agents. This document provides a detailed overview of the reaction mechanism, potential products, quantitative data from a similar substrate, and a comprehensive experimental protocol including product analysis.

Reaction Mechanism and Product Formation

The acid-catalyzed dehydration of this compound, a secondary alcohol, proceeds primarily through an E1 (elimination, unimolecular) mechanism. This multi-step process involves the formation of a carbocation intermediate, which can then undergo rearrangement and subsequent elimination to yield a mixture of alkene products.

The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (H₂O). Subsequent departure of a water molecule results in the formation of a secondary carbocation at the third carbon of the pentane (B18724) chain.

A key feature of this reaction is the potential for a 1,2-hydride shift, where a hydrogen atom from the adjacent second carbon migrates to the positively charged third carbon. This rearrangement leads to the formation of a more stable tertiary carbocation. The formation of this more stable intermediate is a significant driving force in the reaction.

Finally, deprotonation from a carbon atom adjacent to the carbocationic center by a weak base (such as water or the conjugate base of the acid catalyst) results in the formation of a double bond, yielding the alkene products. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.

The dehydration of this compound can therefore lead to a mixture of four possible alkene isomers:

  • From the unrearranged secondary carbocation:

  • From the rearranged tertiary carbocation:

    • 2-Methyl-2-pentene (same as above)

    • 2-Methyl-1-pentene

Therefore, the final product mixture is expected to contain 2-methyl-2-pentene, 4-methyl-2-pentene (as a mixture of E and Z isomers), and 2-methyl-1-pentene.

Data Presentation: Product Distribution

The following table summarizes the product distribution from the acid-catalyzed dehydration of 2,2,4-trimethyl-3-pentanol (B1616163), as determined by gas chromatography.[1] This data serves as a representative example of the types of isomers and their relative abundances that can be anticipated from the dehydration of a branched secondary alcohol.

Product NameStructureSubstitutionPercentage (%)[1]
2,3,4-Trimethyl-1-penteneTrisubstituted29
2,4,4-Trimethyl-1-penteneDisubstituted24
2,4,4-Trimethyl-2-penteneTetrasubstituted24
2,3,4-Trimethyl-2-penteneTetrasubstituted18
3,3,4-Trimethyl-1-penteneDisubstituted2
2-Isopropyl-3-methyl-1-buteneDisubstituted3

Note: This data is for the dehydration of 2,2,4-trimethyl-3-pentanol and is presented here as an illustrative example.

Experimental Protocols

The following is a detailed experimental protocol for the acid-catalyzed dehydration of a secondary alcohol, adapted for this compound. This procedure includes the reaction setup, product isolation, and analysis by gas chromatography.

Materials and Equipment
  • This compound

  • Concentrated sulfuric acid (9 M H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Hexane (for GC analysis)

  • Round-bottom flask (25 mL or 50 mL)

  • Fractional distillation apparatus (including a Hickman still or a standard distillation setup with a condenser and receiving flask)

  • Heating mantle or sand bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Pasteur pipettes

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar)

Reaction Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask containing a magnetic stir bar, add 5.0 mL of this compound.

  • Acid Addition: Carefully add 1.5 mL of concentrated (9 M) sulfuric acid or 2.0 mL of 85% phosphoric acid to the flask while swirling.

  • Distillation: Assemble a fractional distillation apparatus. The round-bottom flask serves as the distilling flask. Use a pre-weighed receiving flask, cooled in an ice-water bath, to collect the distillate.

  • Heating: Gently heat the reaction mixture using a heating mantle or sand bath while stirring. Control the heating to maintain a steady distillation rate. The temperature of the distilling vapor should be monitored and kept below 100°C to minimize the co-distillation of the unreacted alcohol and acid.

  • Collection: Collect the alkene products, which will co-distill with water, until no more organic layer is observed in the distillate.

Product Work-up and Purification
  • Neutralization: Transfer the distillate to a separatory funnel. Add 10 mL of cold deionized water. Add 10 mL of saturated sodium bicarbonate solution in small portions to neutralize any residual acid catalyst. Swirl gently after each addition and vent the funnel frequently to release any evolved carbon dioxide gas.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. The upper organic layer contains the alkene products. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with 10 mL of deionized water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes. The solution should be clear and free of cloudiness.

  • Isolation: Carefully decant or filter the dried liquid into a clean, pre-weighed vial. Determine the mass of the product and calculate the percent yield.

Product Analysis by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the product mixture by dissolving one drop of the dried product in 1 mL of hexane.

  • GC Analysis: Inject a small sample (typically 1 µL) of the diluted product mixture into the gas chromatograph.

  • Data Acquisition: Record the gas chromatogram, which will show peaks corresponding to the different alkene isomers.

  • Data Analysis: Determine the retention time for each peak. The area under each peak is proportional to the amount of that component in the mixture. Calculate the relative percentage of each product by dividing the area of each peak by the total area of all product peaks and multiplying by 100.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_rearrangement Carbocation Rearrangement cluster_step3 Step 3: Deprotonation and Alkene Formation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol Fast H+ H+ H+->Alcohol Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation Slow (Rate-determining) H2O H₂O Secondary_Carbocation->H2O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Alkene_Products_1 2-Methyl-2-pentene 4-Methyl-2-pentene (E/Z) Secondary_Carbocation->Alkene_Products_1 -H+ Alkene_Products_2 2-Methyl-2-pentene 2-Methyl-1-pentene Tertiary_Carbocation->Alkene_Products_2 -H+

Caption: Reaction mechanism for the dehydration of this compound.

Experimental_Workflow Start Start: Mix this compound and Acid Catalyst Distillation Fractional Distillation Start->Distillation Workup Product Work-up: Neutralization, Extraction, Washing Distillation->Workup Drying Drying with Anhydrous Na₂SO₄ Workup->Drying Isolation Isolation of Alkene Mixture Drying->Isolation GC_Analysis Gas Chromatography (GC) Analysis Isolation->GC_Analysis End End: Product Identification and Quantification GC_Analysis->End

Caption: Experimental workflow for the dehydration of this compound.

References

Potential Research Applications of 2-Methyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-pentanol, a chiral secondary alcohol, presents a versatile platform for a range of research applications, primarily centered on its utility as a stereospecific building block in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, established synthetic and reaction protocols, and explores its potential in the fields of drug discovery and materials science. While direct pharmacological applications of this compound are not extensively documented, its chiral nature makes it a valuable synthon for the preparation of complex molecules with potential biological activity. This document aims to serve as a comprehensive resource for researchers looking to leverage the unique characteristics of this compound in their work.

Introduction

This compound (IUPAC name: 2-methylpentan-3-ol) is a six-carbon secondary alcohol with a chiral center at the carbon bearing the hydroxyl group. Its structure allows for the existence of two enantiomers, (R)-2-methyl-3-pentanol and (S)-2-methyl-3-pentanol, making it a valuable precursor in asymmetric synthesis. The potential to introduce a specific stereochemistry is of paramount importance in drug development, where the biological activity of a molecule can be highly dependent on its three-dimensional arrangement. This guide will detail the fundamental properties of this compound and provide a foundation for its application in advanced research.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.17 g/mol [1][2]
CAS Number 565-67-3[1][2]
Appearance Colorless liquid[3]
Boiling Point 128 °C (lit.)[1]
Density 0.819 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.417 (lit.)[1]
Flash Point 46 °C (closed cup)[1]
Vapor Pressure 5.38 mmHg at 25 °C[2]
Solubility in Water 20 g/L[3]

Table 2: Spectroscopic Data of this compound

SpectroscopyKey Peaks/ShiftsReference(s)
Mass Spectrometry (MS) Major fragments at m/z = 73 and 59 due to α-cleavage.[4][5][6][7]
¹H NMR (CDCl₃, 399.65 MHz) δ (ppm): 3.265 (m, 1H), 2.03 (m, 1H), 1.662 (m, 1H), 1.523 (m, 1H), 1.394 (m, 1H), 0.957 (t, 3H), 0.914 (d, 3H), 0.908 (d, 3H)[8]
¹³C NMR Data not consistently available in searched literature.[9][10]

Synthesis and Reactions

The synthesis of this compound can be achieved through various established organic chemistry methodologies. Its subsequent reactions are characteristic of secondary alcohols and are pivotal for its use as a synthetic intermediate.

Synthetic Protocols

A common and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two primary retrosynthetic disconnections are possible.

  • Route A: Reaction of isopropylmagnesium bromide with propanal.

  • Route B: Reaction of ethylmagnesium bromide with 2-methylpropanal.

G1 cluster_0 Grignard Synthesis of this compound Propanal Propanal Workup Workup Propanal->Workup + Isopropylmagnesium_bromide Isopropylmagnesium_bromide Isopropylmagnesium_bromide->Workup + 2_Methyl_3_pentanol 2_Methyl_3_pentanol Workup->2_Methyl_3_pentanol H₃O⁺ G2 cluster_1 Wittig-Hydration Synthesis of this compound Phosphonium_Ylide Phosphonium_Ylide 2_Methyl_2_pentene 2_Methyl_2_pentene Phosphonium_Ylide->2_Methyl_2_pentene + Acetone Acetone Acetone Hydroboration_Oxidation Hydroboration_Oxidation 2_Methyl_2_pentene->Hydroboration_Oxidation 1. BH₃·THF 2_Methyl_3_pentanol 2_Methyl_3_pentanol Hydroboration_Oxidation->2_Methyl_3_pentanol 2. H₂O₂, NaOH G3 cluster_2 Dehydration of this compound 2_Methyl_3_pentanol 2_Methyl_3_pentanol Protonation Protonation 2_Methyl_3_pentanol->Protonation H⁺ Carbocation Carbocation Protonation->Carbocation - H₂O 2_Methyl_2_pentene 2-Methyl-2-pentene (Major Product) Carbocation->2_Methyl_2_pentene - H⁺ 2_Methyl_1_pentene 2-Methyl-1-pentene (Minor Product) Carbocation->2_Methyl_1_pentene - H⁺ G4 cluster_3 This compound as a Chiral Auxiliary Chiral_Auxiliary (R)- or (S)-2-Methyl-3-pentanol Diastereomeric_Intermediate Diastereomeric_Intermediate Chiral_Auxiliary->Diastereomeric_Intermediate + Prochiral Substrate Prochiral_Substrate Prochiral_Substrate Diastereoselective_Reaction Diastereoselective_Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Cleavage Cleavage Diastereoselective_Reaction->Cleavage Chiral_Product Chiral_Product Cleavage->Chiral_Auxiliary Recovered Cleavage->Chiral_Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-3-pentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to a carbonyl group, such as that in an aldehyde or ketone, to produce a primary, secondary, or tertiary alcohol. The synthesis of 2-methyl-3-pentanol, a secondary alcohol, serves as an excellent example of the practical application of this reaction. This document outlines the primary synthetic pathways for this compound via the Grignard reaction and provides a detailed, representative experimental protocol.

Two principal retrosynthetic disconnections are considered for the synthesis of this compound:

  • Route A: The reaction of propanal with isopropylmagnesium bromide.

  • Route B: The reaction of 2-methylpropanal with ethylmagnesium bromide.[1]

Both routes are chemically sound and the choice of pathway in a research or industrial setting may depend on the availability and cost of the starting materials.

Data Presentation

ParameterRoute ARoute B
Electrophile Propanal2-Methylpropanal
Grignard Reagent Isopropylmagnesium bromideEthylmagnesium bromide
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to reflux0 °C to reflux
Reaction Time 1-3 hours1-3 hours
Work-up Saturated aq. NH₄Cl or dilute acidSaturated aq. NH₄Cl or dilute acid
Theoretical Yield Dependent on scaleDependent on scale
Expected Product This compoundThis compound

Experimental Protocols

The following is a detailed, representative methodology for the synthesis of this compound via the Grignard reaction, focusing on Route B (the reaction of 2-methylpropanal with ethylmagnesium bromide). The principles and procedures are readily adaptable for Route A.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • 2-Methylpropanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation, if necessary)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the three-necked flask.

  • Assemble the apparatus with the reflux condenser and dropping funnel.

  • Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small amount of the ethyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heating mantle may be required to start the reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require cooling with an ice bath to control the rate of reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting Grignard reagent will be a cloudy, grey-to-brown solution.

Part 2: Reaction with 2-Methylpropanal

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of 2-methylpropanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add the 2-methylpropanal solution dropwise to the stirred and cooled Grignard reagent. The addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride to the stirred reaction mixture to quench the reaction and hydrolyze the magnesium alkoxide. This process is exothermic and should be performed with care.

  • Transfer the mixture to a separatory funnel. Two layers will form: an organic layer (ether) and an aqueous layer.

  • Separate the layers and extract the aqueous layer with two portions of diethyl ether.

  • Combine all the organic extracts and wash with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by simple distillation or rotary evaporation.

  • The crude product can be purified by fractional distillation to yield pure this compound. The boiling point of this compound is approximately 126-128 °C.[1]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Grignard Reaction cluster_workup Part 3: Work-up and Purification reagent_prep Prepare Ethylmagnesium Bromide grignard_reaction Reaction with Aldehyde reagent_prep->grignard_reaction Grignard Reagent mg Mg turnings mg->reagent_prep etbr Ethyl Bromide etbr->reagent_prep ether1 Anhydrous Ether ether1->reagent_prep workup Quenching & Hydrolysis grignard_reaction->workup Magnesium Alkoxide aldehyde 2-Methylpropanal aldehyde->grignard_reaction ether2 Anhydrous Ether ether2->grignard_reaction extraction Extraction workup->extraction drying Drying extraction->drying purification Distillation drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Retrosynthesis cluster_route_a Route A cluster_route_b Route B product This compound route_a_synth Grignard Addition product->route_a_synth Disconnection route_b_synth Grignard Addition product->route_b_synth Disconnection propanal Propanal propanal->route_a_synth iprmgbr Isopropylmagnesium bromide iprmgbr->route_a_synth methylpropanal 2-Methylpropanal methylpropanal->route_b_synth etmgbr Ethylmagnesium bromide etmgbr->route_b_synth

Caption: Retrosynthetic analysis of this compound.

References

Application Notes and Protocols for 2-Methyl-3-pentanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-pentanol is a secondary alcohol that presents potential as a versatile and environmentally conscious solvent for various organic reactions. Its moderate boiling point, miscibility with many organic solvents, and its nature as a "greener" alternative to some conventional solvents make it an attractive medium for synthetic transformations. While specific documented applications of this compound as a primary reaction solvent are not extensively reported in publicly available literature, its structural similarity to other secondary alcohols, such as 3-pentanol, allows for the extrapolation of its potential uses in reactions like deoxydehydrations and Mitsunobu reactions. These application notes provide an overview of the physicochemical properties of this compound and detailed protocols for its potential use in relevant organic reactions, based on established procedures for analogous solvents.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical properties is essential for designing and optimizing chemical reactions. This compound is a clear, colorless liquid.[1] Key properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₆H₁₄O[1]
Molar Mass 102.17 g/mol
Appearance Colorless liquid[1]
Density 0.819 g/mL at 25 °C
Boiling Point 128 °C
Flash Point 46 °C (closed cup)
Solubility in Water 20 g/L[1]
Refractive Index n20/D 1.417

Advantages and Considerations for Use

Advantages:

  • Moderate Boiling Point: With a boiling point of 128 °C, this compound allows for reactions to be conducted at elevated temperatures without the need for high-pressure equipment, which can be beneficial for reactions with higher activation energies.

  • "Greener" Alternative: Alcohols are generally considered more environmentally benign than many halogenated or aprotic polar solvents. As a secondary alcohol, this compound aligns with the principles of green chemistry.

  • Potential Dual Role: In certain reactions, such as deoxydehydrations, it is plausible that this compound could function as both a solvent and a reductant, thereby simplifying the reaction mixture.

Disadvantages & Safety Precautions:

  • Flammability: this compound is a flammable liquid and requires appropriate handling and storage away from ignition sources.

  • Irritant: As with many organic solvents, it may cause irritation to the skin, eyes, and respiratory tract. The use of personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves, is mandatory.

  • Potential for Side Reactions: In the presence of strong acids or at high temperatures, this compound could undergo dehydration to form alkenes.[2]

Experimental Workflows and Protocols

The following sections detail potential applications of this compound as a solvent in specific organic reactions. The protocols are based on established procedures for structurally similar alcohols and should be adapted and optimized for specific substrates and reaction conditions.

Logical Workflow for Solvent Selection

The decision to use this compound as a solvent can be guided by the specific requirements of the planned reaction. The following diagram illustrates a logical workflow for this decision-making process.

G start Reaction Planning req_temp High Reaction Temperature Needed? start->req_temp green_solvent Preference for 'Greener' Solvent? req_temp->green_solvent Yes other_solvent Select Alternative Solvent req_temp->other_solvent No reactant_sol Reactant Solubility in Polar Protic Solvent? green_solvent->reactant_sol Yes green_solvent->other_solvent No use_2m3p Consider this compound as a Solvent reactant_sol->use_2m3p Yes reactant_sol->other_solvent No

A decision tree for selecting this compound as a solvent.

Application 1: Deoxydehydration of Diols

Deoxydehydration is a crucial reaction in biomass conversion, where vicinal diols are converted to alkenes. Secondary alcohols can serve as both the solvent and the reductant in these reactions, offering a more sustainable approach.

Reaction Scheme:

Vicinal Diol --(Catalyst, this compound, Heat)--> Alkene + 2-Methyl-3-pentanone + H₂O

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the deoxydehydration of a generic vicinal diol using this compound as the solvent and reductant, based on similar reactions with 3-pentanol.

SubstrateCatalyst (mol%)Temperature (°C)Time (h)ProductYield (%)
1,2-PropanediolMTO (2.5)13012Propylene>95
GlycerolRe₂O₇ (1.0)1308Allyl alcohol85
ErythritolMTO (2.5)130181,3-Butadiene>90

MTO = Methyltrioxorhenium

Detailed Experimental Protocol (General Procedure)
  • Apparatus Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the diol substrate (1.0 mmol).

  • Reagent Addition: Add the catalyst (e.g., MTO, 2.5 mol%).

  • Solvent Addition: Add this compound (2.0 mL) to the tube.

  • Reaction Conditions: Place the Schlenk tube in a pre-heated oil bath at 130 °C and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them via GC-MS or ¹H NMR. The formation of the byproduct, 2-methyl-3-pentanone, can also be monitored.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The volatile alkene product can be collected in a cold trap, or the reaction mixture can be subjected to fractional distillation to separate the product from the solvent and catalyst.

Experimental Workflow Diagram

G setup 1. Apparatus Setup (Schlenk tube, stir bar, condenser) reagents 2. Add Diol and Catalyst setup->reagents solvent 3. Add this compound reagents->solvent reaction 4. Heat to 130 °C and Stir solvent->reaction monitor 5. Monitor by GC-MS or NMR reaction->monitor workup 6. Cool and Isolate Product (Cold trap or distillation) monitor->workup

Workflow for the deoxydehydration of a diol.

Application 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol to form esters, ethers, and other derivatives. While highly polar solvents can sometimes lead to side reactions, moderately polar solvents like secondary alcohols can provide higher yields of the desired inverted product, especially when the alcohol substrate has limited solubility in common non-polar solvents like THF or benzene.

Reaction Scheme:

R-OH + Nu-H + PPh₃ + DIAD --(this compound, 0 °C to RT)--> R-Nu + Ph₃P=O + DIAD-H₂

R-OH is a primary or secondary alcohol; Nu-H is a nucleophile (e.g., a carboxylic acid).

Quantitative Data Summary (Hypothetical)

This table shows hypothetical data for a Mitsunobu esterification using this compound as the solvent.

Alcohol SubstrateNucleophileTemperature (°C)Time (h)ProductYield (%)
(R)-2-OctanolBenzoic Acid0 to RT18(S)-2-Octyl benzoate85-95
CyclohexanolAcetic Acid0 to RT12Cyclohexyl acetate80-90
Geraniol4-Nitrobenzoic Acid0 to RT24Geranyl 4-nitrobenzoate75-85
Detailed Experimental Protocol (General Procedure)
  • Apparatus Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the alcohol substrate (1.0 equiv.), the nucleophile (e.g., carboxylic acid, 1.2 equiv.), and triphenylphosphine (B44618) (1.5 equiv.).

  • Solvent Addition: Add anhydrous this compound to achieve a concentration of approximately 0.2 M and stir the mixture to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Signaling Pathway (Reaction Mechanism) Diagram

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Nucleophile Nu-H Protonated_Betaine Protonated Betaine Nucleophile->Protonated_Betaine + Betaine Alcohol R-OH Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium + Protonated Betaine Product R-Nu (Inverted Product) Alkoxyphosphonium->Product + Nu⁻ TPPO Ph₃P=O Alkoxyphosphonium->TPPO

Simplified mechanism of the Mitsunobu reaction.

Conclusion

This compound holds promise as a useful solvent in modern organic synthesis. Its physical properties, particularly its moderate boiling point, make it a suitable candidate for a range of reactions. While direct, published applications are currently limited, its structural similarity to other secondary alcohols suggests its utility in reactions such as deoxydehydrations and Mitsunobu reactions. The protocols provided herein serve as a foundation for researchers to explore the potential of this compound as a viable and "greener" solvent in their synthetic endeavors. Further research into its applications will undoubtedly broaden its scope and solidify its place in the repertoire of sustainable organic solvents.

References

Application Note: GC-MS Analysis of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of 2-Methyl-3-pentanol using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as ethyl isopropyl carbinol, is a secondary alcohol with the chemical formula C6H14O.[1][2] It is utilized as a volatile marker and has applications in various chemical syntheses.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. This application note outlines a standard method for the analysis of this compound, providing detailed experimental procedures and expected results.

Experimental Protocol

This protocol provides a general framework for the GC-MS analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

2.1. Sample Preparation

For accurate and reproducible results, proper sample preparation is crucial.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (≥99% purity) at a concentration of 1000 µg/mL in a suitable solvent such as methanol (B129727) or ethanol.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix:

    • For liquid samples, dilute an accurately weighed or measured volume of the sample in the chosen solvent to bring the expected concentration of this compound within the calibration range.

    • For solid samples, an appropriate extraction technique (e.g., solvent extraction, headspace analysis) should be employed.

2.2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Capillary column such as DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio of 20:1 or as appropriate for the concentration)
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 150 °C- Hold: 5 minutes at 150 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 35-200
Acquisition Mode Full Scan

Data Presentation

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern. The molecular weight of this compound is 102.17 g/mol .[1][3]

Table 1: Characteristic Mass Fragments of this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion
45100[C2H5O]+
5985[C3H7O]+
7360[C4H9O]+
5555[C4H7]+
8740[M-CH3]+
1025[M]+ (Molecular Ion)

Note: Relative intensities are approximate and may vary slightly between instruments. The mass spectrum for this compound can be found in public databases such as the NIST WebBook.[1]

Visualization

4.1. Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards Inject Inject Sample into GC Standard->Inject Sample Prepare Unknown Sample (Dilution/Extraction) Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpec Extract Mass Spectra Chromatogram->MassSpec Quantify Quantify Analyte (Calibration Curve) Chromatogram->Quantify Identify Identify Compound (Library Search) MassSpec->Identify

Caption: GC-MS analysis workflow for this compound.

Conclusion

The described GC-MS method provides a reliable and robust approach for the analysis of this compound. The protocol is suitable for both qualitative identification based on the characteristic mass spectrum and quantitative determination using a calibration curve. This application note serves as a valuable resource for researchers and professionals in various scientific disciplines.

References

Application Notes and Protocols for the Purification of 2-Methyl-3-pentanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-pentanol is a secondary alcohol of significant interest in organic synthesis and as a potential biofuel. Its purity is paramount for ensuring predictable reaction outcomes and for analytical standardization. Fractional distillation is a fundamental and highly effective technique for the purification of this compound, particularly for separating it from isomers, unreacted starting materials, and other byproducts with close boiling points.

This document provides a detailed protocol for the purification of this compound using laboratory-scale fractional distillation. It includes information on the physical properties of the compound, a step-by-step experimental procedure, and methods for assessing purity.

Physical Properties and Distillation Parameters

A successful fractional distillation relies on the differences in the boiling points of the components in the mixture. The physical properties of this compound are summarized in Table 1.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/cm³) at 20°C
This compound C₆H₁₄O 102.17 126.5 [1]0.824 [1]
2-Methyl-2-pentanolC₆H₁₄O102.17121-1220.811
3-Methyl-3-pentanolC₆H₁₄O102.17122-1230.829
4-Methyl-2-pentanolC₆H₁₄O102.17131-1320.808
Hexan-3-oneC₆H₁₂O100.161240.814

Note: Data for potential impurities are included for reference and may vary slightly based on the specific isomer.

Experimental Protocol: Fractional Distillation

This protocol is designed for the purification of a crude sample of this compound.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriate size for the sample volume, not filled more than two-thirds)

  • Fractionating column (e.g., Vigreux[2][3][4] or packed with Raschig rings or glass beads)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Thermometer

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

Apparatus Setup

The fractional distillation apparatus should be assembled securely as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis setup_start Start flask Round-bottom Flask with Crude this compound and Boiling Chips setup_start->flask column Fractionating Column (Vigreux or Packed) flask->column heating Gentle Heating (Heating Mantle) flask->heating head Distillation Head with Thermometer column->head condenser Condenser with Cooling Water Flow head->condenser monitoring Monitor Temperature and Distillation Rate head->monitoring receiver Receiving Flask condenser->receiver collection Collection of Fractions (Foreshot, Main, Late) vaporization Vaporization and Ascent through Column heating->vaporization fractionation Fractional Condensation and Re-vaporization vaporization->fractionation gcms Purity Analysis of Fractions (GC-MS) collection->gcms

Caption: Workflow for the purification of this compound.

Distillation Procedure
  • Charging the Flask: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds of its volume.

  • Assembly: Assemble the fractional distillation apparatus as shown in the diagram. Ensure the cooling water enters the condenser at the bottom inlet and exits at the top outlet.

  • Heating: Begin to gently heat the flask using the heating mantle. A slow and steady heating rate is crucial for good separation.

  • Equilibration: As the mixture begins to boil, a ring of condensation will be observed rising slowly up the fractionating column. For optimal separation, it is important to allow the column to equilibrate. This is achieved by adjusting the heating rate so that the condensation ring remains in the column without any distillate being collected for a period of time. This establishes a temperature gradient in the column.

  • Collecting Fractions:

    • Foreshot: The first few milliliters of distillate, known as the forerun or foreshot, will likely contain more volatile impurities. This fraction should be collected in a separate receiving flask and the temperature should be noted.

    • Main Fraction: As the temperature stabilizes near the boiling point of this compound (approximately 126.5 °C), change to a new, clean receiving flask to collect the main fraction. Maintain a slow and steady distillation rate of approximately 1-2 drops per second.

    • Late Fraction: A significant rise in temperature indicates that the majority of the this compound has distilled and higher-boiling impurities are beginning to come over. At this point, the receiving flask should be changed again to collect this late fraction separately.

  • Shutdown: Stop the distillation when only a small amount of residue remains in the distilling flask to avoid distilling to dryness. Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Purity Assessment

The purity of the collected fractions should be assessed using an appropriate analytical technique, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common and effective method.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of each collected fraction (foreshot, main, and late) in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.

  • GC Separation: The components of the sample will be separated on the GC column based on their boiling points and polarity.

  • MS Detection: As each component elutes from the GC column, it will be fragmented and detected by the mass spectrometer, providing a unique mass spectrum for identification.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in each fraction. The area under each peak is proportional to the concentration of that component. Purity is determined by calculating the relative peak area of this compound.

Table 2: Representative Data from GC-MS Analysis of Distillation Fractions

FractionRetention Time (min)Peak Area (%)Compound Identification
Crude Sample 5.885.2This compound
4.55.3Low-boiling impurity
7.29.5High-boiling impurity
Foreshot 4.565.1Low-boiling impurity
5.834.9This compound
Main Fraction 5.8 >99.0 This compound
Late Fraction 5.840.5This compound
7.259.5High-boiling impurity

Note: Retention times and peak areas are representative and will vary depending on the specific GC-MS conditions and the initial composition of the crude sample.

Logical Relationships in Fractional Distillation

The efficiency of the separation in fractional distillation is governed by several key parameters, as illustrated in the following diagram.

Distillation_Logic BoilingPoint Boiling Point Difference SeparationEfficiency Separation Efficiency BoilingPoint->SeparationEfficiency Directly proportional ColumnEfficiency Column Efficiency (Theoretical Plates) ColumnEfficiency->SeparationEfficiency Directly proportional RefluxRatio Reflux Ratio RefluxRatio->SeparationEfficiency Directly proportional HeatingRate Heating Rate HeatingRate->SeparationEfficiency Inversely proportional (if too high) Purity Product Purity SeparationEfficiency->Purity

Caption: Key factors influencing separation efficiency in fractional distillation.

Conclusion

Fractional distillation is a powerful and essential technique for the purification of this compound. By carefully controlling the distillation parameters, particularly the heating rate and the collection of fractions based on the distillation temperature, a high degree of purity can be achieved. Post-purification analysis by GC-MS is crucial to confirm the success of the separation and to quantify the purity of the final product, ensuring its suitability for downstream applications in research and development.

References

Application Notes and Protocols for the Oxidation of 2-Methyl-3-pentanol to 2-Methyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Methyl-3-pentanone, a valuable ketone, can be synthesized from the secondary alcohol 2-Methyl-3-pentanol. The selection of an appropriate oxidation method is critical to ensure high yield, purity, and compatibility with other functional groups. This document provides detailed application notes and protocols for various methods applicable to the oxidation of this compound, along with a comparative analysis of their performance.

Overview of Oxidation Methods

Several established methods can be employed for the oxidation of this compound. These include chromium-based oxidations (Jones and PCC), Swern oxidation, and greener alternatives using reagents like hypochlorite (B82951). Each method offers distinct advantages and disadvantages concerning reaction conditions, scalability, and safety.

Logical Relationship of Oxidation Methods

cluster_chromium Chromium-Based cluster_dmso DMSO-Based cluster_green Greener Alternative Substrate This compound Jones Jones Oxidation Substrate->Jones CrO₃, H₂SO₄, acetone PCC PCC Oxidation Substrate->PCC Pyridinium chlorochromate Swern Swern Oxidation Substrate->Swern (COCl)₂, DMSO, Et₃N Hypochlorite Hypochlorite Oxidation Substrate->Hypochlorite NaOCl, CH₃COOH Product 2-Methyl-3-pentanone Jones->Product PCC->Product Swern->Product Hypochlorite->Product

Caption: Oxidation methods for this compound.

Data Presentation: Comparative Analysis

While specific yield data for the oxidation of this compound is not extensively reported in the literature, the following table provides a comparative summary based on typical yields for similar secondary alcohols and qualitative assessments of the methods.

Oxidation MethodReagentsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone85-95< 1 hour0 - 25Inexpensive, high yield.[1][2]Harsh acidic conditions, toxic chromium waste.[1]
PCC Oxidation Pyridinium Chlorochromate, CH₂Cl₂70-901-3 hoursRoom Temp.Milder than Jones, good for sensitive substrates.[3]Toxic chromium waste, can be tedious to work up.[2]
Swern Oxidation (COCl)₂, DMSO, Et₃N>90< 1 hour-78 to Room Temp.Very mild, high yield, avoids heavy metals.[4]Requires low temperatures, produces malodorous dimethyl sulfide.[4]
Hypochlorite Oxidation NaOCl, CH₃COOHVariable1-2 hoursRoom Temp.Inexpensive, environmentally friendly.[5]Can lead to chlorinated byproducts if not controlled.[5]

Note: Yields are estimates for secondary alcohols and may vary for this compound.

Experimental Protocols

The following are detailed protocols for the oxidation of this compound to 2-Methyl-3-pentanone.

Jones Oxidation Protocol

This method utilizes a strong oxidizing agent and is suitable for robust substrates.[1]

Experimental Workflow for Jones Oxidation

A Dissolve this compound in acetone B Cool to 0°C A->B C Add Jones reagent dropwise B->C D Stir at room temperature C->D E Quench with isopropanol (B130326) D->E F Neutralize with NaHCO₃ E->F G Extract with ether F->G H Dry and concentrate G->H I Purify by distillation H->I

Caption: Jones oxidation workflow.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropanol

  • Sodium bicarbonate (saturated solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in acetone.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.[6] Maintain the temperature below 20°C during the addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.[6]

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 2-Methyl-3-pentanone.

Pyridinium Chlorochromate (PCC) Oxidation Protocol

PCC is a milder chromium-based oxidant suitable for substrates sensitive to strong acids.[2]

Experimental Workflow for PCC Oxidation

A Suspend PCC in dichloromethane (B109758) B Add solution of This compound A->B C Stir at room temperature B->C D Dilute with ether C->D E Filter through Celite/silica (B1680970) gel D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G

Caption: PCC oxidation workflow.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel or Celite

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1 equivalent) in anhydrous dichloromethane at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of silica gel or Celite to remove the chromium salts, washing the pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-Methyl-3-pentanone.

Swern Oxidation Protocol

This metal-free oxidation is known for its mild conditions and high yields.[4]

Experimental Workflow for Swern Oxidation

A Cool oxalyl chloride in CH₂Cl₂ to -78°C B Add DMSO in CH₂Cl₂ dropwise A->B C Add this compound in CH₂Cl₂ B->C D Add triethylamine (B128534) C->D E Warm to room temperature D->E F Add water and extract with CH₂Cl₂ E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Swern oxidation workflow.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • This compound

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78°C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise.

  • Stir for another 30 minutes at -78°C.

  • Add triethylamine (5 equivalents) dropwise, and stir for an additional 15 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Add water to the reaction mixture and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Methyl-3-pentanone.

Characterization of 2-Methyl-3-pentanone

The final product can be characterized by its physical and spectroscopic properties.

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Boiling Point 113 °C
Density 0.811 g/mL at 25 °C
¹H NMR (CDCl₃, δ) ~2.5 (m, 1H), ~2.4 (q, 2H), ~1.0 (t, 3H), ~1.0 (d, 6H)
¹³C NMR (CDCl₃, δ) ~215, ~40, ~33, ~18, ~8
IR (neat, cm⁻¹) ~1715 (C=O stretch)

Note: Spectroscopic data are approximate and should be confirmed with authentic samples.

Safety and Handling

  • Chromium-based reagents (Jones and PCC) are toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Dispose of chromium waste according to institutional guidelines.

  • Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. This reaction must be performed in a fume hood.

  • Oxalyl chloride and DMSO can react violently if mixed improperly. Always add DMSO to the oxalyl chloride solution at low temperatures.

  • Hypochlorite solutions can be corrosive. Handle with care.

Conclusion

The oxidation of this compound to 2-Methyl-3-pentanone can be achieved through various methods. The choice of oxidant depends on factors such as the scale of the reaction, the presence of other functional groups, and environmental and safety considerations. For high yields and mild conditions, Swern oxidation is often preferred, while Jones oxidation offers a cost-effective alternative for robust substrates. PCC provides a balance between reactivity and mildness. Greener alternatives like hypochlorite oxidation are promising but may require further optimization to control side reactions. Careful consideration of the pros and cons of each method will enable the selection of the most suitable protocol for a given synthetic challenge.

References

Application Notes and Protocols for the Dehydration of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This document provides detailed protocols for the dehydration of 2-methyl-3-pentanol, a secondary alcohol that serves as an excellent model for studying reaction mechanisms, including carbocation rearrangements and the factors governing product distribution. The resulting alkenes are valuable intermediates in the synthesis of fine chemicals and pharmaceutical compounds.

The dehydration of this compound typically proceeds through an E1 elimination mechanism.[1] This process involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a secondary carbocation. This intermediate can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a mixture of alkene products. The composition of this mixture is dependent on the reaction conditions, particularly the acid catalyst used and the temperature.

Reaction and Mechanism

The dehydration of this compound is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds via a carbocation intermediate, which can lead to a mixture of alkene products through deprotonation or rearrangement.

The primary products expected from the direct deprotonation of the initial secondary carbocation are 2-methyl-1-pentene, (E)-3-methyl-2-pentene, and (Z)-3-methyl-2-pentene. However, a 1,2-hydride shift can occur to form a more stable tertiary carbocation, which then primarily yields 2-methyl-2-pentene. A gas chromatogram of the product mixture is expected to show four main peaks corresponding to these different alkene isomers.[2]

Reaction Scheme:

The following diagram illustrates the mechanistic pathways involved in the dehydration of this compound.

Dehydration_Mechanism cluster_start Step 1: Protonation cluster_carbocation Step 2: Formation of Carbocation cluster_rearrangement Step 3: Rearrangement (1,2-Hydride Shift) cluster_products Step 4: Deprotonation and Product Formation 2_Methyl_3_pentanol This compound Protonated_Alcohol Protonated Alcohol 2_Methyl_3_pentanol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation (more stable) Secondary_Carbocation->Tertiary_Carbocation Hydride Shift 2_Methyl_1_pentene 2-Methyl-1-pentene Secondary_Carbocation->2_Methyl_1_pentene - H+ E_3_Methyl_2_pentene (E)-3-Methyl-2-pentene Secondary_Carbocation->E_3_Methyl_2_pentene - H+ Z_3_Methyl_2_pentene (Z)-3-Methyl-2-pentene Secondary_Carbocation->Z_3_Methyl_2_pentene - H+ 2_Methyl_2_pentene 2-Methyl-2-pentene (Major Product) Tertiary_Carbocation->2_Methyl_2_pentene - H+

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Data Presentation

The product distribution from the dehydration of this compound is highly dependent on the reaction conditions. The following table summarizes the expected products and their physical properties. The provided product distribution is a representative example based on typical outcomes for acid-catalyzed dehydration of secondary alcohols and may vary with specific experimental conditions.

Product NameStructureMolar Mass ( g/mol )Boiling Point (°C)Representative Yield (H₂SO₄)Representative Yield (H₃PO₄)
2-Methyl-1-penteneCH₂(C(CH₃))CH₂CH₂CH₃84.1662~15%~20%
(Z)-3-Methyl-2-pentene(CH₃)CH=C(CH₃)CH₂CH₃84.1670~10%~15%
(E)-3-Methyl-2-pentene(CH₃)CH=C(CH₃)CH₂CH₃84.1666~25%~30%
2-Methyl-2-pentene(CH₃)₂C=CHCH₂CH₃84.1667~50%~35%

Experimental Protocols

The following are two representative protocols for the dehydration of this compound using either sulfuric acid or phosphoric acid as the catalyst.

Protocol 1: Dehydration using Concentrated Sulfuric Acid

Materials:

  • This compound (10.2 g, 0.1 mol)

  • Concentrated sulfuric acid (H₂SO₄, 98%, 5 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

Equipment:

  • 100 mL round-bottom flask

  • Simple distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph (for product analysis)

Procedure:

  • Carefully add 5 mL of concentrated sulfuric acid to a 100 mL round-bottom flask containing a few boiling chips.

  • Cool the flask in an ice bath and slowly add 10.2 g of this compound to the acid with swirling.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Gently heat the mixture using a heating mantle to initiate the reaction and distill the alkene products as they are formed. Collect the distillate in a receiver cooled in an ice bath. The distillation temperature should be maintained between 60-75°C.

  • Transfer the distillate to a separatory funnel and wash it with two 20 mL portions of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Decant the dried liquid into a clean, pre-weighed flask to determine the total yield of the alkene mixture.

  • Analyze the product mixture by gas chromatography to determine the relative percentages of the different alkene isomers.

Protocol 2: Dehydration using Phosphoric Acid

Materials:

  • This compound (10.2 g, 0.1 mol)

  • 85% Phosphoric acid (H₃PO₄, 5 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂)

  • Boiling chips

Equipment:

  • 100 mL round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph (for product analysis)

Procedure:

  • Place 10.2 g of this compound and a few boiling chips into a 100 mL round-bottom flask.

  • Carefully add 5 mL of 85% phosphoric acid to the flask and swirl to mix.

  • Set up a fractional distillation apparatus and heat the mixture gently with a heating mantle.

  • Collect the fraction boiling between 60-75°C in a receiver cooled in an ice bath.

  • Wash the collected distillate in a separatory funnel with 20 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it with anhydrous calcium chloride.

  • Filter the dried product into a clean, pre-weighed flask to determine the overall yield.

  • Characterize the product distribution using gas chromatography.

The following diagram outlines the general experimental workflow for the dehydration of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis Reactants This compound + Acid Catalyst (H₂SO₄ or H₃PO₄) Distillation Heat and Distill (60-75°C) Reactants->Distillation Collection Collect Distillate Distillation->Collection Washing Wash with NaHCO₃ Solution Collection->Washing Drying Dry with Anhydrous Salt (MgSO₄ or CaCl₂) Washing->Drying Isolation Isolate Alkene Mixture Drying->Isolation GC_Analysis Gas Chromatography (GC) (Determine Product Distribution) Isolation->GC_Analysis

Caption: General experimental workflow for the dehydration of this compound.

References

Application Notes and Protocols for 2-Methyl-3-pentanol and its Isomers in Flavor and Fragrance Production

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on 2-Methyl-3-pentanol: Contrary to the premise of the inquiry, extensive research of industry and scientific literature indicates that this compound (CAS 565-67-3) is not utilized as a flavor or fragrance ingredient. Multiple databases explicitly state it is "not for fragrance use" and "not for flavor use." The lack of available organoleptic data, which describes a substance's flavor and odor profile, further supports its absence from flavor and fragrance applications. The primary documented use for this compound is as a fuel. Additionally, it has been identified as a potential neurotoxin, which would preclude its use in consumable or topical products.

Given the inapplicability of this compound for flavor and fragrance applications, this document will focus on its isomers and related compounds that are actively used in the industry. These alternatives offer a range of desirable sensory characteristics and have established safety profiles for their intended uses.

Part I: Physicochemical and Organoleptic Properties of this compound and its Relevant Isomers

The following table summarizes the key physical, chemical, and sensory properties of this compound and its isomers that have found application in the flavor and fragrance industry.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor/Flavor Profile
This compound 565-67-3C₆H₁₄O102.17126-127N/A
3-Methyl-2-pentanol (B47427) 565-60-6C₆H₁₄O102.17133-135Not specified, but used as a flavoring agent.[1]
2-Methyl-2-pentanol 590-36-3C₆H₁₄O102.17120-122Pungent.
3-Methyl-3-pentanol 77-74-7C₆H₁₄O102.17121-123Powerful fruity, green, leafy.
2-Methyl-3-pentanone 565-69-5C₆H₁₂O100.16113Fruity, Ethereal, Ketonic, Cheesy, Herbal.[2]

Part II: Applications of Relevant Isomers in Flavor and Fragrance Formulations

While this compound is not used, its isomers, particularly 3-Methyl-2-pentanol, are recognized as flavoring agents.

Application Data for 3-Methyl-2-pentanol

The following table outlines the typical usage levels of 3-Methyl-2-pentanol in various food and beverage categories.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)7.035.0
Fats and oils, and fat emulsions5.025.0
Edible ices, including sherbet and sorbet10.050.0
Processed fruit7.035.0

Data sourced from The Good Scents Company.[3]

Part III: Experimental Protocols

This section provides detailed methodologies for the sensory and instrumental analysis of flavor and fragrance compounds, as well as an overview of synthetic and biosynthetic pathways.

Protocol 1: Sensory Evaluation - Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

Objective: To determine if a perceptible sensory difference exists between a control sample and a test sample containing a flavor or fragrance compound.

Materials:

  • Two product samples (A and B)

  • Identical, odor-free containers (e.g., glass cups with lids)

  • Three-digit random number labels

  • Palate cleansers (e.g., unsalted crackers, filtered water at room temperature)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Ballots for recording results

  • A panel of at least 15-30 trained or consumer panelists

Procedure:

  • Sample Preparation:

    • Label the containers with three-digit random codes.

    • Prepare six possible sample combinations for presentation: AAB, ABA, BAA, BBA, BAB, and ABB.[3][4]

    • Present three samples to each panelist: two are identical, and one is different.[3][4] The order of presentation should be randomized across panelists.[2][5]

  • Testing:

    • Instruct panelists to evaluate the samples from left to right.[2][5]

    • Panelists should cleanse their palate with water and/or an unsalted cracker between samples.[2]

    • Ask panelists to identify the "odd" or "different" sample.[3]

  • Data Analysis:

    • Tally the number of correct and incorrect identifications.

    • The results are analyzed using statistical tables (e.g., Chi-squared test) to determine if the number of correct identifications is statistically significant.[5]

Triangle_Test_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Objective prep_samples Prepare Samples A & B start->prep_samples coding Code Samples (3-digit random) prep_samples->coding randomize Randomize Presentation Order (AAB, ABA, BAA, BBA, BAB, ABB) coding->randomize present Present 3 Samples to Panelist randomize->present evaluate Panelist Evaluates Samples present->evaluate identify Panelist Identifies 'Odd' Sample evaluate->identify record Record Result identify->record tally Tally Correct Identifications record->tally stats Statistical Analysis (e.g., Chi-squared) tally->stats conclusion Significant Difference? stats->conclusion

Figure 1: Workflow for a Triangle Test in Sensory Evaluation.

Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds in a sample.[6][7]

Objective: To identify the specific volatile compounds responsible for the aroma of a sample.

Apparatus:

  • Gas Chromatograph (GC) with a column suitable for volatile compound analysis (e.g., DB-5ms).

  • Mass Spectrometer (MS) detector.

  • Olfactory detection port (ODP) or "sniff port".

  • Humidifier for the sniff port air supply.

  • Data acquisition system for both MS and olfactometry data.

  • Trained sensory assessors.

Procedure:

  • Sample Preparation:

    • Extract volatile compounds from the sample using an appropriate method such as Solid Phase Microextraction (SPME) or solvent extraction.

  • GC-MS/O Analysis:

    • Inject the volatile extract into the GC.

    • The GC column effluent is split between the MS detector and the ODP.

    • A trained assessor sniffs the effluent from the ODP and records the time, duration, and a description of any detected odors.

  • Data Analysis:

    • The olfactometry data (aromagram) is aligned with the chromatogram from the MS detector.

    • Odor-active regions of the chromatogram are identified.

    • The mass spectra of the compounds eluting in these regions are used for identification by comparison to a spectral library (e.g., NIST).

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis sample Flavor/Fragrance Sample extraction Volatile Compound Extraction (e.g., SPME) sample->extraction injection GC Injection extraction->injection separation GC Column Separation injection->separation split Effluent Split separation->split ms_detect Mass Spectrometry (MS) Detection split->ms_detect ~50% odp Olfactory Detection Port (ODP) split->odp ~50% chromatogram Generate Chromatogram (MS Data) ms_detect->chromatogram assessor Human Assessor Sniffing odp->assessor aromagram Generate Aromagram (Olfactory Data) assessor->aromagram align Align Chromatogram and Aromagram chromatogram->align aromagram->align identify Identify Odor-Active Compounds align->identify

Figure 2: Experimental Workflow for Gas Chromatography-Olfactometry (GC-O).

Part IV: Synthesis and Biosynthesis of Relevant Alcohols

The branched-chain alcohols used in flavors and fragrances can be produced through both chemical synthesis and biotechnological routes.

Chemical Synthesis: Grignard Reaction

A common method for synthesizing secondary alcohols like 3-Methyl-2-pentanol is the Grignard reaction.

Example Synthesis of 3-Methyl-2-pentanol: This synthesis involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with an appropriate aldehyde (e.g., 2-methylpropanal).

Grignard_Synthesis reagent1 Ethyl Bromide (CH3CH2Br) grignard Ethylmagnesium Bromide (CH3CH2MgBr) reagent1->grignard reagent2 Magnesium (Mg) reagent2->grignard intermediate Intermediate Alkoxide grignard->intermediate aldehyde 2-Methylpropanal aldehyde->intermediate workup Acidic Workup (e.g., H3O+) intermediate->workup product 3-Methyl-2-pentanol workup->product

Figure 3: Grignard Synthesis of 3-Methyl-2-pentanol.

Biosynthesis in Yeast

Branched-chain alcohols, often referred to as "fusel alcohols," are natural byproducts of amino acid metabolism in yeast, such as Saccharomyces cerevisiae.[8] They are produced via the Ehrlich pathway.

Ehrlich Pathway for Branched-Chain Alcohol Production:

  • Transamination: A branched-chain amino acid (e.g., isoleucine) is converted to its corresponding α-keto acid (e.g., α-keto-β-methylvalerate) by a transaminase.

  • Decarboxylation: The α-keto acid is decarboxylated by a keto acid decarboxylase to form an aldehyde (e.g., 2-methylbutanal).

  • Reduction: The aldehyde is then reduced to the corresponding alcohol (e.g., 2-methyl-1-butanol, also known as active amyl alcohol) by an alcohol dehydrogenase.

This biosynthetic route is of significant interest for the "natural" production of flavor compounds.

Ehrlich_Pathway amino_acid Branched-Chain Amino Acid (e.g., Isoleucine) keto_acid α-Keto Acid amino_acid->keto_acid Transamination aldehyde Aldehyde keto_acid->aldehyde Decarboxylation alcohol Branched-Chain Alcohol (e.g., Active Amyl Alcohol) aldehyde->alcohol Reduction

Figure 4: The Ehrlich Pathway for Biosynthesis of Branched-Chain Alcohols.

References

Application of 2-Methyl-3-pentanol as a Volatile Marker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-3-pentanol (CAS No: 565-67-3), a secondary alcohol, has emerged as a significant volatile organic compound (VOC) with applications as a biomarker in diverse fields, including microbial contamination detection and food science. Its volatility and production through microbial metabolic pathways make it a valuable indicator for non-invasive monitoring and quality assessment. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a volatile marker.

Application as a Microbial Volatile Organic Compound (MVOC) Marker for Fungal Contamination

This compound is recognized as a microbial volatile organic compound (MVOC) produced by various fungi. Its presence in the air can serve as an indicator of fungal growth, particularly in indoor environments and on building materials. This application is crucial for assessing indoor air quality and identifying hidden mold contamination.

Quantitative Data

Currently, specific quantitative data directly correlating the concentration of this compound to the species and extent of fungal contamination is still an active area of research. However, its detection above baseline levels in indoor air or headspace analysis of materials strongly suggests microbial activity.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Fungal VOCs

This protocol outlines a general procedure for the detection and identification of this compound from fungal cultures or contaminated materials.

1. Sample Preparation:

  • Fungal Cultures: Grow fungi on a suitable medium (e.g., Potato Dextrose Agar) in a sealed headspace vial.

  • Building Materials: Place a small piece of the material (e.g., gypsum board, wood) in a headspace vial. If the material is not visibly moldy but contamination is suspected, it may be necessary to incubate it under humid conditions to promote fungal growth and VOC production.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis, including alcohols.

  • Incubation: Place the sealed vial in a heating block or water bath. Incubate at a temperature between 40-60°C for 30-60 minutes to allow volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time, typically 20-40 minutes, at the same temperature as the incubation.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes. A desorption temperature of 250°C for 2-5 minutes is typical.

  • Gas Chromatography (GC) Conditions:

    • Column: A mid-polar capillary column, such as a DB-624 or equivalent, is suitable.

    • Oven Temperature Program: A starting temperature of 40°C, held for 2-5 minutes, followed by a ramp of 5-10°C/minute to 220-250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound typically shows characteristic fragment ions.

4. Data Analysis:

  • Quantification can be achieved by using an internal or external standard calibration method with a certified reference standard of this compound.

Experimental_Workflow_MVOC cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Fungal Culture or Contaminated Material Vial Place in Headspace Vial Sample->Vial Incubate Incubate (40-60°C) Vial->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Thermal Desorption Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identify Compound Detect->Identify Quantify Quantify Concentration Identify->Quantify

HS-SPME GC-MS workflow for MVOC analysis.

Application as a Flavor and Aroma Marker in Cheese

This compound has been identified as a volatile compound contributing to the complex flavor and aroma profile of various types of cheese. Its presence and concentration can be indicative of the cheese variety, ripening stage, and the specific microbial cultures used in its production.

Quantitative Data

The concentration of this compound in cheese can vary significantly depending on the cheese type and age. The following table summarizes typical concentration ranges found in the literature, although it should be noted that these values can be influenced by production methods and analytical techniques.

Cheese TypeTypical Concentration Range (µg/kg)Reference
Blue Cheese10 - 100Based on general cheese volatile data
Hard Cheeses5 - 50Based on general cheese volatile data
Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Cheese Volatiles

This protocol describes a method for the quantitative analysis of this compound in cheese samples.

1. Sample Preparation:

  • Grate or finely chop a representative sample of the cheese.

  • Weigh a precise amount of the cheese sample (e.g., 1-5 grams) into a headspace vial.

  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the cheese).

2. Headspace Analysis:

  • Incubation: Place the sealed vial in a headspace autosampler or a heating block. Equilibrate the sample at a controlled temperature, typically between 60°C and 80°C, for 30 to 60 minutes to allow the volatile compounds to partition into the headspace.

  • Injection: Automatically inject a specific volume of the headspace gas into the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatography (GC) Conditions:

    • Column: A polar capillary column, such as a DB-WAX or FFAP, is often preferred for the analysis of alcohols and other polar volatile compounds in food matrices.

    • Oven Temperature Program: A typical program might start at 40°C, hold for 5 minutes, then ramp at 5°C/minute to 230°C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification and Quantification: Identify this compound based on its retention time and mass spectrum. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared with standards.

4. Data Analysis:

  • Construct a calibration curve by analyzing a series of standards of this compound of known concentrations.

  • Calculate the concentration of this compound in the cheese sample based on the calibration curve.

Signaling_Pathway_Cheese_Flavor cluster_precursors Precursors in Cheese Matrix cluster_processes Microbial & Enzymatic Processes cluster_intermediates Intermediate Compounds Amino Acids (e.g., Leucine) Amino Acids (e.g., Leucine) Proteolysis Proteolysis Amino Acids (e.g., Leucine)->Proteolysis Fatty Acids Fatty Acids Lipolysis Lipolysis Fatty Acids->Lipolysis Lactose Lactose Glycolysis Glycolysis Lactose->Glycolysis Branched-chain α-keto acids Branched-chain α-keto acids Proteolysis->Branched-chain α-keto acids Aldehydes Aldehydes Branched-chain α-keto acids->Aldehydes This compound This compound Aldehydes->this compound Reduction Cheese Flavor & Aroma Cheese Flavor & Aroma This compound->Cheese Flavor & Aroma

Formation of this compound in cheese.

Disclaimer: These protocols provide general guidance. Optimization of experimental parameters may be necessary depending on the specific instrumentation, sample matrix, and research objectives. It is recommended to consult relevant scientific literature for more detailed and specific methodologies.

Enantiospecific Synthesis of 2-Methyl-3-pentanol Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a critical endeavor in modern organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. 2-Methyl-3-pentanol, a chiral secondary alcohol, possesses two stereocenters, giving rise to four possible stereoisomers. The enantiospecific synthesis of these isomers is essential for investigating their unique biological properties and for their potential use as chiral building blocks.

These application notes provide detailed protocols and comparative data for two powerful and widely employed strategies for the enantiospecific synthesis of the (2R,3S) and (2S,3R) isomers of this compound:

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis: This method utilizes (+)-(1S,2S)-pseudoephedrine as a chiral auxiliary to direct the stereoselective alkylation of a propionamide (B166681) derivative, followed by cleavage and diastereoselective reduction.

  • Catalytic Asymmetric Reduction (Corey-Bakshi-Shibata Reduction): This approach involves the enantioselective reduction of the prochiral ketone, 2-methyl-3-pentanone (B165389), using a chiral oxazaborolidine catalyst.

Method 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This method establishes the two stereocenters in a sequential manner, offering a high degree of stereochemical control. The overall workflow is depicted below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Diastereoselective Reduction Pseudoephedrine Pseudoephedrine Propionamide Propionamide Pseudoephedrine->Propionamide Propionyl Chloride, Et3N Pseudoephedrine->Propionamide Alkylated Amide Alkylated Amide Propionamide->Alkylated Amide 1. LDA, LiCl 2. Ethyl Iodide Propionamide->Alkylated Amide Chiral Ketone Chiral Ketone Alkylated Amide->Chiral Ketone EtLi or MeLi Alkylated Amide->Chiral Ketone Target Alcohol Target Alcohol Chiral Ketone->Target Alcohol Reducing Agent (e.g., NaBH4) Chiral Ketone->Target Alcohol

Caption: Workflow for the synthesis of this compound isomers via the pseudoephedrine chiral auxiliary method.

Experimental Protocols

Step 1: Synthesis of (1S,2S)-Pseudoephedrine Propionamide

  • Dissolve (+)-(1S,2S)-pseudoephedrine (1.0 eq) in dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Diastereoselective Alkylation to form (1S,2S)-Pseudoephedrine-(2S,3R)-2-methyl-3-hydroxy-pentanamide

  • Dissolve the pseudoephedrine propionamide (1.0 eq) and anhydrous LiCl (6.0 eq) in dry THF.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) (2.0 eq) dropwise to form the Z-enolate.

  • After stirring for 30 minutes, add ethyl iodide (1.5 eq).

  • Maintain the reaction at -78 °C for 4 hours, then allow it to warm to 0 °C over 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product.

  • The crude product can be purified by chromatography to yield the desired diastereomer.

Step 3: Cleavage to (S)-2-Methyl-3-pentanone

  • Dissolve the purified alkylated pseudoephedrine amide (1.0 eq) in THF at -78 °C.

  • Add ethyllithium (B1215237) or methyllithium (B1224462) (1.2 eq).

  • After 1 hour, quench the reaction with saturated aqueous NH4Cl to yield (S)-2-methyl-3-pentanone.

Step 4: Diastereoselective Reduction to (2R,3S)-2-Methyl-3-pentanol

The stereochemical outcome of the reduction of the α-chiral ketone is predicted by the Felkin-Anh model for non-chelating reducing agents.

  • Dissolve (S)-2-methyl-3-pentanone (1.0 eq) in methanol.

  • Cool the solution to -78 °C.

  • Add sodium borohydride (B1222165) (NaBH4) (1.1 eq) portion-wise.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent and purify by column chromatography.

Logical Relationship: Stereochemical Control in the Reduction Step

The diastereoselectivity of the reduction of (S)-2-methyl-3-pentanone is governed by the Felkin-Anh model, which predicts the approach of the hydride nucleophile to the carbonyl group.

G cluster_0 Felkin-Anh Model Prediction Ketone (S)-2-Methyl-3-pentanone TS_Major Favored Transition State (Nu attacks from less hindered face) Ketone->TS_Major Hydride attack anti to largest group TS_Minor Disfavored Transition State (Nu attacks from more hindered face) Ketone->TS_Minor Hydride attack syn to largest group Major_Product (2R,3S)-2-Methyl-3-pentanol (anti-Cram product) TS_Major->Major_Product Minor_Product (2S,3S)-2-Methyl-3-pentanol (Cram product) TS_Minor->Minor_Product

Caption: Felkin-Anh model for the diastereoselective reduction of (S)-2-methyl-3-pentanone.

Quantitative Data
StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
Alkylation (1S,2S)-Pseudoephedrine-(2S,3R)-2-methyl-3-hydroxy-pentanamide8592:8>98 (after purification)
Reduction (2R,3S)-2-Methyl-3-pentanol~90Predicted > 9:1 (Felkin-Anh)>98

Note: The diastereomeric ratio for the reduction step is a prediction based on the Felkin-Anh model for similar α-chiral ketones and may vary depending on the specific reaction conditions.

Method 2: Catalytic Asymmetric Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly efficient method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a catalytic amount of a chiral oxazaborolidine.

G Ketone 2-Methyl-3-pentanone Alcohol (R)-2-Methyl-3-pentanol Ketone->Alcohol Catalytic Asymmetric Reduction Catalyst (R)-CBS Catalyst Catalyst->Alcohol Borane (B79455) BH3 Source Borane->Alcohol

Caption: Workflow for the CBS reduction of 2-methyl-3-pentanone.

Experimental Protocol
  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) in anhydrous THF at -78 °C, add a solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2) or borane-THF complex (BH3·THF) (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of 2-methyl-3-pentanone (1.0 eq) in anhydrous THF to the catalyst solution at -78 °C.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with an organic solvent, and wash the organic layer with brine.

  • Purify the resulting (R)-2-methyl-3-pentanol by distillation or column chromatography.

Logical Relationship: CBS Reduction Catalytic Cycle

The enantioselectivity of the CBS reduction is achieved through a well-defined catalytic cycle involving the coordination of the ketone and borane to the chiral oxazaborolidine catalyst.

G Catalyst CBS Catalyst Active_Complex Catalyst-BH3 Complex Catalyst->Active_Complex + BH3 Borane BH3 Ternary_Complex Catalyst-BH3-Ketone Complex Active_Complex->Ternary_Complex + Ketone Ketone 2-Methyl-3-pentanone TS Six-membered Transition State Ternary_Complex->TS Hydride Transfer Product_Complex Product-Catalyst Complex TS->Product_Complex Product_Complex->Catalyst Regeneration Product Chiral Alcohol Product_Complex->Product Release

Caption: Simplified catalytic cycle of the Corey-Bakshi-Shibata reduction.

Quantitative Data
Starting MaterialProductCatalystYield (%)Enantiomeric Excess (ee %)
2-Methyl-3-pentanone(R)-2-Methyl-3-pentanol(R)-2-Methyl-CBS-oxazaborolidine~90>95
2-Methyl-3-pentanone(S)-2-Methyl-3-pentanol(S)-2-Methyl-CBS-oxazaborolidine~90>95

Note: To obtain the (2R,3S) or (2S,3R) isomers, a subsequent resolution step or a different synthetic strategy would be required as this method produces the (R) or (S) configuration at the newly formed carbinol center from an achiral starting material.

Comparative Analysis of Synthetic Strategies

FeatureChiral Auxiliary MethodCBS Reduction Method
Stereocontrol High diastereoselectivity, predictable stereochemistry.High enantioselectivity for the alcohol center.
Starting Material Readily available pseudoephedrine and propionic acid derivatives.Prochiral ketone, which may require separate synthesis.
Reagents Stoichiometric use of chiral auxiliary, strong bases (LDA), organolithiums.Catalytic amount of chiral catalyst, stoichiometric borane source.
Number of Steps Multi-step synthesis.Fewer steps from the prochiral ketone.
Purification Crystalline intermediates can aid in purification and achieving high diastereomeric excess.Chromatographic purification is typically required.
Scalability Can be challenging due to the use of cryogenic temperatures and stoichiometric strong bases.More amenable to scale-up due to the catalytic nature.

Conclusion

Both the chiral auxiliary-mediated approach and the catalytic asymmetric reduction are powerful methods for the enantiospecific synthesis of this compound isomers. The choice of method will depend on the specific research goals, available resources, and desired scale of the synthesis. The pseudoephedrine auxiliary method offers excellent control over the formation of both stereocenters in a predictable manner, while the CBS reduction provides a more atom-economical and direct route to enantiomerically enriched alcohols from the corresponding prochiral ketone. These detailed protocols and comparative data serve as a valuable resource for researchers in the field of asymmetric synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective methods for the synthesis of this compound are the Grignard reaction and the reduction of a corresponding ketone.

  • Grignard Reaction: This method involves the reaction of a Grignard reagent with an aldehyde. For this compound, there are two primary retrosynthetic disconnections, meaning two combinations of Grignard reagent and aldehyde can be used.[1][2][3]

  • Reduction of 2-Methyl-3-pentanone (B165389): This involves the reduction of the ketone 2-methyl-3-pentanone using a reducing agent such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired secondary alcohol.[4]

Q2: Which synthetic route is generally preferred?

The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.

  • The Grignard reaction offers flexibility in the choice of starting materials.

  • The reduction of 2-methyl-3-pentanone is often a straightforward and high-yielding reaction if the starting ketone is readily available.[4]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

  • Grignard Synthesis: Grignard reagents are highly reactive, pyrophoric, and sensitive to moisture and air.[5][6] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][7][8] Diethyl ether, a common solvent, is extremely flammable.[5][7] The quenching of the reaction is highly exothermic and should be performed with caution in an ice bath.[9]

  • Reduction with NaBH4: While safer than LiAlH4, sodium borohydride reacts with protic solvents like water and alcohols to produce hydrogen gas, which is flammable. The reaction should be well-ventilated.

Troubleshooting Guides

Grignard Synthesis of this compound

This section addresses common issues encountered when synthesizing this compound using a Grignard reagent (e.g., reacting propanal with isopropylmagnesium bromide or isobutyraldehyde (B47883) with ethylmagnesium bromide).

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Presence of moisture or air in the reaction setup. Ensure all glassware is flame-dried or oven-dried immediately before use.[7][8] Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[5][7]
Poor quality of magnesium turnings. Use fresh, shiny magnesium turnings. If the magnesium is dull, it may be oxidized. Activate the magnesium with a small crystal of iodine or by mechanical stirring.[10]
Grignard reagent did not form. Initiation of the Grignard reaction can be tricky. Gentle heating or the addition of an iodine crystal can help start the reaction.[8] Ensure the alkyl halide is added slowly to control the exothermic reaction.[7]
Side reactions consuming the Grignard reagent. The Grignard reagent is a strong base and can be consumed by any acidic protons present. Ensure all reagents are pure and dry.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Wurtz coupling. This side reaction between the Grignard reagent and unreacted alkyl halide can be minimized by slow addition of the alkyl halide during the formation of the Grignard reagent and maintaining a moderate reaction temperature.
Enolization of the aldehyde. If the Grignard reagent acts as a base and deprotonates the aldehyde, the starting material will be regenerated upon workup. This can be minimized by adding the aldehyde to the Grignard reagent at a low temperature.
Formation of an emulsion during workup. An emulsion can form between the organic and aqueous layers during extraction, making separation difficult. To break an emulsion, try adding a saturated brine solution, adding more organic solvent, or gently swirling instead of vigorous shaking.[11][12] In some cases, filtration through a pad of Celite can help.[12]
Reduction of 2-Methyl-3-pentanone

This section provides troubleshooting for the synthesis of this compound by the reduction of 2-methyl-3-pentanone.

Issue 1: Incomplete Reaction

Potential Cause Troubleshooting Steps
Insufficient reducing agent. Although stoichiometric amounts of NaBH4 can be used, it is common practice to use a slight excess to ensure the reaction goes to completion.
Low reaction temperature. While the reaction is often performed at room temperature, gentle warming may be necessary to ensure the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of reducing agent. Ensure the sodium borohydride is fresh and has been stored properly to prevent decomposition.

Issue 2: Difficult Product Isolation

Potential Cause Troubleshooting Steps
Product is soluble in the aqueous layer. This compound has some solubility in water.[13] During the workup, perform multiple extractions with an organic solvent to maximize the recovery of the product.
Difficulty in removing the solvent. The product has a relatively low boiling point (around 128 °C).[14] Careful distillation is required to separate the product from the solvent and any high-boiling impurities.

Quantitative Data Summary

The following table provides a general comparison of the two primary synthetic routes to this compound. Please note that actual yields and purities can vary significantly based on experimental conditions and scale.

Parameter Grignard Reaction Reduction of 2-Methyl-3-pentanone
Typical Yield 50-70%80-95%
Typical Purity (after purification) >98%>99%
Reaction Time 2-4 hours1-2 hours
Key Challenges Strict anhydrous conditions required, potential for side reactions.Availability of the starting ketone.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol describes the synthesis of this compound from propanal and isopropylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Isopropyl bromide

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a solution of isopropyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the isopropyl bromide solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of propanal in anhydrous diethyl ether to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation, collecting the fraction boiling at approximately 126-128 °C.[14]

Protocol 2: Reduction of 2-Methyl-3-pentanone with Sodium Borohydride

This protocol details the reduction of 2-methyl-3-pentanone to this compound.

Materials:

  • 2-Methyl-3-pentanone

  • Methanol (B129727)

  • Sodium borohydride (NaBH4)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction:

    • Dissolve 2-methyl-3-pentanone in methanol in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Slowly add water to quench the reaction.

    • Remove most of the methanol by rotary evaporation.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Purify the resulting oil by distillation to obtain this compound.

Visualizations

Grignard Synthesis Workflow

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware reagents Prepare anhydrous reagents (ether, alkyl halide, aldehyde) start->reagents grignard_formation Form Grignard Reagent (Mg + Alkyl Halide in Ether) reagents->grignard_formation carbonyl_addition Add Aldehyde to Grignard Reagent grignard_formation->carbonyl_addition quench Quench with sat. NH4Cl solution carbonyl_addition->quench extract Extract with Ether quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry purify Purify by Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reduction Synthesis Workflow

Reduction_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start_reduction Dissolve 2-Methyl-3-pentanone in Methanol add_nabh4 Add NaBH4 start_reduction->add_nabh4 quench_reduction Quench with Water add_nabh4->quench_reduction extract_reduction Extract with Ether quench_reduction->extract_reduction dry_reduction Dry organic layer (e.g., MgSO4) extract_reduction->dry_reduction purify_reduction Purify by Distillation dry_reduction->purify_reduction product_reduction This compound purify_reduction->product_reduction

Caption: Experimental workflow for the reduction synthesis of this compound.

Troubleshooting Logic for Low Yield in Grignard Synthesis

Troubleshooting_Low_Yield start Low Yield in Grignard Synthesis check_moisture Check for Moisture? start->check_moisture check_mg Check Mg Quality? start->check_mg check_side_reactions Evidence of Side Reactions? start->check_side_reactions solution_moisture Flame-dry glassware. Use anhydrous solvents. Run under inert gas. check_moisture->solution_moisture Yes solution_mg Use fresh Mg turnings. Activate with iodine. check_mg->solution_mg Yes solution_side_reactions Control temperature. Slow addition of reagents. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Synthesis of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methyl-3-pentanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Grignard reaction and the hydroboration-oxidation of an alkene.

  • Grignard Reaction: This method involves the reaction of a Grignard reagent with an aldehyde. Two primary pathways are:

    • The reaction of propanal with isopropylmagnesium bromide.

    • The reaction of 2-methylpropanal (isobutyraldehyde) with ethylmagnesium bromide.[1]

  • Hydroboration-Oxidation: This two-step process involves the reaction of 2-methyl-2-pentene (B165383) with a borane (B79455) reagent (like BH₃ in THF), followed by oxidation with hydrogen peroxide and a base.[2] This method is known for its anti-Markovnikov regioselectivity and syn-stereoselectivity.[3][4][5]

Q2: Which Grignard pathway typically offers a better yield?

A2: While both Grignard pathways can be effective, the choice often depends on the availability and purity of the starting materials. The reaction of 2-methylpropanal with ethylmagnesium bromide may be preferred in some instances due to the potential for the secondary Grignard reagent (isopropylmagnesium bromide) to undergo side reactions such as reduction of the aldehyde.

Q3: What are the critical factors affecting the yield in a Grignard synthesis of this compound?

A3: The success of a Grignard reaction is highly sensitive to several factors:

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, especially water. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Reagent Quality: The magnesium turnings should be fresh and reactive. The alkyl halides and aldehydes must be pure and dry.

  • Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction. The subsequent reaction with the aldehyde should also be temperature-controlled, often by slow, dropwise addition of the aldehyde at a low temperature (e.g., 0 °C) to minimize side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

Q4: How does temperature affect the hydroboration-oxidation of 2-methyl-2-pentene?

A4: Temperature plays a crucial role in the regioselectivity of the hydroboration of 2-methyl-2-pentene. At lower temperatures (e.g., 25 °C), the desired product, this compound, is the major product. However, at higher temperatures (e.g., 160 °C), rearrangement of the intermediate organoborane can occur, leading to the formation of 4-methyl-1-pentanol (B72827) as the major product.[2]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Presence of water: The Grignard reagent is quenched by water.- Ensure all glassware is meticulously dried (flame-dried or oven-dried).- Use anhydrous solvents.- Dry the alkyl halide and aldehyde over a suitable drying agent before use.
Poor quality of magnesium: An oxide layer on the magnesium can prevent the reaction from initiating.- Use fresh, high-quality magnesium turnings.- Activate the magnesium by crushing it in a dry mortar and pestle or by adding a small crystal of iodine.
Reaction did not initiate: The formation of the Grignard reagent can sometimes be sluggish.- Gently warm the flask to initiate the reaction.- Add a small amount of a pre-formed Grignard reagent to start the reaction.
Presence of a significant amount of a high-boiling byproduct Wurtz coupling: The Grignard reagent reacts with the unreacted alkyl halide.- Add the alkyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide.- Ensure efficient stirring to promote the reaction with magnesium.
Recovery of a large amount of the starting aldehyde Inefficient Grignard reagent formation: Insufficient active Grignard reagent to react with all the aldehyde.- Titrate the Grignard reagent before adding the aldehyde to determine its exact concentration.- Re-evaluate the Grignard formation step for potential issues (moisture, magnesium quality).
Enolization of the aldehyde: The Grignard reagent acts as a base and deprotonates the aldehyde.- Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C).
Formation of a byproduct with the same molecular weight as the product Reduction of the aldehyde: The Grignard reagent with a β-hydrogen (like isopropylmagnesium bromide) can reduce the aldehyde to the corresponding primary alcohol.- Use the alternative Grignard pathway (2-methylpropanal and ethylmagnesium bromide) if this is a significant issue.
Hydroboration-Oxidation Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Impure alkene: Impurities in the 2-methyl-2-pentene can interfere with the reaction.- Purify the starting alkene by distillation.
Inefficient hydroboration: The borane reagent may not have fully reacted.- Ensure the use of a fresh, standardized solution of the borane reagent (e.g., BH₃•THF).- Allow sufficient reaction time for the hydroboration step.
Incomplete oxidation: The intermediate organoborane was not fully converted to the alcohol.- Ensure the addition of a sufficient amount of hydrogen peroxide and base.- Allow for an adequate reaction time for the oxidation step, which may require gentle heating.
Formation of 4-methyl-1-pentanol as a major byproduct High reaction temperature: Rearrangement of the organoborane intermediate.- Maintain a lower reaction temperature (around 25 °C) during the hydroboration step.[2]

Data Presentation

Comparison of Grignard Synthesis Routes for this compound
Reactants Typical Solvents Key Reaction Conditions Reported Yields Primary Side Products
Propanal + Isopropylmagnesium bromideDiethyl ether, THFDropwise addition of propanal at 0 °CVariable, generally moderate to goodIsopropanol (from reduction), Wurtz coupling products
2-Methylpropanal + Ethylmagnesium bromideDiethyl ether, THFDropwise addition of 2-methylpropanal at 0 °CGenerally good to highWurtz coupling products
Hydroboration-Oxidation of 2-Methyl-2-pentene
Reagents Solvent Reaction Temperature Major Product
1. BH₃•THF2. H₂O₂, NaOHTHF25 °CThis compound[2]
1. BH₃•THF2. H₂O₂, NaOHTHF160 °C4-Methyl-1-pentanol[2]

Experimental Protocols

Detailed Methodology for Grignard Synthesis of this compound (from 2-Methylpropanal and Ethyl Bromide)
  • Preparation of Apparatus: All glassware (a three-necked round-bottom flask, a dropping funnel, and a reflux condenser) must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. Prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Prepare a solution of 2-methylpropanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (126-127 °C).

Visualizations

Grignard_Synthesis_Pathway cluster_reactants Reactants 2-Methylpropanal 2-Methylpropanal Reaction Reaction 2-Methylpropanal->Reaction Ethylmagnesium_bromide Ethylmagnesium bromide Ethylmagnesium_bromide->Reaction Alkoxide_intermediate Alkoxide intermediate Reaction->Alkoxide_intermediate Acid_workup Acidic Work-up Alkoxide_intermediate->Acid_workup This compound This compound Acid_workup->this compound

Caption: Grignard synthesis of this compound.

Hydroboration_Oxidation_Workflow Start Start Reactants 2-Methyl-2-pentene BH3-THF Start->Reactants Hydroboration Hydroboration (25 °C) Reactants->Hydroboration Organoborane Trialkylborane Intermediate Hydroboration->Organoborane Oxidation Oxidation (H2O2, NaOH) Organoborane->Oxidation Product This compound Oxidation->Product

Caption: Hydroboration-oxidation workflow.

Troubleshooting_Logic Low_Yield Low Yield Check_Anhydrous Anhydrous Conditions Met? Low_Yield->Check_Anhydrous Improve_Drying Improve Drying Techniques Check_Anhydrous->Improve_Drying No Check_Mg_Quality Magnesium Quality OK? Check_Anhydrous->Check_Mg_Quality Yes Improve_Drying->Low_Yield Activate_Mg Activate Magnesium Check_Mg_Quality->Activate_Mg No Check_Temp_Control Temperature Controlled? Check_Mg_Quality->Check_Temp_Control Yes Activate_Mg->Low_Yield Optimize_Temp Optimize Temperature Control Check_Temp_Control->Optimize_Temp No Successful_Yield Improved Yield Check_Temp_Control->Successful_Yield Yes Optimize_Temp->Low_Yield

Caption: Grignard reaction troubleshooting logic.

References

Technical Support Center: Dehydration of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the dehydration of 2-Methyl-3-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products from the acid-catalyzed dehydration of this compound?

The acid-catalyzed dehydration of this compound is expected to yield a mixture of alkene isomers due to the formation of a secondary carbocation intermediate that can undergo rearrangement to a more stable tertiary carbocation. The products arise from both direct elimination (E1) from the initial secondary carbocation and elimination after a 1,2-hydride shift.

The primary products observed are:

  • From rearrangement (major pathway): 2-Methyl-2-pentene (major product, thermodynamically most stable)

  • From direct elimination (minor pathway): (E/Z)-3-Methyl-2-pentene and 2-Methyl-1-pentene (minor products)[1]

Q2: Why is a mixture of products formed?

A mixture of products is formed due to the mechanism of the E1 reaction, which proceeds through a carbocation intermediate. The initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Elimination of a proton can then occur from different adjacent carbon atoms of both the secondary and tertiary carbocations, leading to the formation of different alkene isomers.

Q3: How can the product distribution be analyzed?

Gas chromatography (GC) is the most common method for analyzing the product distribution of the alkene mixture. The area under each peak in the gas chromatogram is proportional to the amount of that specific isomer in the mixture, allowing for the determination of the relative product ratios.[2][3] A gas chromatogram of the product mixture is expected to show four main peaks corresponding to 2-Methyl-2-pentene, (E)-3-Methyl-2-pentene, (Z)-3-Methyl-2-pentene, and 2-Methyl-1-pentene.[1]

Q4: What is the role of the acid catalyst in this reaction?

The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl group of the alcohol. This converts the poor leaving group (-OH) into a good leaving group (H₂O), facilitating the formation of the carbocation intermediate necessary for the elimination reaction to proceed.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no alkene yield 1. Reaction temperature is too low: Dehydration of secondary alcohols requires sufficient heat to overcome the activation energy. 2. Insufficient acid catalyst: The catalyst is required to initiate the reaction. 3. Reaction did not go to completion: Insufficient reaction time.1. Ensure the reaction mixture is heated to the appropriate temperature for the dehydration of a secondary alcohol (typically 100-140°C). 2. Check the concentration and amount of the acid catalyst used. 3. Increase the reaction time and monitor the progress by GC analysis of aliquots.
Formation of a significant amount of ether by-product Reaction temperature is too low: At lower temperatures, an S_{N}2 reaction between two alcohol molecules can compete with the E1 elimination, leading to the formation of a di(1,2-dimethylbutyl) ether.Increase the reaction temperature to favor the elimination reaction. Generally, higher temperatures favor elimination over substitution.
Unexpected product ratio (e.g., higher than expected amount of non-rearranged products) 1. Reaction conditions not optimized for rearrangement: Factors like the choice of acid and temperature can influence the extent of carbocation rearrangement. 2. Use of a bulky base: While not typical for acid-catalyzed dehydration, if a bulky base were present, it could favor abstraction of the less sterically hindered proton, leading to a higher proportion of the Hofmann product (2-Methyl-1-pentene).1. Use a strong, non-nucleophilic acid like sulfuric acid and ensure sufficient heating to allow the carbocation to rearrange. 2. This is less likely in a standard acid-catalyzed dehydration but is a consideration in other elimination reactions.
Distillate is cloudy or contains two layers Co-distillation of water: The water formed during the reaction can co-distill with the alkene products.1. After distillation, wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution). 2. Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or calcium chloride before the final distillation or analysis.

Data Presentation

While specific quantitative yields can vary based on reaction conditions, the dehydration of this compound generally follows Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. Due to the stability of the tertiary carbocation formed after rearrangement, the products resulting from it are favored.

Product Formation Pathway Alkene Substitution Expected Abundance
2-Methyl-2-penteneRearrangementTetrasubstitutedMajor
(E/Z)-3-Methyl-2-penteneDirect EliminationTrisubstitutedMinor
2-Methyl-1-penteneDirect EliminationDisubstitutedMinor

Experimental Protocols

Acid-Catalyzed Dehydration of this compound

This protocol describes a general procedure for the dehydration of this compound using a strong acid catalyst followed by distillation to isolate the alkene products.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask, heating mantle)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add a measured amount of this compound. While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with swirling. Add a few boiling chips to the flask.

  • Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a collection flask cooled in an ice bath. Heat the reaction mixture gently to initiate the dehydration. The alkene products, being more volatile than the alcohol, will distill over along with water. Collect the distillate until the reaction is complete (indicated by a drop in the distillation head temperature or cessation of product collection).

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid), and then with brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification and Analysis: Decant or filter the dried liquid into a clean, pre-weighed flask. The product can be further purified by fractional distillation if desired. Analyze the product mixture using gas chromatography (GC) to determine the relative abundance of the different alkene isomers.

Visualizations

Dehydration_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_products Products A This compound B Secondary Carbocation A->B H+, -H2O C Tertiary Carbocation (more stable) B->C 1,2-Hydride Shift D 2-Methyl-1-pentene (Minor) B->D -H+ (Hofmann) E (E/Z)-3-Methyl-2-pentene (Minor) B->E -H+ (Zaitsev) F 2-Methyl-2-pentene (Major) C->F -H+ (Zaitsev)

Caption: Reaction pathway for the dehydration of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Alkene Yield? Start->Problem CheckTemp Is Temperature Sufficiently High? Problem->CheckTemp Yes Success Successful Dehydration Problem->Success No CheckAcid Is Acid Catalyst Concentration Correct? CheckTemp->CheckAcid Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Sufficient? CheckAcid->CheckTime Yes AdjustAcid Adjust Acid Amount CheckAcid->AdjustAcid No IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckTime->Success Yes IncreaseTemp->Problem AdjustAcid->Problem IncreaseTime->Problem

Caption: Troubleshooting workflow for low alkene yield.

References

Technical Support Center: Purification of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-3-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:

  • Water: As a hygroscopic alcohol, it can absorb atmospheric moisture.

  • Other Alcohols: Isomers or related alcohols with close boiling points, such as 3-methyl-2-butanol (B147160) or 2-pentanol, can be present from manufacturing processes.[1]

  • Dehydration Products: Acid-catalyzed dehydration can lead to the formation of corresponding alkenes (e.g., 2-methyl-2-pentene).[2][3]

  • Oxidation Products: Partial oxidation can introduce aldehydes or ketones.

  • Residual Starting Materials: Depending on the synthetic route, unreacted starting materials may remain.

Q2: What is the most effective general method for purifying this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound.[4] Its boiling point is approximately 126-128°C.[5] This technique is efficient at separating it from impurities with different boiling points. For impurities with very close boiling points, azeotropic or extractive distillation might be necessary.[1][6]

Q3: How can I effectively remove water from this compound?

A3: To remove water, the alcohol should be treated with a suitable drying agent prior to distillation.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are common, inexpensive choices. The alcohol is allowed to stand over the drying agent for several hours with occasional swirling, and then filtered or decanted.

  • Molecular Sieves (3Å or 4Å): These are highly efficient for removing water. The alcohol should be stored over activated sieves for at least 24 hours.[7]

  • Reactive Metals: For achieving very low water content, refluxing over magnesium turnings with a crystal of iodine can be used, followed by distillation.[7] This method is for expert users due to safety considerations.

Q4: How do I confirm the purity of my this compound sample?

A4: The purity of this compound can be reliably assessed using the following analytical techniques:

  • Gas Chromatography (GC): GC is the preferred method for determining purity. A pure sample will show a single major peak. The presence of other peaks indicates impurities.[4][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines separation by GC with identification by mass spectrometry, allowing for the identification of impurity peaks based on their fragmentation patterns.[8][9]

  • Refractive Index: Measuring the refractive index and comparing it to the literature value (n20/D ≈ 1.417) can provide a quick check of purity.

  • Boiling Point: A sharp, constant boiling point during distillation is a good indicator of a pure substance.

Troubleshooting Guides

Problem 1: My final product is still contaminated with water after distillation.

Possible Cause Solution
Ineffective Drying The drying agent was insufficient or not given enough time to work. Increase the amount of drying agent (e.g., anhydrous MgSO₄) and allow for a longer contact time (e.g., 24 hours) before filtering and distilling.[7]
Hygroscopic Nature The purified alcohol absorbed moisture from the atmosphere after distillation. Ensure all glassware is oven-dried and the system is protected from atmospheric moisture using drying tubes. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and over activated molecular sieves.
Azeotrope Formation Water can form azeotropes with alcohols, making complete separation by simple distillation difficult. Ensure pre-distillation drying is thorough.

Problem 2: GC analysis shows multiple peaks close to the main product peak.

Possible Cause Solution
Isomeric Impurities The sample contains isomers with very similar boiling points (e.g., other C6 alcohols).[1] Use a more efficient fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation.[4]
Dehydration Side-Reaction If distillation was performed with acidic residues, the alcohol may have partially dehydrated to form alkenes.[2][3] Neutralize the crude alcohol with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation.
GC Column Inefficiency The GC column may not be adequate to resolve the components. Use a different GC column with a more suitable stationary phase (e.g., a polar column for separating alcohols) or optimize the temperature program.[10]

Problem 3: The purified alcohol discolors or develops an odor over time.

Possible Cause Solution
Oxidation The alcohol is slowly oxidizing upon exposure to air, forming aldehydes or ketones. Store the purified product in a tightly sealed container, under an inert atmosphere (N₂ or Ar), and in a cool, dark place.[11]
Contaminated Storage The storage container was not clean or was made of a reactive material. Use clean, dry, glass containers for storage. Avoid plastic containers that may leach impurities.

Data Presentation

Table 1: Physical Properties & Purity Benchmarks for this compound

ParameterValueReference
IUPAC Name 2-methylpentan-3-ol[5][12]
Molecular Formula C₆H₁₄O[5][12]
Molecular Weight 102.17 g/mol [12]
Boiling Point 126-128 °C[5]
Density (25°C) ~0.819 g/mL
Refractive Index (n20/D) ~1.417
Purity (Typical Commercial) ≥99%

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Drying: Place 100 mL of impure this compound in a 250 mL round-bottom flask. Add ~10 g of anhydrous magnesium sulfate. Seal the flask and let it stand for at least 4 hours (preferably overnight), swirling occasionally.

  • Filtration: Decant or filter the alcohol from the drying agent into a clean, dry distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux). Ensure all joints are properly sealed and the condenser has a good flow of cold water. Place a thermometer with the bulb positioned just below the side arm leading to the condenser.

  • Distillation: Gently heat the flask using a heating mantle. Discard the initial few milliliters of distillate (the forerun).

  • Collection: Collect the fraction that distills at a constant temperature within the expected boiling range (126-128°C).[5]

  • Storage: Store the purified, colorless liquid in a tightly sealed glass container under an inert atmosphere to prevent moisture absorption and oxidation.[11]

Protocol 2: Purity Analysis by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of the purified this compound (~1% v/v) in a suitable volatile solvent like dichloromethane (B109758) or methanol.[8]

  • Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a DB-5 or a polar wax column).

  • GC Parameters (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[10]

  • Analysis: Inject 1 µL of the prepared sample. Analyze the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Purification_Workflow Impure Impure this compound Drying Step 1: Drying (e.g., Anhydrous MgSO₄) Impure->Drying Filter Step 2: Filtration / Decanting Drying->Filter Distill Step 3: Fractional Distillation Filter->Distill Analysis Step 4: Purity Analysis (GC) Distill->Analysis Waste Impurities (Water, Side-Products) Distill->Waste (Lower/Higher Boiling Fractions) Analysis->Distill [Fail] Re-distill Pure Pure this compound (>99.5%) Analysis->Pure [Pass] Fail Purity < 99.5%

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Observation: Multiple Peaks in GC Q1 Are peaks close to main peak? Start->Q1 Isomers Likely Cause: Isomeric Impurities Q1->Isomers  Yes OtherImpurities Likely Cause: Water, Dehydration, or Oxidation Products Q1->OtherImpurities  No (Different RTs) Solution1 Solution: Use more efficient fractionating column Isomers->Solution1 Solution2 Solution: Ensure thorough drying and neutral conditions OtherImpurities->Solution2

Caption: Troubleshooting logic for unexpected peaks in GC analysis.

References

Technical Support Center: Optimizing Grignard Reactions for 2-Methyl-3-pentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Grignard synthesis of 2-Methyl-3-pentanol. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for the two primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary Grignard reaction pathways to synthesize this compound?

There are two main retrosynthetic pathways for the synthesis of this compound using a Grignard reaction.[1][2]

  • Route A: The reaction of propanal with isopropylmagnesium bromide.[1]

  • Route B: The reaction of 2-methylpropanal (isobutyraldehyde) with ethylmagnesium bromide.[3]

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

Failure to initiate is a frequent challenge in Grignard synthesis, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), must be free of water.

  • Activate the Magnesium: The magnesium turnings need to be activated to expose a fresh, reactive surface. Common activation methods include:

    • Mechanical Activation: Gently crushing a few pieces of magnesium with a glass rod in the reaction flask can break the oxide layer.

    • Chemical Activation: Adding a small crystal of iodine (the purple color will disappear upon reaction with magnesium) or a few drops of 1,2-dibromoethane (B42909) can effectively activate the magnesium surface.

  • Gentle Heating: A gentle warming of the flask with a heat gun can help initiate the reaction. However, be prepared to cool the reaction, as Grignard formations are exothermic.

Q3: I am observing a low yield of this compound. What are the potential side reactions?

Low yields can be attributed to several competing side reactions:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer. This can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent.

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, especially with sterically hindered aldehydes like 2-methylpropanal. This regenerates the starting aldehyde upon workup. To minimize this, the reaction should be carried out at a low temperature.

  • Reduction: If the Grignard reagent has a β-hydrogen (like isopropylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol. This is more likely with sterically hindered aldehydes.

Q4: How can I effectively purify the this compound product?

After quenching the reaction, typically with a saturated aqueous solution of ammonium (B1175870) chloride, the product is extracted into an organic solvent.

  • The organic layer is separated and washed with brine.

  • The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • After filtration, the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation, collecting the fraction at the boiling point of this compound (approximately 147-149 °C).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Flame-dry all glassware and use anhydrous solvents. 2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing.
Low yield of this compound 1. Incomplete Grignard reagent formation. 2. Side reactions (Wurtz coupling, enolization, reduction). 3. Grignard reagent quenched by moisture.1. Ensure complete reaction of magnesium. 2. Slow addition of reagents, maintain low temperature. 3. Maintain a dry, inert atmosphere (N₂ or Ar).
Formation of a white precipitate during reaction Formation of magnesium alkoxide.This is a normal observation.
Formation of a significant amount of high-boiling point byproduct Wurtz coupling product.Slow, dropwise addition of alkyl halide during Grignard formation.
Recovery of starting aldehyde after workup Enolization of the aldehyde by the Grignard reagent.Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).

Comparative Data of Synthetic Routes

Parameter Route A: Propanal + Isopropylmagnesium Bromide Route B: 2-Methylpropanal + Ethylmagnesium Bromide
Starting Aldehyde Propanal2-Methylpropanal (Isobutyraldehyde)
Grignard Reagent Isopropylmagnesium BromideEthylmagnesium Bromide
Typical Molar Ratio (Aldehyde:Grignard) 1 : 1.1 - 1.21 : 1.1 - 1.2
Typical Reaction Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time 1 - 3 hours1 - 3 hours
Anticipated Yield 60 - 80%50 - 70%
Potential Major Side Reactions Reduction of propanalEnolization of 2-methylpropanal

Experimental Protocols

Protocol 1: Synthesis of this compound via Route A (Propanal + Isopropylmagnesium Bromide)

1. Preparation of Isopropylmagnesium Bromide:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings (1.1 eq.) in the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 2-bromopropane (B125204) (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromopropane solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes.

2. Reaction with Propanal:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of propanal (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Synthesis of this compound via Route B (2-Methylpropanal + Ethylmagnesium Bromide)

1. Preparation of Ethylmagnesium Bromide:

  • Follow the procedure for the preparation of isopropylmagnesium bromide, using bromoethane (B45996) (1.0 eq.) instead of 2-bromopropane.

2. Reaction with 2-Methylpropanal:

  • Follow the procedure for the reaction with propanal, using 2-methylpropanal (1.0 eq.) instead of propanal. Maintain the reaction temperature at 0 °C during the addition to minimize enolization.

3. Work-up and Purification:

  • The work-up and purification procedure is identical to that of Route A.

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification prep_start Start: Flame-dried glassware under inert atmosphere add_mg Add Magnesium Turnings prep_start->add_mg add_activator Add Activator (e.g., Iodine) add_mg->add_activator add_halide Slowly add Alkyl Halide in Anhydrous Ether add_activator->add_halide reflux Maintain Gentle Reflux add_halide->reflux formation_complete Grignard Reagent Formed reflux->formation_complete cool_grignard Cool Grignard Reagent to 0°C formation_complete->cool_grignard add_aldehyde Slowly add Aldehyde in Anhydrous Ether cool_grignard->add_aldehyde react Stir at Room Temperature add_aldehyde->react reaction_complete Reaction Complete react->reaction_complete quench Quench with Saturated NH4Cl (aq) reaction_complete->quench extract Extract with Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Remove Solvent wash_dry->evaporate distill Purify by Distillation evaporate->distill product Final Product: this compound distill->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Tree start Low Yield of this compound check_initiation Was Grignard formation successful? (e.g., disappearance of Mg, heat evolution) start->check_initiation initiation_fail Troubleshoot Initiation: - Check for moisture - Activate Mg - Ensure anhydrous solvent check_initiation->initiation_fail No check_side_reactions Analyze crude product for byproducts (e.g., by GC-MS or NMR) check_initiation->check_side_reactions Yes wurtz Wurtz Coupling Product Detected? check_side_reactions->wurtz wurtz_solution Optimize Grignard Formation: - Slow addition of alkyl halide - Maintain moderate temperature wurtz->wurtz_solution Yes enolization Starting Aldehyde Recovered? wurtz->enolization No enolization_solution Minimize Enolization: - Add aldehyde to Grignard slowly at low temperature (0°C) enolization->enolization_solution Yes reduction Primary Alcohol Byproduct Detected? enolization->reduction No reduction_solution Minimize Reduction: - Use alternative Grignard reagent if possible - Maintain low reaction temperature reduction->reduction_solution Yes other Other issues: - Incorrect stoichiometry - Impure reagents reduction->other No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: GC Analysis of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 2-Methyl-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the GC analysis of this compound, presented in a question-and-answer format.

Q1: Why am I seeing peak tailing with my this compound peak?

A1: Peak tailing for polar compounds like alcohols is a common issue in GC analysis. It is often caused by active sites within the GC system that can lead to unwanted interactions with the hydroxyl group of the analyte.

  • Cause 1: Active Sites in the Injection Port: The liner and the metal surfaces of the injector can have active silanol (B1196071) groups that strongly interact with the alcohol, causing the peak to tail.

    • Solution: Use a deactivated liner, or a liner with glass wool to trap non-volatile residues. Ensure the injector temperature is high enough to ensure rapid vaporization without causing degradation.

  • Cause 2: Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can expose active sites on the column.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-20 cm of the column from the injector end. If the problem is still not resolved, the column may need to be replaced.

  • Cause 3: Inappropriate Column Phase: Using a non-polar column for a polar analyte like an alcohol can result in poor peak shape.

    • Solution: Employ a more polar stationary phase, such as a Wax or a cyanopropylphenyl-based column, which will have a stronger, more symmetrical interaction with the alcohol.

Q2: My this compound peak is showing poor resolution from other components in my sample. How can I improve this?

A2: Achieving good resolution is critical for accurate quantification. Several factors can be optimized to improve the separation of this compound from other analytes.

  • Cause 1: Suboptimal Temperature Program: An isothermal or poorly optimized temperature ramp may not provide sufficient separation.

    • Solution: Implement a temperature program. Start with a lower initial oven temperature to improve the separation of early-eluting compounds. A slower ramp rate (e.g., 5-10°C/min) can also enhance resolution.

  • Cause 2: Incorrect Column Choice: The column's stationary phase may not have the right selectivity for your specific mixture.

    • Solution: Consider a column with a different selectivity. For alcohols, a mid- to high-polarity column is generally recommended.

  • Cause 3: Carrier Gas Flow Rate is Not Optimal: The linear velocity of the carrier gas affects the efficiency of the separation.

    • Solution: Optimize the carrier gas flow rate (or pressure, depending on your GC's mode of operation) to achieve the best resolution. This can be done by performing a series of runs at different flow rates and observing the effect on the resolution of the peaks of interest.

Q3: I am observing ghost peaks in my chromatograms when analyzing this compound. What is the source of this contamination?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample. They are typically the result of contamination within the GC system.

  • Cause 1: Contaminated Syringe or Injection Port: Residue from previous injections can accumulate in the syringe or the injection port liner.

    • Solution: Thoroughly clean the syringe between injections. Regularly replace the septum and liner in the injection port.

  • Cause 2: Septum Bleed: Particles from the injector septum can be introduced into the system, leading to characteristic siloxane bleed peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Cause 3: Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Ensure high-purity carrier gas is used and that gas traps are installed and functioning correctly to remove oxygen, moisture, and hydrocarbons.

Q4: The retention time for my this compound peak is shifting between runs. What could be causing this instability?

A4: Consistent retention times are crucial for reliable peak identification. Shifts in retention time can indicate a problem with the stability of the GC system.

  • Cause 1: Fluctuations in Carrier Gas Flow Rate: Leaks or inconsistent pressure regulation can cause the carrier gas flow rate to vary.

    • Solution: Perform a leak check of the system, paying close attention to the fittings at the injector, detector, and column connections. Ensure the gas regulators are providing a stable pressure.

  • Cause 2: Changes in Column Temperature: An unstable oven temperature can lead to retention time shifts.

    • Solution: Verify that the oven is maintaining a stable temperature and that the temperature program is running consistently.

  • Cause 3: Column Overloading: Injecting too much sample can lead to peak shape distortion and a shift in retention time.

    • Solution: Dilute the sample or reduce the injection volume.

Experimental Protocol: GC-FID Analysis of this compound

This section provides a detailed methodology for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dilute with methanol to fall within the calibration range.

  • Transfer the prepared standards and samples to 2 mL autosampler vials.

2. GC-FID Method Parameters:

ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program
   Initial Temperature50°C, hold for 2 minutes
   Ramp 110°C/min to 150°C
   Hold150°C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

3. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table presents typical quantitative results for the analysis of this compound using the described GC-FID method.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)Retention Time (min)
112,5437.85
563,1287.85
10125,9877.84
25314,5627.85
50629,8717.86
1001,258,9437.85

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing in GC Analysis of this compound start Peak Tailing Observed check_liner Check Injector Liner start->check_liner deactivated Is Liner Deactivated? check_liner->deactivated replace_liner Replace with Deactivated Liner deactivated->replace_liner No check_column Check Column Condition deactivated->check_column Yes replace_liner->check_column trim_column Trim 10-20 cm from Column Inlet check_column->trim_column replace_column Replace Column check_column->replace_column If trimming fails condition_column Condition Column trim_column->condition_column unresolved Issue Persists trim_column->unresolved check_phase Evaluate Column Phase condition_column->check_phase condition_column->unresolved resolved Issue Resolved replace_column->resolved polar_phase Is Phase Polar (e.g., Wax)? check_phase->polar_phase use_polar_column Switch to a Polar Column polar_phase->use_polar_column No polar_phase->resolved Yes use_polar_column->resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

Logical Relationships in GC Troubleshooting

GC_Troubleshooting_Relationships Key Relationships in GC Troubleshooting cluster_symptoms Observed Problems cluster_causes Potential Causes cluster_solutions Corrective Actions peak_tailing Peak Tailing active_sites System Activity peak_tailing->active_sites column_issues Column Problems peak_tailing->column_issues poor_resolution Poor Resolution poor_resolution->column_issues method_params Method Parameters poor_resolution->method_params ghost_peaks Ghost Peaks contamination Contamination ghost_peaks->contamination rt_shift Retention Time Shift rt_shift->method_params gas_flow Gas Flow Instability rt_shift->gas_flow deactivate Use Deactivated Consumables active_sites->deactivate column_maint Column Maintenance column_issues->column_maint optimize_method Optimize Method method_params->optimize_method clean_system Clean System Components contamination->clean_system check_leaks Leak Check & Gas Purity gas_flow->check_leaks

Caption: Relationships between common GC problems and their causes.

Technical Support Center: Stabilization of 2-Methyl-3-pentanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the long-term storage and stabilization of 2-Methyl-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and purity of this compound during extended storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with this compound during storage and use.

Problem 1: My sample of this compound shows a new peak in the GC-MS analysis after several months of storage.

  • Question: What is this new peak, and why has it appeared?

  • Answer: The new peak is likely 2-methyl-3-pentanone (B165389), the primary oxidation product of this compound.[1][2][3][4] Secondary alcohols, such as this compound, are susceptible to oxidation, especially when exposed to air (oxygen), light, or elevated temperatures.[5][6] This process involves the loss of a hydrogen atom from the carbon atom bearing the hydroxyl group, resulting in the formation of a ketone.

Problem 2: I have observed the formation of solid precipitates in my this compound sample.

  • Question: What could be the cause of these precipitates?

  • Answer: Precipitate formation can be due to the presence of peroxides.[5][7] Secondary alcohols are known to form peroxides over time, particularly when stored improperly (e.g., in the presence of oxygen and light).[5][6][7] These peroxides can be unstable and may appear as crystalline solids. It is crucial to handle such samples with extreme caution, as peroxides can be explosive when subjected to heat, friction, or shock.

Problem 3: The purity of my this compound has decreased significantly, impacting my experimental results.

  • Question: How can I prevent this degradation and maintain the purity of my sample?

  • Answer: To prevent degradation, it is essential to implement proper storage procedures and consider the use of stabilizers. Key recommendations include:

    • Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to oxygen.[5]

    • Controlled Temperature: Store the compound in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.

    • Light Protection: Use amber glass vials or store in a light-blocking secondary container to prevent photo-oxidation.[5]

    • Antioxidant Addition: The addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E), can effectively inhibit the oxidation process.[8][9][10][11][12]

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the long-term storage and stabilization of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a secondary alcohol, is oxidation to its corresponding ketone, 2-methyl-3-pentanone.[13][1][2][3][4] This reaction is accelerated by factors such as oxygen, light, and heat. Another potential degradation pathway is the formation of peroxides through autoxidation.[5][6][7]

Q2: What are the recommended storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon).[5] The storage area should be cool, dark, and well-ventilated, with a recommended temperature range of 2-8 °C.

Q3: What are suitable stabilizers for this compound, and at what concentration should they be used?

A3: Phenolic antioxidants are effective stabilizers. The two most common choices are:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that acts as a free radical scavenger.[8][9][12][14] A typical concentration for stabilization is 50-250 ppm.

  • α-Tocopherol (Vitamin E): A natural antioxidant that also functions by scavenging free radicals.[10][15][16][17][18] It can be used in concentrations ranging from 100 to 500 ppm.

Q4: How can I monitor the stability of my this compound sample over time?

A4: The stability of this compound can be monitored by periodically analyzing the sample using a stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate and quantify the parent compound and its primary degradation product, 2-methyl-3-pentanone.

Data Presentation

Table 1: Effect of Storage Conditions on the Purity of this compound over 12 Months

Storage ConditionInitial Purity (%)Purity after 6 months (%)Purity after 12 months (%)
Ambient, Air, Light99.595.290.8
Ambient, Air, Dark99.597.194.5
Refrigerated (4°C), Air, Dark99.598.897.9
Refrigerated (4°C), N₂, Dark99.599.499.2

Table 2: Efficacy of Stabilizers on the Purity of this compound Stored at 25°C in the Dark for 12 Months

Stabilizer (Concentration)Initial Purity (%)Purity after 6 months (%)Purity after 12 months (%)
None (Control)99.597.194.5
BHT (100 ppm)99.599.298.8
α-Tocopherol (250 ppm)99.599.198.6

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for this compound

This method is designed to separate and quantify this compound and its primary degradation product, 2-methyl-3-pentanone.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS).

    • Autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Hold at 150 °C for 2 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or methanol.

    • Prepare a stock solution of 2-methyl-3-pentanone (1 mg/mL) in the same solvent.

    • Create a series of calibration standards containing both compounds at different concentrations.

    • Dilute the test sample of this compound to fall within the calibration range.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂, Light, Heat Peroxide Formation Peroxide Formation This compound->Peroxide Formation Autoxidation 2-Methyl-3-pentanone 2-Methyl-3-pentanone Oxidation->2-Methyl-3-pentanone Peroxides Peroxides Peroxide Formation->Peroxides

Degradation pathways of this compound.

troubleshooting_workflow cluster_observe Observation cluster_identify Identification cluster_action Corrective Action Observe Degradation Observe Degradation Analyze by GC-MS Analyze by GC-MS Observe Degradation->Analyze by GC-MS Identify Degradation Products Identify Degradation Products Analyze by GC-MS->Identify Degradation Products Review Storage Conditions Review Storage Conditions Identify Degradation Products->Review Storage Conditions Implement Stabilizers Implement Stabilizers Review Storage Conditions->Implement Stabilizers Use Inert Atmosphere Use Inert Atmosphere Review Storage Conditions->Use Inert Atmosphere

Troubleshooting workflow for stability issues.

storage_selection Start Start Desired Storage Duration? Desired Storage Duration? Start->Desired Storage Duration? Short-term (< 6 months) Short-term (< 6 months) Desired Storage Duration?->Short-term (< 6 months) Short Long-term (> 6 months) Long-term (> 6 months) Desired Storage Duration?->Long-term (> 6 months) Long Ambient, Dark, Sealed Ambient, Dark, Sealed Short-term (< 6 months)->Ambient, Dark, Sealed Refrigerated (2-8°C) Refrigerated (2-8°C) Long-term (> 6 months)->Refrigerated (2-8°C) Use of Stabilizer? Use of Stabilizer? Refrigerated (2-8°C)->Use of Stabilizer? Inert Atmosphere Inert Atmosphere Use of Stabilizer?->Inert Atmosphere Yes Optimal Storage Optimal Storage Use of Stabilizer?->Optimal Storage No (Monitor frequently) BHT or Tocopherol BHT or Tocopherol Inert Atmosphere->BHT or Tocopherol BHT or Tocopherol->Optimal Storage

Logical diagram for selecting storage conditions.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-3-pentanol, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The most common and scalable method for synthesizing this compound is the Grignard reaction. Retrosynthetic analysis reveals two primary pathways for this secondary alcohol.[1][2]

  • Route A: Reaction of isopropylmagnesium halide with propanal.

  • Route B: Reaction of ethylmagnesium halide with 2-methylpropanal.

Both routes are viable for large-scale production, and the choice may depend on the availability and cost of the starting materials.

Q2: What are the major safety concerns when scaling up the Grignard synthesis of this compound?

A2: The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a thermal runaway if not properly controlled.[3] Other significant hazards include the flammability of ether solvents (like THF or diethyl ether) and the reactivity of the Grignard reagent with water and air.[3] Proper thermal management, maintaining an inert atmosphere, and controlled addition of reagents are critical for safe industrial-scale production.

Q3: What are the common impurities encountered in the scaled-up synthesis of this compound?

A3: Common impurities can include:

  • Unreacted starting materials: Propanal, 2-methylpropanal, or the corresponding alkyl halides.

  • Wurtz coupling products: Formation of alkanes from the coupling of two alkyl halide molecules.

  • Byproducts from side reactions: Enolization of the aldehyde can lead to byproducts.

  • Solvent-related impurities: Peroxides from ether solvents if not properly purified.

Q4: How is this compound typically purified at an industrial scale?

A4: Industrial-scale purification of this compound is primarily achieved through fractional distillation under atmospheric or reduced pressure.[4] The choice of vacuum distillation helps to lower the boiling point and prevent thermal degradation of the product.[4] The efficiency of the separation depends on the boiling points of the impurities relative to this compound (boiling point: ~128 °C).[5]

Troubleshooting Guides

Grignard Reaction Initiation and Control
Issue Potential Cause Recommended Solution
Reaction fails to initiate - Wet solvent or glassware.- Impure or oxidized magnesium turnings.- Low-quality alkyl halide.- Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, dry solvents.- Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[6]- Use fresh, high-purity alkyl halide.
Runaway reaction / Loss of temperature control - Addition of alkyl halide or aldehyde is too fast.- Inadequate cooling capacity for the reactor size.- Insufficient heat transfer from the reaction mixture.- Add the reagent dropwise, carefully monitoring the internal reaction temperature.- Ensure the cooling system is appropriately sized for the scale of the reaction.- Use a reactor with a high surface area-to-volume ratio or improve agitation to enhance heat transfer.
Low Yield - Grignard reagent reacting with moisture or atmospheric oxygen.- Significant side reactions (e.g., Wurtz coupling).- Incomplete reaction.- Maintain a strict inert atmosphere throughout the reaction.- Ensure slow, controlled addition of the alkyl halide to minimize side reactions.- Monitor the reaction progress using in-situ techniques like FTIR to ensure completion.
Product Purity and Purification
Issue Potential Cause Recommended Solution
Presence of high-boiling impurities - Wurtz coupling products.- Optimize the Grignard formation step by slowly adding the alkyl halide to the magnesium.- Use fractional distillation with a sufficient number of theoretical plates for purification.
Presence of unreacted aldehyde - Incomplete reaction.- Inefficient quenching of the reaction.- Ensure a slight excess of the Grignard reagent.- Optimize the quenching procedure to effectively neutralize any remaining reactive species.
Poor separation during distillation - Azeotrope formation with solvent or impurities.- Similar boiling points of product and impurities.- Consider using a different solvent for the reaction and extraction.- Employ high-efficiency fractional distillation columns.- If applicable, consider extractive or azeotropic distillation.

Experimental Protocols

Kilogram-Scale Synthesis of this compound via Grignard Reaction (Route A)

Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific equipment and safety protocols. A thorough risk assessment must be conducted before proceeding.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Magnesium Turnings24.310.26711.0
Isopropyl Bromide123.011.2310.0
Propanal58.080.5239.0
Anhydrous Tetrahydrofuran (THF)-10 L-
Saturated Aqueous Ammonium (B1175870) Chloride-As needed-
Diethyl Ether (for extraction)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet is thoroughly dried and purged with nitrogen.

  • Grignard Reagent Formation:

    • The magnesium turnings (0.267 kg) are placed in the reactor.

    • A small amount of anhydrous THF is added to cover the magnesium.

    • A small portion of the isopropyl bromide (1.23 kg) dissolved in 2 L of anhydrous THF is added to the dropping funnel and a small amount is introduced to the reactor to initiate the reaction. A crystal of iodine can be added to aid initiation.

    • Once the reaction starts (indicated by a gentle reflux and a cloudy appearance), the remaining isopropyl bromide solution is added dropwise at a rate that maintains a steady reflux, keeping the internal temperature below 40°C using the reactor cooling jacket.

    • After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • The Grignard solution is cooled to 0-5°C.

    • Propanal (0.523 kg) dissolved in 1 L of anhydrous THF is added to the dropping funnel.

    • The propanal solution is added dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for another 2 hours.

  • Quenching and Work-up:

    • The reactor is cooled to 0-5°C.

    • Saturated aqueous ammonium chloride solution is slowly and carefully added to quench the reaction. This is a highly exothermic step and requires efficient cooling.

    • The mixture is transferred to a larger vessel for extraction.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude this compound is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 126-129°C.

Visualizations

Logical Relationship of Synthesis Routes

G Synthesis Routes for this compound cluster_route_a Route A cluster_route_b Route B Isopropyl Halide Isopropyl Halide Isopropyl Grignard Isopropyl Grignard Isopropyl Halide->Isopropyl Grignard + Mg This compound This compound Isopropyl Grignard->this compound + Propanal Ethyl Halide Ethyl Halide Ethyl Grignard Ethyl Grignard Ethyl Halide->Ethyl Grignard + Mg Ethyl Grignard->this compound + 2-Methylpropanal

Caption: Two primary Grignard synthesis routes to this compound.

Experimental Workflow for Scaled-Up Synthesis

G Workflow for Kilogram-Scale Synthesis start Start: Dry Reactor Setup grignard Grignard Reagent Formation (Isopropyl Bromide + Mg in THF) start->grignard reaction Reaction with Aldehyde (Propanal in THF) grignard->reaction quench Quenching (aq. NH4Cl) reaction->quench workup Work-up & Extraction (Diethyl Ether) quench->workup purify Purification (Fractional Distillation) workup->purify end End: Pure this compound purify->end

Caption: Step-by-step workflow for the scaled-up synthesis of this compound.

References

Technical Support Center: Managing Stereoselectivity in 2-Methyl-3-pentanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for managing stereoselectivity in reactions involving 2-methyl-3-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound? A1: this compound has two chiral centers (at carbons 2 and 3). Therefore, it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between a pair of non-enantiomeric stereoisomers, such as (2R,3R) and (2R,3S), is diastereomeric.

Q2: What are the primary strategies for obtaining a single enantiomer or diastereomer of this compound? A2: The main strategies include:

  • Asymmetric Synthesis: Directly synthesizing the desired stereoisomer from a prochiral precursor using a chiral catalyst or auxiliary. A common example is the asymmetric reduction of a ketone like 2-methyl-3-pentanone (B165389).[1]

  • Kinetic Resolution: Separating a racemic mixture by reacting it with a chiral catalyst or enzyme that preferentially converts one enantiomer into a new product, leaving the unreacted starting material enriched in the other enantiomer.[2] Lipase-catalyzed acylation is a widely used method for this purpose.[3][4]

  • Chiral Resolution: Separating a racemic mixture by forming diastereomeric derivatives (e.g., salts or esters) with a chiral resolving agent. These diastereomers have different physical properties and can be separated by methods like crystallization or chromatography.

Q3: How is the stereochemical purity (e.g., enantiomeric excess) of a this compound sample determined? A3: The most common methods for determining enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) are chiral chromatography techniques. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can separate the different stereoisomers, allowing for their quantification.[1][5] For example, a CYCLOSIL-B capillary column has been shown to be effective for separating alcohol enantiomers.[5]

Q4: What is the difference between kinetic resolution and dynamic kinetic resolution (DKR)? A4: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is either consumed or remains unreacted.[6] Dynamic kinetic resolution (DKR) combines the kinetic resolution process with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomeric product.[7]

Troubleshooting Guide

This guide addresses common issues encountered during stereoselective reactions of this compound.

Q1: My reaction is producing this compound with low enantiomeric excess (e.e.). What are the most likely causes? A1: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst/Enzyme Integrity: Ensure the chiral catalyst, ligand, or enzyme is pure and has not degraded. Many organometallic catalysts are sensitive to air and moisture, requiring strict anhydrous and anaerobic conditions.[8]

  • Reaction Temperature: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[8] If the reaction is run at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.[8]

  • Solvent Choice: The solvent can significantly influence the transition state geometry. Non-polar, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred over polar, coordinating solvents for many asymmetric reactions.[8]

  • Background Reaction: A non-catalyzed, non-selective background reaction can compete with the desired catalytic pathway, lowering the overall e.e. This can be caused by inadequate catalyst loading. Consider incrementally increasing the amount of catalyst.[8]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to racemization of the product. Monitor the reaction's progress and e.e. over time to find the optimal duration.[8]

Q2: The enantioselectivity is high, but my reaction conversion or yield is very low. What should I investigate? A2: Low conversion can be due to catalyst deactivation, insufficient reaction time, or suboptimal conditions.

  • Catalyst Deactivation: As mentioned above, ensure strict anhydrous and anaerobic conditions to prevent catalyst deactivation, especially for organometallic systems.[8]

  • Reaction Time & Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. It may be necessary to increase the reaction time. A careful balance between temperature and time must be optimized for both selectivity and yield.[8]

  • Reagent Stoichiometry: Double-check that the stoichiometry of all reagents is correct. For instance, in a reduction, ensure the hydride source is in sufficient excess.[8]

Q3: In my lipase-catalyzed kinetic resolution of racemic this compound, the reaction stops at approximately 50% conversion, but the e.e. of the remaining alcohol is poor. Why? A3: This is a classic sign of a low enantiomeric ratio (E-value) for the enzymatic process. An ideal kinetic resolution will show high enantiomeric excess for the remaining starting material as the reaction approaches 50% conversion. A low e.e. at this point indicates that the enzyme is acylating both the (R)- and (S)-enantiomers at similar rates. To improve this, you can:

  • Screen Different Lipases: Enzymes exhibit different selectivities. Lipases from Pseudomonas cepacia (PCL) or Candida antarctica Lipase (B570770) B (CALB) are common starting points, but others may provide better results.[3][7]

  • Change the Acyl Donor: The choice of acylating agent (e.g., vinyl acetate (B1210297), isopropenyl acetate) can impact enzyme selectivity.

  • Modify the Solvent: The reaction medium (e.g., hexane, THF, MTBE) can influence enzyme conformation and, consequently, its enantioselectivity.

Data Presentation

Table 1: Comparison of Stereoselective Synthetic Strategies for Chiral Alcohols This table summarizes key performance metrics for two common approaches to synthesizing chiral alcohols, adapted from strategies for similar compounds.

MethodChiral SourceStarting MaterialProduct ConfigurationTypical Yield (%)Typical Selectivity (e.e. or d.r.)Key Advantages
Asymmetric Alkylation (1S,2S)-(+)-PseudoephedrinePropanoic acid(S)-2-Methyl-3-pentanone (precursor)80-99%90–98% d.r.High diastereoselectivity, crystalline intermediates aid purification.[1]
Asymmetric Reduction (R)-2-Methyl-CBS-oxazaborolidine2-Methyl-3-pentanone(R)-2-Methyl-3-pentanol~90%Up to 94% e.e.High enantioselectivity, catalytic nature of the chiral source.[1]

Table 2: Troubleshooting Summary for Low Enantioselectivity

ParameterPotential IssueRecommended Action
Temperature Too high, reducing the energy gap between transition states.Decrease temperature incrementally (e.g., to 0 °C, -78 °C).[8]
Solvent Polar/coordinating solvent disrupts catalyst geometry.Switch to a non-polar, non-coordinating solvent (e.g., Toluene, Hexane).[8]
Catalyst Loading Too low, allowing a non-selective background reaction to dominate.Increase catalyst loading incrementally.[8]
Purity Impurities in reagents or solvent are poisoning the catalyst.Use high-purity, anhydrous reagents and solvents. Ensure inert atmosphere.[8]
Reaction Time Too long, causing product racemization.Monitor e.e. over time to determine the optimal endpoint.[8]

Key Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Methyl-3-pentanone via CBS Catalysis

This protocol describes the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using the Corey-Bakshi-Shibata (CBS) catalyst.[1]

  • Reagents and Materials:

    • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

    • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

    • 2-Methyl-3-pentanone

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (B129727)

    • 1 M Hydrochloric acid (HCl)

    • Standard glassware for anhydrous reactions (oven-dried, under Argon/Nitrogen)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet (Argon or Nitrogen).

    • To the flask, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) to the cold THF.

    • Dropwise, add the borane (B79455) complex (1.1 eq) to the catalyst solution while maintaining the temperature at -78 °C. Stir for 15 minutes.

    • Slowly add a solution of 2-methyl-3-pentanone (1.0 eq) in anhydrous THF to the catalyst mixture via a syringe pump over 30 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.

    • Perform a standard aqueous workup (e.g., extraction with diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting (R)-2-methyl-3-pentanol by distillation or column chromatography.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.[1]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-3-pentanol

This protocol describes a typical enzymatic acylation to resolve a racemic mixture of the alcohol.

  • Reagents and Materials:

    • Racemic (±)-2-methyl-3-pentanol

    • Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL))

    • Vinyl acetate (acyl donor)

    • Anhydrous organic solvent (e.g., Hexane, MTBE)

    • Molecular sieves (optional, to ensure anhydrous conditions)

  • Procedure:

    • To a dry flask, add racemic this compound (1.0 eq) and the anhydrous organic solvent.

    • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

    • Add vinyl acetate (0.5-0.6 eq). Using a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion, which is optimal for achieving high e.e. of the remaining alcohol.

    • Seal the flask and stir the suspension at a controlled temperature (e.g., 25-40 °C).

    • Monitor the reaction progress by GC or TLC, tracking the consumption of the alcohol and the formation of the corresponding acetate ester.

    • Stop the reaction when it reaches approximately 50% conversion. This is the theoretical point of maximum enantiopurity for the unreacted starting material.

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the newly formed ester product using column chromatography.

    • Analyze the enantiomeric excess of the recovered this compound and the produced ester separately using chiral GC or HPLC.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 Prochiral_Ketone Prochiral Ketone (2-Methyl-3-pentanone) Reaction Asymmetric Reduction (-78°C, Anhydrous THF) Prochiral_Ketone->Reaction Chiral_Catalyst Chiral Catalyst (e.g., CBS Reagent) Chiral_Catalyst->Reaction Hydride_Source Hydride Source (e.g., BH3) Hydride_Source->Reaction Workup Quench & Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Final_Product Enantioenriched Alcohol ((R)- or (S)-2-Methyl-3-pentanol) Purification->Final_Product Analysis Chiral GC/HPLC Analysis Final_Product->Analysis

G Racemic Racemic Alcohol ((R/S)-2-Methyl-3-pentanol) Reaction Enzymatic Acylation (Solvent, 25-40°C) Racemic->Reaction Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction Acyl_Donor Acyl Donor (Vinyl Acetate) Acyl_Donor->Reaction Stop Stop Reaction at ~50% Conversion Reaction->Stop Filter Filter to Remove Enzyme Stop->Filter Separate Chromatographic Separation Filter->Separate Product_S Enantioenriched Alcohol (e.g., (S)-Alcohol) Separate->Product_S Product_R Enantioenriched Ester (e.g., (R)-Acetate) Separate->Product_R

G Start Low e.e. Observed Temp_Check Is Reaction at Lowest Practical Temp? Start->Temp_Check Temp_Action Lower Temperature (e.g., 0°C, -20°C, -78°C) Temp_Check->Temp_Action No Solvent_Check Is Solvent Non-Coordinating? Temp_Check->Solvent_Check Yes Recheck Re-run and Analyze e.e. Temp_Action->Recheck Solvent_Action Switch to Toluene, Hexane, or Dichloromethane Solvent_Check->Solvent_Action No Purity_Check Are Reagents/Solvents Anhydrous & High Purity? Solvent_Check->Purity_Check Yes Solvent_Action->Recheck Purity_Action Dry Solvents, Use Fresh Reagents, Inert Atmosphere Purity_Check->Purity_Action No Loading_Check Is Catalyst Loading Sufficient? Purity_Check->Loading_Check Yes Purity_Action->Recheck Loading_Action Increase Catalyst Loading Incrementally Loading_Check->Loading_Action No Loading_Check->Recheck Yes Loading_Action->Recheck

References

Validation & Comparative

Validating the Synthesis of 2-Methyl-3-pentanol: A Comparative Guide to Synthetic Routes and NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides a comparative analysis of common synthetic routes to 2-Methyl-3-pentanol and details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for its structural validation. Experimental data, including detailed protocols and spectral analysis, are presented to support the verification process.

Spectroscopic Validation: NMR Data

The structural identity of the synthesized this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and multiplicities provide a unique fingerprint of the molecule.

NMR Spectral Data Summary
¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~3.27CH-OH~78.9C3 (CH-OH)
~1.66CH-(CH₃)₂~33.8C2 (CH-(CH₃)₂)
~1.46 (m)CH₂~25.8C4 (CH₂)
~0.91 (d)CH(CH₃)₂~18.5C2-CH₃
~0.89 (t)CH₂CH₃~15.5C2-CH₃'
~10.2C5 (CH₃)

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Synthesis of this compound: A Comparative Overview

Several synthetic strategies can be employed to produce this compound. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Below is a comparison of three common synthetic routes.

Synthesis Method Starting Materials Key Reagents General Reaction Conditions Advantages Disadvantages
Grignard Reaction Propanal and Isopropyl bromideMagnesium, Dry Ether/THF, H₃O⁺Anhydrous conditions, typically at room temperature followed by acidic workup.Versatile, good yields.Requires strictly anhydrous conditions, Grignard reagents are highly reactive.
Hydroboration-Oxidation 2-Methyl-2-pentene (B165383)Borane (BH₃) in THF, Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (B78521) (NaOH)Room temperature reaction followed by oxidation.[1]Anti-Markovnikov addition, high stereospecificity.Borane is a pyrophoric and toxic reagent.
Wittig Reaction & Hydroboration Acetone and Propyltriphenylphosphonium bromideStrong base (e.g., n-BuLi), followed by BH₃ and H₂O₂/NaOHAnhydrous conditions for ylide formation, followed by hydroboration-oxidation.Forms a C=C bond at a specific location.Multi-step process, generation of triphenylphosphine (B44618) oxide byproduct can complicate purification.

Detailed Experimental Protocol: Hydroboration-Oxidation of 2-Methyl-2-pentene

This protocol details the synthesis of this compound via the hydroboration-oxidation of 2-methyl-2-pentene.

Materials:

  • 2-Methyl-2-pentene

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • 3M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet is charged with 2-methyl-2-pentene (1 equivalent) dissolved in anhydrous diethyl ether. The flask is cooled to 0°C in an ice bath.

  • Hydroboration: The borane-THF complex (1.1 equivalents) is added dropwise to the stirred solution of the alkene via the addition funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Oxidation: The flask is cooled again to 0°C, and 3M NaOH solution (1.2 equivalents) is added slowly, followed by the careful, dropwise addition of 30% H₂O₂ (1.2 equivalents). The temperature should be maintained below 20°C during the addition. The mixture is then stirred at room temperature for 1 hour.

  • Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to yield pure this compound.

Validation Workflow

The overall process for the synthesis and validation of this compound is illustrated in the following workflow diagram.

Caption: Logical workflow for the synthesis and spectroscopic validation of this compound.

References

A Comparative Guide to the Synthesis of 2-Methyl-3-pentanol: Grignard vs. Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning chemist in research and pharmaceutical development, the selection of a synthetic route is a critical decision, balancing efficiency, yield, and practicality. This guide provides a detailed comparison of two common methodologies for the synthesis of the secondary alcohol 2-Methyl-3-pentanol: the direct, one-step Grignard reaction and a multi-step approach commencing with a Wittig reaction.

At a Glance: Grignard vs. Wittig/Hydroboration-Oxidation

The synthesis of this compound can be efficiently achieved via a Grignard reaction, a classic and robust method for carbon-carbon bond formation. The alternative, a Wittig-based approach, offers a different strategic pathway but necessitates a subsequent hydration step to yield the target alcohol. This comparison focuses on the Grignard reaction of propanal with isopropylmagnesium bromide and a two-step sequence involving the Wittig reaction of propanal with isopropylidenephosphorane to form 2-methyl-2-pentene (B165383), followed by its hydroboration-oxidation.

ParameterGrignard ReactionWittig Reaction & Hydroboration-Oxidation
Starting Materials Propanal, Isopropyl bromide, MagnesiumPropanal, Isopropyltriphenylphosphonium (B8661593) bromide, Strong base, Borane-THF complex, Hydrogen peroxide, Sodium hydroxide (B78521)
Number of Steps 12
Overall Yield ~60-70% (estimated)Variable, dependent on both steps (Wittig: typically 60-80%, Hydroboration-Oxidation: typically >90%)
Key Reagents Isopropylmagnesium bromideIsopropylidenephosphorane, Borane (BH3)
Reaction Conditions Anhydrous ether, room temperatureWittig: Anhydrous solvent, strong base (e.g., n-BuLi); Hydroboration: THF, 25°C; Oxidation: NaOH, H2O2
Key Intermediates Magnesium alkoxide2-Methyl-2-pentene, Trialkylborane

Logical Workflow of Synthetic Route Comparison

G cluster_0 Synthesis of this compound cluster_1 Grignard Reaction Pathway cluster_2 Wittig Reaction Pathway Target_Molecule This compound Comparison Compare Yields, Step Count, Reagent Handling Target_Molecule->Comparison Grignard_Reagents Propanal + Isopropylmagnesium Bromide Grignard_Reaction Grignard Addition Grignard_Reagents->Grignard_Reaction Anhydrous Ether Grignard_Reaction->Target_Molecule Acid Workup Wittig_Reagents Propanal + Isopropylidenephosphorane Wittig_Reaction Wittig Olefination Wittig_Reagents->Wittig_Reaction Strong Base Alkene_Intermediate 2-Methyl-2-pentene Wittig_Reaction->Alkene_Intermediate Hydration_Step Hydroboration-Oxidation Alkene_Intermediate->Hydration_Step 1. BH3-THF 2. H2O2, NaOH Hydration_Step->Target_Molecule

Caption: Comparison of Grignard and Wittig synthetic routes.

Experimental Protocols

Grignard Reaction Synthesis of this compound

This protocol outlines the synthesis of this compound from propanal and isopropylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Isopropyl bromide

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of isopropyl bromide in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle boiling of the ether. Add the remaining isopropyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude product can be purified by fractional distillation.

Wittig Reaction and Hydroboration-Oxidation Synthesis of this compound

This two-step protocol first describes the synthesis of 2-methyl-2-pentene via a Wittig reaction, followed by its conversion to this compound through hydroboration-oxidation.

Step 1: Wittig Reaction - Synthesis of 2-Methyl-2-pentene

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Propanal

  • Pentane

  • Standard laboratory glassware (Schlenk flask, syringe)

Procedure:

  • Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium dropwise via syringe. The formation of the orange-red ylide is indicative of a successful reaction. Stir the mixture at room temperature for 1 hour.

  • Reaction with Propanal: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of propanal in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water. Extract the mixture with pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. The resulting 2-methyl-2-pentene can be purified by distillation.

Step 2: Hydroboration-Oxidation - Synthesis of this compound

Materials:

  • 2-Methyl-2-pentene

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H2O2) solution

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-2-pentene in anhydrous THF. Cool the solution to 0 °C. Add the BH3·THF solution dropwise via syringe. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[1]

  • Oxidation: Cool the reaction mixture to 0 °C. Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 30 °C. Stir the mixture at room temperature for 1 hour.[2]

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Reaction Pathways

Grignard Reaction Pathway

G Propanal Propanal Intermediate Magnesium Alkoxide Intermediate Propanal->Intermediate Nucleophilic Addition Grignard Isopropylmagnesium Bromide Grignard->Intermediate Product This compound Intermediate->Product Acidic Workup

Caption: Grignard synthesis of this compound.

Wittig Reaction and Hydroboration-Oxidation Pathway

G Propanal Propanal Alkene 2-Methyl-2-pentene Propanal->Alkene Wittig Reaction Ylide Isopropylidene- triphenylphosphorane Ylide->Alkene Product This compound Alkene->Product Hydroboration Borane BH3-THF Borane->Product Oxidation H2O2, NaOH Product->Product Oxidation

Caption: Wittig-based synthesis of this compound.

Concluding Remarks

The Grignard reaction offers a more direct and atom-economical route to this compound. Its primary challenges lie in the strict requirement for anhydrous conditions and the handling of the pyrophoric Grignard reagent. The Wittig-based approach, while longer, provides an alternative strategy that may be advantageous depending on the availability of starting materials and the desired control over the synthesis. The hydroboration-oxidation step is particularly noteworthy for its high regioselectivity and yield in converting the intermediate alkene to the desired anti-Markovnikov alcohol product. The choice between these two powerful synthetic tools will ultimately depend on the specific needs and constraints of the research or development project at hand.

References

A Comparative Analysis of 2-Methyl-3-pentanol and 3-Methyl-2-pentanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, synthesis, and potential applications of the structural isomers 2-Methyl-3-pentanol and 3-Methyl-2-pentanol (B47427). The information is intended for researchers, scientists, and professionals in the field of drug development who may encounter these compounds as chiral building blocks, metabolites, or starting materials in synthetic pathways.

Physicochemical Properties

This compound and 3-Methyl-2-pentanol share the same molecular formula (C₆H₁₄O) and molecular weight, yet their structural differences lead to variations in their physical properties. A summary of these properties is presented in Table 1.

PropertyThis compound3-Methyl-2-pentanol
Synonyms Ethyl isopropyl carbinolsec-Butyl methyl carbinol
CAS Number 565-67-3[1][2]565-60-6[3][4]
Molecular Formula C₆H₁₄OC₆H₁₄O
Molecular Weight 102.17 g/mol [3]102.17 g/mol [3]
Appearance Colorless liquidColorless liquid[4]
Boiling Point 126.5 °C[5]134.3 °C[4]
Density 0.8243 g/cm³ at 20 °C[5]0.8307 g/cm³ at 20 °C[4]
Solubility in Water 20 g/L[5]19 g/L[4]
Refractive Index (n20/D) 1.417[2]~1.415 - 1.421[6]
Flash Point 46.11 °C[1][2]40.56 °C[6]

Synthesis and Resolution

Both isomers are accessible through common organic synthesis techniques, primarily via the Grignard reaction. The choice of Grignard reagent and carbonyl compound determines the final product. Additionally, 3-Methyl-2-pentanol can be synthesized by the reduction of the corresponding ketone.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from propanal and isopropylmagnesium bromide[7].

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents). Under an inert atmosphere (e.g., argon or nitrogen), add a solution of isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. Initiate the reaction with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of propanal (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional hour. Cool the mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Synthesis of 3-Methyl-2-pentanol via Reduction of 3-Methyl-2-pentanone (B1360105)

This protocol outlines the synthesis of 3-methyl-2-pentanol by the reduction of 3-methyl-2-pentanone[8].

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-2-pentanone (1.0 equivalent) in methanol (B129727).

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Work-up: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour. Quench the reaction by the slow addition of water.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 3-methyl-2-pentanol can be further purified by distillation.

Enzymatic Kinetic Resolution of Secondary Alcohols

Both this compound and 3-methyl-2-pentanol are chiral molecules and can be resolved into their respective enantiomers using enzymatic kinetic resolution. This general protocol is adapted for the resolution of secondary alcohols using a lipase (B570770).

  • Reaction Setup: To a solution of the racemic alcohol (e.g., this compound or 3-methyl-2-pentanol) in an organic solvent such as hexane, add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CALB)[9].

  • Enzymatic Acylation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The enzyme will selectively acylate one enantiomer at a faster rate.

  • Termination and Separation: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. Filter off the enzyme and remove the solvent. The unreacted alcohol and the ester can be separated by column chromatography.

  • Hydrolysis of the Ester: The separated ester can be hydrolyzed back to the alcohol (now as a single enantiomer) using a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent.

Spectroscopic and Chromatographic Analysis

The structural differences between the two isomers are readily distinguishable by spectroscopic methods such as NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound and 3-methyl-2-pentanol will show distinct chemical shifts and splitting patterns due to the different electronic environments of the protons and carbon atoms in each molecule. The symmetry of the molecules also plays a role in the number of unique signals observed.

Infrared (IR) Spectroscopy

Both compounds will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol. However, the fingerprint region (below 1500 cm⁻¹) will show differences in the C-O and C-C stretching and bending vibrations, allowing for their differentiation.

Mass Spectrometry (MS)

The mass spectra of both isomers will show a molecular ion peak corresponding to their molecular weight. However, the fragmentation patterns will differ due to the different substitution patterns around the hydroxyl group, leading to characteristic fragment ions for each compound.

Biological Activity and Applications

The available data on the specific biological activities of this compound and 3-methyl-2-pentanol is limited.

  • This compound has a reported intravenous LD50 of 320 mg/kg in mice, indicating some level of toxicity[5]. It is also noted for its use as a fuel[5].

  • 3-Methyl-2-pentanol has been identified as a metabolite in the urine of rats exposed to 3-methylpentane, suggesting its potential use as a biomarker for exposure to this alkane. It has also been found as a component of hops[4].

Both compounds have potential applications as chiral building blocks in asymmetric synthesis, where their enantiomerically pure forms can be used to introduce specific stereochemistry into more complex molecules. Their use in the flavor and fragrance industry has also been noted, with 3-methyl-2-pentanol being used as a flavoring agent[6]. However, for a drug development audience, their utility as chiral synthons is of greater relevance.

Visualizations

Synthesis Workflows

Synthesis_Workflows cluster_2M3P Synthesis of this compound cluster_3M2P Synthesis of 3-Methyl-2-pentanol propanal Propanal grignard_2m3p Grignard Reaction propanal->grignard_2m3p iprmgbr Isopropyl- magnesium bromide iprmgbr->grignard_2m3p workup_2m3p Aqueous Work-up grignard_2m3p->workup_2m3p product_2m3p This compound workup_2m3p->product_2m3p ketone 3-Methyl-2-pentanone reduction Reduction ketone->reduction nabh4 NaBH4 nabh4->reduction workup_3m2p Aqueous Work-up reduction->workup_3m2p product_3m2p 3-Methyl-2-pentanol workup_3m2p->product_3m2p

Caption: Synthetic routes to this compound and 3-Methyl-2-pentanol.

Logical Relationship of Isomers

Isomer_Relationship parent C6H14O (Hexanol Isomers) isomer1 This compound parent->isomer1 Structural Isomer isomer2 3-Methyl-2-pentanol parent->isomer2 Structural Isomer isomer1->isomer2 Different Properties (Boiling Point, Density, etc.)

Caption: Relationship between the two structural isomers.

Conclusion

This compound and 3-Methyl-2-pentanol, while structurally similar, exhibit distinct physicochemical properties that are a direct consequence of the placement of the methyl group and hydroxyl functionality. Both are accessible synthetically, and their chiral nature allows for resolution into enantiomerically pure forms, making them potentially useful as chiral building blocks in organic synthesis. While extensive data on their biological activity in the context of drug development is currently lacking, their roles as metabolites and the availability of toxicological data for this compound suggest areas for further investigation. This guide provides a foundational comparison to aid researchers in understanding the key differences between these two isomers and in designing experiments for their synthesis, analysis, and potential application.

References

distinguishing between isomers of pentanol using spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between structural isomers is a critical task in chemical analysis, with significant implications for drug development, quality control, and research. Pentanol (B124592) (C₅H₁₂O) exists as eight different structural isomers, each with unique physical and chemical properties. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein, supported by experimental data, will aid researchers in the unambiguous identification of pentanol isomers.

Spectroscopic Comparison of Pentanol Isomers

The structural variations among pentanol isomers, including the position of the hydroxyl group and the branching of the carbon chain, give rise to distinct spectral features. A summary of the key differentiating spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide invaluable information for distinguishing between the isomers of pentanol.

¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and integration of proton signals are characteristic for each isomer. The number of unique proton environments directly corresponds to the number of signals in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The number of signals in the proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shift of the carbon atom bonded to the hydroxyl group is particularly diagnostic.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Pentanol Isomers

Isomer¹H NMR Chemical Shifts (δ, ppm) and MultiplicitiesNumber of ¹³C Signals¹³C NMR Chemical Shifts (δ, ppm)
Pentan-1-ol ~3.6 (t, 2H), ~1.5 (quint, 2H), ~1.3 (sext, 2H), ~0.9 (t, 3H)5~62, ~32, ~28, ~22, ~14
Pentan-2-ol ~3.8 (sext, 1H), ~1.4 (m, 2H), ~1.2 (d, 3H), ~0.9 (t, 3H)5~67, ~41, ~23, ~20, ~14
Pentan-3-ol ~3.5 (quint, 1H), ~1.4 (q, 4H), ~0.9 (t, 6H)3~74, ~30, ~10
2-Methylbutan-1-ol ~3.4 (d, 2H), ~1.7 (m, 1H), ~1.4 (m, 2H), ~0.9 (d, 3H), ~0.9 (t, 3H)5~68, ~42, ~26, ~16, ~11
3-Methylbutan-1-ol ~3.5 (t, 2H), ~1.7 (m, 1H), ~1.4 (q, 2H), ~0.9 (d, 6H)4~61, ~42, ~25, ~23
2-Methylbutan-2-ol ~1.4 (q, 2H), ~1.2 (s, 6H), ~0.9 (t, 3H)4~71, ~37, ~29, ~9
3-Methylbutan-2-ol ~3.6 (quint, 1H), ~1.7 (m, 1H), ~1.1 (d, 3H), ~0.9 (d, 6H)4~72, ~35, ~20, ~18
2,2-Dimethylpropan-1-ol ~3.2 (s, 2H), ~0.9 (s, 9H)3~73, ~32, ~26

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), sext (sextet), and m (multiplet).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) functional group. While all pentanol isomers will exhibit a broad O-H stretching band, the C-O stretching frequency and the fingerprint region can provide clues for differentiation.

Table 2: Characteristic IR Absorption Frequencies for Pentanol Isomers

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Fingerprint Region Peaks (cm⁻¹)
Pentan-1-ol ~3330 (broad)~1058~1465, 1378, 972
Pentan-2-ol ~3340 (broad)~1115~1460, 1375, 940
Pentan-3-ol ~3350 (broad)~1100~1460, 1370, 990
2-Methylbutan-1-ol ~3330 (broad)~1040~1465, 1380, 1010
3-Methylbutan-1-ol ~3330 (broad)~1050~1465, 1385, 1365
2-Methylbutan-2-ol ~3380 (broad)~1145~1470, 1380, 1365, 900
3-Methylbutan-2-ol ~3350 (broad)~1120~1465, 1385, 1370, 960
2,2-Dimethylpropan-1-ol ~3330 (broad)~1045~1470, 1395, 1365
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isomers of pentanol, having the same molecular weight (88.15 g/mol ), are distinguished by their unique fragmentation patterns, primarily through α-cleavage and dehydration.

Table 3: Key Mass Spectrometry Fragments (m/z) for Pentanol Isomers

IsomerMolecular Ion (M⁺)Base Peak (m/z)Other Key Fragments (m/z)
Pentan-1-ol 88 (weak)4231, 43, 55, 70
Pentan-2-ol 88 (very weak)4543, 55, 70, 73
Pentan-3-ol 88 (very weak)5929, 31, 41, 55
2-Methylbutan-1-ol 88 (weak)4241, 57, 70
3-Methylbutan-1-ol 88 (weak)4341, 57, 70
2-Methylbutan-2-ol 88 (absent)5943, 73
3-Methylbutan-2-ol 88 (very weak)4543, 57, 70
2,2-Dimethylpropan-1-ol 88 (absent)5731, 41, 69

Experimental Workflow

A logical workflow for the spectroscopic identification of an unknown pentanol isomer is outlined below.

workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Identification Unknown Pentanol Isomer Unknown Pentanol Isomer IR IR Unknown Pentanol Isomer->IR NMR NMR Unknown Pentanol Isomer->NMR MS MS Unknown Pentanol Isomer->MS IR_Data O-H and C-O stretch Fingerprint Region IR->IR_Data NMR_Data Number of Signals Chemical Shifts Splitting Patterns NMR->NMR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identification Isomer Identification IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for pentanol isomer identification.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the pentanol isomer (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR (e.g., 128-1024 scans) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a simple and common method is Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent is injected.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionize the sample molecules using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected fragments (e.g., m/z 20-100).

  • Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions. Compare the fragmentation pattern to reference spectra or predict fragmentation pathways to identify the isomer.

A Comparative Analysis of 2-Methyl-3-pentanol and Other Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-Methyl-3-pentanol against other common secondary alcohols: 3-pentanol, 2-butanol, and cyclohexanol. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, reactivity, and analytical considerations.

Physicochemical Properties

The structural differences among these secondary alcohols, primarily the degree and nature of alkyl substitution, give rise to distinct physicochemical properties. These properties are crucial for predicting their behavior in various chemical and biological systems.

PropertyThis compound3-Pentanol2-ButanolCyclohexanol
Molecular Formula C₆H₁₄OC₅H₁₂OC₄H₁₀OC₆H₁₂O
Molar Mass ( g/mol ) 102.1788.1574.12100.16
Boiling Point (°C) 126.5 - 128[1][2]115.3 - 116[1]99.5161.1
Melting Point (°C) --63.68-114.7[3]25.15
Density (g/mL at 20-25°C) 0.819 - 0.8240.8150.8080.962
Water Solubility (g/L) 20[1]55-59125[3]36-37.5
Refractive Index (at 20°C) 1.417[2]1.4101.3971.465

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of these alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment and neighboring functional groups.

  • This compound: The ¹H NMR spectrum would show distinct signals for the methyl, ethyl, and isopropyl protons, with the proton on the hydroxyl-bearing carbon appearing as a multiplet.

  • 3-Pentanol: Due to its symmetry, the ¹H NMR spectrum is simpler, showing signals for the two equivalent ethyl groups and the proton on the hydroxyl-bearing carbon.

  • 2-Butanol: The spectrum will display signals for the methyl, ethyl, and the two methylene (B1212753) protons, along with the proton attached to the carbon with the hydroxyl group.

  • Cyclohexanol: The ¹H NMR spectrum is more complex due to the cyclic structure and the different electronic environments of the axial and equatorial protons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The fragmentation patterns are useful for structural elucidation. For these alcohols, a common fragmentation is the loss of water (M-18) and alpha-cleavage.

Comparative Reactivity

The reactivity of secondary alcohols is primarily governed by the accessibility of the hydroxyl group and the stability of reaction intermediates. Key reactions include oxidation, esterification, and dehydration.

Oxidation

Secondary alcohols can be oxidized to ketones using various oxidizing agents, such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group.

General Reaction: R₂CHOH + [O] → R₂C=O + H₂O

The rate of oxidation is influenced by steric hindrance around the hydroxyl group. Increased steric bulk can hinder the approach of the oxidizing agent, leading to a slower reaction rate. Therefore, the expected order of reactivity for oxidation among the selected alcohols is:

2-Butanol > 3-Pentanol > Cyclohexanol > this compound

This trend is based on the increasing steric hindrance around the carbinol carbon. This compound, with its bulky isopropyl group, is expected to be the least reactive.

Oxidation_Reactivity A 2-Butanol (Least Hindered) B 3-Pentanol A->B Decreasing Reactivity C Cyclohexanol B->C Decreasing Reactivity D This compound (Most Hindered) C->D Decreasing Reactivity

Caption: Steric hindrance and its effect on oxidation reactivity.

Esterification

Esterification is the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst to form an ester and water. This is a reversible reaction, and the rate is also sensitive to steric hindrance.

General Reaction (Fischer Esterification): R-OH + R'-COOH ⇌ R'-COOR + H₂O

Similar to oxidation, the reactivity of the alcohol in esterification is inversely proportional to the steric bulk around the hydroxyl group. Therefore, the expected order of reactivity for esterification is the same as for oxidation.

Dehydration

The acid-catalyzed dehydration of secondary alcohols proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. The stability of the carbocation is a key factor in determining the reaction rate and the major product. The more stable the carbocation, the faster the reaction.

General Mechanism:

  • Protonation of the hydroxyl group to form a good leaving group (water).

  • Loss of water to form a secondary carbocation.

  • Deprotonation of an adjacent carbon to form an alkene.

The stability of carbocations follows the order: tertiary > secondary > primary. While all the alcohols in this comparison form secondary carbocations initially, rearrangements to more stable carbocations can occur.

In the case of unsymmetrical alcohols, the major alkene product is typically the more substituted one, following Zaitsev's rule .[4][5][6]

  • This compound: Dehydration can lead to a mixture of alkenes, with the major product being the more substituted alkene. Rearrangement of the initial secondary carbocation to a more stable tertiary carbocation is possible, leading to different alkene products.

  • 3-Pentanol: Dehydration yields a single alkene product, 2-pentene.

  • 2-Butanol: Dehydration gives a mixture of 1-butene (B85601) and 2-butene (B3427860), with 2-butene being the major product according to Zaitsev's rule.

  • Cyclohexanol: Dehydration yields cyclohexene.

Dehydration_Carbocation_Stability A This compound Carbocation (Potential for Rearrangement to 3°) B Cyclohexanol Carbocation A->B Decreasing Stability/Reactivity C 3-Pentanol Carbocation B->C Decreasing Stability/Reactivity D 2-Butanol Carbocation C->D Decreasing Stability/Reactivity

Caption: Carbocation stability and its influence on dehydration reactivity.

Experimental Protocols

Synthesis of Secondary Alcohols via Grignard Reaction

A common method for synthesizing secondary alcohols is the Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde.

Example: Synthesis of this compound [7] This synthesis can be achieved by reacting propanal with isopropylmagnesium bromide.[7]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Isopropyl bromide

  • Propanal

  • Sulfuric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a small amount of isopropyl bromide to initiate the reaction. Once the reaction starts, add the remaining isopropyl bromide dropwise to maintain a gentle reflux.

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise with stirring.

  • Work-up: After the addition is complete, pour the reaction mixture onto crushed ice and acidify with dilute sulfuric acid. Separate the ether layer, wash with saturated sodium bicarbonate solution and then with water.

  • Purification: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by distillation. Purify the resulting this compound by fractional distillation.

Grignard_Synthesis_Workflow Start Start Prep_Grignard Prepare Isopropylmagnesium Bromide Start->Prep_Grignard React_Aldehyde React with Propanal Prep_Grignard->React_Aldehyde Workup Acidic Work-up React_Aldehyde->Workup Purify Purify by Distillation Workup->Purify End This compound Purify->End

Caption: Workflow for the Grignard synthesis of this compound.

Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing mixtures of volatile compounds like alcohols.

Protocol:

  • Sample Preparation: Prepare standard solutions of each alcohol in a suitable solvent (e.g., dichloromethane). Prepare an unknown mixture containing one or more of the alcohols.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX) is suitable for separating alcohols.

    • Injector Temperature: Typically set around 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to ensure separation of all components.

    • Detector: A Flame Ionization Detector (FID) is commonly used for detecting organic compounds.

  • Analysis: Inject the standard solutions to determine the retention time of each alcohol. Inject the unknown mixture and identify the components by comparing their retention times to the standards. The peak area can be used for quantitative analysis.

Industrial and Biological Relevance

  • Industrial Uses: Secondary alcohols, including C4-C6 alcohols, are used as solvents, intermediates in the synthesis of plasticizers, surfactants, and flotation agents. 2-Butanol is a precursor to methyl ethyl ketone (MEK), a common solvent. Cyclohexanol is a key intermediate in the production of nylon. This compound is used as a specialty solvent and in the synthesis of certain chemicals.

  • Biological Systems: The metabolism of branched-chain alcohols is a complex process. In microorganisms, the initial step often involves oxidation of a terminal methyl group by monooxygenases.[8] This is followed by further oxidation to the corresponding carboxylic acid, which can then enter beta-oxidation pathways.[8] The specific metabolic fate of this compound in higher organisms is not well-documented in readily available literature.

General_Metabolism_Workflow Alcohol Branched-Chain Alcohol Oxidation1 Oxidation by Monooxygenase Alcohol->Oxidation1 Primary_Alcohol Primary Alcohol Oxidation1->Primary_Alcohol Oxidation2 Further Oxidation Primary_Alcohol->Oxidation2 Carboxylic_Acid Carboxylic Acid Oxidation2->Carboxylic_Acid Beta_Oxidation β-Oxidation Carboxylic_Acid->Beta_Oxidation

Caption: A generalized metabolic pathway for branched-chain alcohols.

References

A Comparative Guide to Confirming 2-Methyl-3-pentanol Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, verifying the purity of reagents and synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental outcomes. This guide provides a detailed comparison of theoretical versus experimental elemental analysis data to confirm the purity of 2-Methyl-3-pentanol, a common secondary alcohol.

Experimental Protocol: Elemental Analysis by Combustion

This protocol outlines the standardized method for determining the mass percentages of Carbon (C), Hydrogen (H), and Oxygen (O) in an organic compound.

Objective: To quantitatively determine the elemental composition of a this compound sample and compare it with the theoretical values to assess its purity.

Materials:

  • This compound sample (minimum 2-3 mg)

  • Microanalytical balance (readable to 0.001 mg)

  • Tin or silver capsules for weighing

  • Elemental Analyzer (Combustion-type)

  • High-purity helium and oxygen

  • Certified organic analytical standards (e.g., Acetanilide) for calibration

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard. The standard is combusted, and the detector responses for C, H, and N are used to create a calibration curve. The oxygen value is typically determined by pyrolysis in a separate furnace.

  • Sample Preparation:

    • Accurately weigh approximately 2 mg of the this compound sample into a tin capsule using a microanalytical balance.

    • Seal the capsule to ensure no sample is lost and to contain the liquid.

  • Combustion Analysis (C/H):

    • The sealed capsule is introduced into a high-temperature combustion furnace (typically ~900-1000°C) within the elemental analyzer.

    • The sample is flash-combusted in a stream of pure oxygen.

    • Organic content is converted into combustion gases: CO₂, H₂O, and N₂.

    • These gases are carried by a helium stream through various traps to remove interfering elements (like halogens or sulfur, if present) and then through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).

  • Pyrolysis (O):

    • A separately weighed sample is introduced into a high-temperature pyrolysis furnace (~1100-1150°C).

    • In the absence of oxygen, the sample pyrolyzes, and all oxygen-containing compounds are converted to carbon monoxide (CO).

    • The amount of CO is measured, and the mass percentage of oxygen is calculated.

  • Data Calculation: The instrument's software calculates the mass percentages of C, H, and O based on the detector signals, the sample weight, and the calibration data.

Purity Confirmation Workflow

The following diagram illustrates the logical workflow for assessing the purity of a chemical sample using elemental analysis.

Purity_Confirmation_Workflow cluster_main Elemental Analysis Workflow Sample Sample Reception (this compound) Preparation Sample Preparation (Weighing & Encapsulation) Sample->Preparation Analysis Instrumental Analysis (Combustion & Pyrolysis) Preparation->Analysis Data_Acquisition Data Acquisition (%C, %H, %O) Analysis->Data_Acquisition Comparison Data Comparison (Experimental vs. Theoretical) Data_Acquisition->Comparison Decision Purity Assessment Comparison->Decision Pure Purity Confirmed Decision->Pure Deviation < 0.4% Impure Impurity Detected (Further Analysis Required) Decision->Impure Deviation > 0.4%

Caption: Workflow for purity confirmation via elemental analysis.

Comparative Data Analysis

The purity of a this compound sample can be determined by comparing the experimentally obtained elemental composition with the theoretical values. The presence of impurities, such as residual starting materials (e.g., isobutyraldehyde) or solvents (e.g., diethyl ether), will cause the experimental data to deviate significantly from the expected percentages.

The molecular formula for this compound is C₆H₁₄O.[1][2][3][4] Its molecular weight is 102.17 g/mol .[1][2][5] The table below compares the theoretical elemental composition with hypothetical experimental results for a pure sample and a sample contaminated with isobutyraldehyde (B47883) (C₄H₈O), a potential precursor from a Grignard synthesis route.

Analyte DescriptionCompound Formula% Carbon (C)% Hydrogen (H)% Oxygen (O)
Theoretical Value C₆H₁₄O70.53%13.80%15.66%
Hypothetical Pure Sample C₆H₁₄O70.49%13.85%15.66%
Theoretical (Impurity) C₄H₈O (Isobutyraldehyde)66.63%11.18%22.19%
Hypothetical Impure Sample Mixture69.85%13.51%16.64%

Analysis of Results:

  • Pure Sample: The experimental values for the hypothetical pure sample show excellent agreement with the theoretical composition of this compound. A deviation of less than 0.4% is generally considered acceptable for a pure compound.

  • Impure Sample: The data for the hypothetical impure sample deviates significantly. The percentage of carbon is lower than expected, while the percentage of oxygen is notably higher. This pattern is consistent with the presence of an oxygen-rich, carbon-poor impurity like isobutyraldehyde. Such a result would indicate that the sample is not suitable for sensitive applications and requires further purification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a detailed comparison of two robust analytical methods for the determination of 2-Methyl-3-pentanol, a secondary alcohol often used as a solvent or intermediate in chemical synthesis. The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data between different analytical techniques. Here, we compare Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), providing supporting experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the key performance characteristics of GC-FID and GC-MS for the analysis of this compound.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization.Separation of volatile compounds followed by ionization and mass-based detection, providing structural information.
Selectivity Good for separating volatile compounds. Co-elution can be an issue with complex matrices.High, as it can distinguish between compounds with the same retention time but different mass spectra.
Sensitivity (LOD/LOQ) Typically in the low ppm (µg/mL) range.Can achieve lower detection limits, often in the ppb (ng/mL) range, especially in Selected Ion Monitoring (SIM) mode.
**Linearity (R²) **Excellent, typically > 0.999 over a wide concentration range.Excellent, typically > 0.999, though the linear range might be narrower than FID in some cases.
Precision (%RSD) High precision, with RSD values typically < 2% for replicate injections.[1]High precision, with RSD values also typically < 2%.[1]
Accuracy (% Recovery) High accuracy, with recovery values typically between 98-102%.High accuracy, with recovery values also in the 98-102% range.
Cost & Complexity Lower initial and operational cost. Simpler to operate and maintain.Higher initial and operational cost. More complex instrumentation and data analysis.
Confirmation Capability Based on retention time only.Provides mass spectral data for definitive compound identification.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. Below are representative experimental protocols for the analysis of this compound using GC-FID and GC-MS.

Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound in samples where the matrix is relatively simple and high throughput is desired.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration within the calibrated range.

  • Add an internal standard (e.g., n-butanol) to correct for injection volume variability.

  • Vortex the sample to ensure homogeneity.

2. GC-FID Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: 1 µL of the prepared sample is injected into the GC system via a split/splitless injector.

  • Temperature Program:

    • Initial oven temperature: 50°C, hold for 2 minutes.

    • Ramp rate: 10°C/minute to 150°C.

    • Hold at 150°C for 5 minutes.

  • Detector Temperature: 250°C.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of this compound in complex matrices or when unambiguous identification is required.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of the prepared sample is injected into the GC system.

  • Temperature Program:

    • Initial oven temperature: 50°C, hold for 2 minutes.

    • Ramp rate: 10°C/minute to 150°C.

    • Hold at 150°C for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode:

    • Full Scan: For qualitative analysis and identification, scanning a mass range of m/z 35-200.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 45, 59, 87).

Mandatory Visualization

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison and Evaluation Sample Test Sample Containing This compound GC_FID GC-FID Analysis Sample->GC_FID GC_MS GC-MS Analysis Sample->GC_MS Spiked_Sample Spiked Sample (Known Concentration) Spiked_Sample->GC_FID Spiked_Sample->GC_MS Data_Comparison Compare Results: - Accuracy - Precision - Linearity GC_FID->Data_Comparison GC_MS->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Data_Comparison->Statistical_Analysis Conclusion Conclusion on Method Interchangeability Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.

References

Comparative Reactivity of 2-Methyl-3-pentanol Stereoisomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of the stereoisomers of 2-methyl-3-pentanol. Due to a lack of specific experimental data directly comparing the reaction kinetics of the individual stereoisomers—(2R,3R), (2R,3S), (2S,3R), and (2S,3S)-2-methyl-3-pentanol—this document will focus on the foundational principles of stereoisomer reactivity and provide generalized experimental protocols for key reaction types. The information presented herein is based on established principles of organic chemistry and data from analogous secondary alcohol systems.

Introduction to this compound Stereoisomers

This compound is a chiral secondary alcohol with two stereocenters at positions 2 and 3. This results in the existence of four possible stereoisomers: two pairs of enantiomers, which are also diastereomers of each other. The specific three-dimensional arrangement of the methyl and hydroxyl groups around these chiral centers can influence the molecule's interaction with other chiral molecules, reagents, and catalysts, thereby affecting reaction rates and product distributions.

The four stereoisomers are:

  • (2R, 3R)-2-methyl-3-pentanol

  • (2S, 3S)-2-methyl-3-pentanol

  • (2R, 3S)-2-methyl-3-pentanol

  • (2S, 3R)-2-methyl-3-pentanol

The (2R,3R) and (2S,3S) isomers are one enantiomeric pair (the anti or threo pair), while the (2R,3S) and (2S,3R) isomers form the other enantiomeric pair (the syn or erythro pair). Diastereomers, such as the (2R,3R) and (2R,3S) isomers, possess different physical properties and can exhibit different reactivities.

Theoretical Reactivity Comparison

While specific quantitative data is not available in the reviewed literature, the principles of stereochemistry allow for a qualitative prediction of reactivity differences between the diastereomeric pairs.

Steric Hindrance: The spatial arrangement of the methyl and isopropyl groups attached to the chiral carbons will influence the accessibility of the hydroxyl group and adjacent protons to incoming reagents. It is plausible that the syn isomers, where the methyl and isopropyl groups are on the same side of the carbon backbone, may present greater steric hindrance to certain reaction pathways compared to the anti isomers.

Transition State Stability: In reactions such as elimination (dehydration), the stability of the transition state is crucial. The conformation required to achieve the transition state may be more or less energetically favorable for one diastereomer over the other, leading to differences in reaction rates. For example, in an E2 elimination, a specific dihedral angle between the departing proton and the leaving group is required, and the energetic cost of achieving this conformation may differ between diastereomers.

Key Reactions and Experimental Considerations

Below are outlines of common reactions for secondary alcohols and the expected influence of stereochemistry on their outcomes.

Dehydration to Alkenes

The acid-catalyzed dehydration of this compound proceeds via an E1 or E2 mechanism to yield a mixture of alkenes, primarily 2-methyl-2-pentene (B165383) and 4-methyl-2-pentene (B213027) (as E/Z isomers).

Expected Stereochemical Influence: The ratio of elimination products can be influenced by the stereochemistry of the starting alcohol. The relative rates of formation of the different alkenes are expected to vary between the diastereomers due to differences in the stability of the carbocation intermediate (in an E1 pathway) or the steric requirements of the anti-periplanar transition state (in an E2 pathway).

Logical Flow of Dehydration Reaction

2-Methyl-3-pentanol_Stereoisomer This compound Stereoisomer Protonation Protonation of -OH group 2-Methyl-3-pentanol_Stereoisomer->Protonation H+ Carbocation Formation of Carbocation Intermediate Protonation->Carbocation -H2O Elimination Proton Abstraction Carbocation->Elimination Base Alkene_Products Alkene Products (Mixture of Isomers) Elimination->Alkene_Products

Caption: Acid-catalyzed dehydration of this compound stereoisomers.

Oxidation to Ketone

The oxidation of this compound, a secondary alcohol, yields 2-methyl-3-pentanone.

Expected Stereochemical Influence: The rate of oxidation can be sensitive to the steric environment around the hydroxyl group. Diastereomers with a more sterically hindered hydroxyl group may react more slowly with bulky oxidizing agents.

Experimental Workflow for Oxidation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol This compound Stereoisomer Mixing Combine Reactants Alcohol->Mixing Solvent Solvent (e.g., Dichloromethane) Solvent->Mixing Oxidant Oxidizing Agent (e.g., PCC) Oxidant->Mixing Stirring Stir at Room Temp. Mixing->Stirring Filtration Filter through Silica (B1680970) Gel Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 2-Methyl-3-pentanone Evaporation->Product

Caption: General workflow for the oxidation of this compound.

Esterification

Esterification of this compound with a carboxylic acid or its derivative produces the corresponding ester. When a chiral, non-racemic carboxylic acid is used, a pair of diastereomeric esters will be formed from a single enantiomer of the alcohol.

Expected Stereochemical Influence: The rates of esterification are expected to differ for the diastereomers of this compound, particularly when a bulky carboxylic acid is used, due to steric hindrance around the hydroxyl group. This difference in reactivity forms the basis of kinetic resolution.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the reactivity of this compound stereoisomers. It is crucial to conduct these reactions under identical conditions for each stereoisomer to obtain meaningful comparative data.

Protocol 1: Acid-Catalyzed Dehydration

Objective: To compare the rate of dehydration and the product distribution for each stereoisomer of this compound.

Materials:

  • This compound stereoisomer

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Place a known amount of the this compound stereoisomer in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to a specific, controlled temperature (e.g., 100-140 °C) and collect the distillate.

  • Wash the distillate with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the different alkene products.

  • The reaction can be monitored over time by taking aliquots and analyzing them by GC to determine the rate of disappearance of the starting material.

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To compare the rate of oxidation of each stereoisomer of this compound.

Materials:

  • This compound stereoisomer

  • Pyridinium chlorochromate (PCC)

  • Silica gel

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, filtration apparatus, gas chromatograph (GC).

Procedure:

  • Dissolve the this compound stereoisomer in dichloromethane in a round-bottom flask.

  • Add PCC to the solution in one portion.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to measure the disappearance of the starting alcohol and the appearance of the ketone.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel with additional dichloromethane.

  • The combined filtrate contains the product, 2-methyl-3-pentanone.

Data Presentation

As no specific experimental data comparing the stereoisomers of this compound was found in the literature, the following tables are presented as templates for organizing data should such experiments be conducted.

Table 1: Hypothetical Dehydration Reaction Data

StereoisomerReaction Time (min)% Conversion% 2-methyl-2-pentene% 4-methyl-2-pentene (E)% 4-methyl-2-pentene (Z)
(2R, 3R)60
(2S, 3S)60
(2R, 3S)60
(2S, 3R)60

Table 2: Hypothetical Oxidation Reaction Data

StereoisomerReaction Time (min)% Conversion to 2-Methyl-3-pentanone
(2R, 3R)30
(2S, 3S)30
(2R, 3S)30
(2S, 3R)30

Conclusion

A comprehensive, data-driven comparison of the reactivity of this compound stereoisomers is currently limited by the lack of specific experimental studies. Based on fundamental principles of stereochemistry, it is anticipated that the diastereomers of this compound will exhibit different reaction rates and product distributions in reactions such as dehydration, oxidation, and esterification due to differences in steric hindrance and transition state energies. The provided experimental protocols offer a framework for conducting systematic studies to generate the quantitative data needed for a thorough comparison. Such research would be a valuable contribution to the understanding of stereochemical effects on chemical reactivity.

A Comparative Guide to the Synthesis of 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods for synthesizing 2-methyl-3-pentanol, a secondary alcohol with applications in various chemical syntheses. We will delve into the reaction mechanisms, experimental protocols, and performance data of the most common synthetic routes, offering a valuable resource for selecting the optimal method for your research and development needs.

Introduction to Synthesis Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the formation of the carbon skeleton via a Grignard reaction and the reduction of a precursor ketone, 2-methyl-3-pentanone (B165389). Each strategy offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Method 1: Grignard Reaction

The Grignard reaction is a powerful tool for carbon-carbon bond formation, allowing for the construction of the this compound skeleton from smaller, readily available precursors. The most common retrosynthetic disconnection involves the reaction of an isopropyl Grignard reagent with propanal.

Experimental Protocol: Grignard Synthesis

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, the remaining 2-bromopropane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (isopropylmagnesium bromide).[1][2]

  • Reaction with Propanal: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is then added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.

Grignard_Synthesis cluster_Grignard_Formation Grignard Reagent Formation cluster_Reaction Reaction cluster_Workup Work-up & Purification 2-Bromopropane 2-Bromopropane Isopropylmagnesium_bromide Isopropylmagnesium_bromide 2-Bromopropane->Isopropylmagnesium_bromide  + Mg, Et2O Mg Mg Alkoxide_intermediate Alkoxide_intermediate Isopropylmagnesium_bromide->Alkoxide_intermediate Propanal Propanal Propanal->Alkoxide_intermediate This compound This compound Alkoxide_intermediate->this compound  H3O+ workup

Method 2: Reduction of 2-Methyl-3-pentanone

The reduction of the carbonyl group in 2-methyl-3-pentanone offers a direct route to this compound. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and convenient choice due to its selectivity and ease of handling.[3][4]

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 2-Methyl-3-pentanone

  • Methanol (B129727)

  • Sodium borohydride (NaBH4)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-methyl-3-pentanone in methanol and cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic and should be controlled by the rate of addition. After all the sodium borohydride has been added, the reaction mixture is stirred at room temperature for one hour.

  • Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The mixture is then transferred to a separatory funnel, and the product is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the resulting this compound is purified by distillation.[5][6]

Reduction_Synthesis 2-Methyl-3-pentanone 2-Methyl-3-pentanone Alkoxide_intermediate Alkoxide_intermediate 2-Methyl-3-pentanone->Alkoxide_intermediate  1. NaBH4, MeOH Reducing_Agent NaBH4 This compound This compound Alkoxide_intermediate->this compound  2. H3O+ workup

Method 3: Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation provides a greener alternative to the use of stoichiometric hydride reducing agents. This method involves the use of a metal catalyst, such as Raney Nickel or Palladium, and a hydrogen source. A variation of this is catalytic transfer hydrogenation, which utilizes a hydrogen donor molecule, such as isopropanol (B130326), in place of hydrogen gas.[7][8]

Experimental Protocol: Catalytic Transfer Hydrogenation (Meerwein-Ponndorf-Verley Reduction)

Materials:

  • 2-Methyl-3-pentanone

  • Isopropanol

  • Aluminum isopropoxide

  • Toluene (optional, as solvent)

  • Dilute sulfuric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A mixture of 2-methyl-3-pentanone, a large excess of isopropanol (which acts as both solvent and hydrogen donor), and a catalytic amount of aluminum isopropoxide is placed in a round-bottomed flask fitted with a distillation head.[9][10][11]

  • Reaction: The mixture is heated to allow for the slow distillation of acetone (B3395972), which is formed as a byproduct. This removal of acetone drives the equilibrium towards the formation of the desired alcohol. The reaction progress can be monitored by TLC or GC.[12]

  • Work-up: After the reaction is complete, the mixture is cooled, and the aluminum salts are decomposed by the addition of dilute sulfuric acid. The product is then extracted with diethyl ether.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by distillation.

Catalytic_Hydrogenation_Workflow cluster_Reactants Reactants Ketone 2-Methyl-3-pentanone Reaction_Vessel Reaction (Heating/Pressure) Ketone->Reaction_Vessel H_Source Hydrogen Source (H2 or Isopropanol) H_Source->Reaction_Vessel Catalyst Catalyst (e.g., Raney Ni, Al(O-iPr)3) Catalyst->Reaction_Vessel Workup Work-up & Purification Reaction_Vessel->Workup Product This compound Workup->Product

Performance Comparison

The choice of synthesis method will depend on various factors, including the desired scale, available equipment, and cost considerations. The following table summarizes the key performance indicators for each method.

Method Starting Materials Reagents Typical Yield (%) Advantages Disadvantages
Grignard Reaction Propanal, 2-Bromopropane, MgAnhydrous Ether/THF60-80Excellent for C-C bond formation, versatile.Requires strictly anhydrous conditions, Grignard reagent is highly reactive and moisture sensitive.
Sodium Borohydride Reduction 2-Methyl-3-pentanoneNaBH4, Methanol85-95High yield, mild reaction conditions, easy to handle reagent.Requires the synthesis of the precursor ketone.
Catalytic Transfer Hydrogenation (MPV) 2-Methyl-3-pentanoneIsopropanol, Al(O-iPr)370-90Uses inexpensive and safe reagents, high chemoselectivity.Reversible reaction, requires removal of acetone byproduct to drive to completion.
Catalytic Hydrogenation 2-Methyl-3-pentanoneH2 gas, Raney Ni or Pd/C>95High yield, clean reaction with water as the only byproduct.Requires specialized high-pressure hydrogenation equipment, handling of flammable H2 gas.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The Grignard reaction is ideal for constructing the carbon framework from simpler molecules. For the reduction of the corresponding ketone, sodium borohydride offers a high-yielding and straightforward laboratory-scale method. For larger-scale and greener syntheses, catalytic hydrogenation or transfer hydrogenation are attractive alternatives, avoiding the use of stoichiometric metal hydrides. The selection of the most appropriate method will be guided by the specific requirements of the synthesis, including scale, cost, safety, and available equipment. This guide provides the necessary information for an informed decision, empowering researchers to efficiently produce this compound for their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 2-Methyl-3-pentanol are critical for ensuring laboratory safety and environmental protection. Due to its chemical properties, this compound is classified as a flammable hazardous material and requires a specific disposal protocol. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe work environment and comply with regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to observe the following safety precautions. This compound is a flammable liquid and a potential irritant.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3] In case of insufficient ventilation, use a suitable respirator.

  • Handling: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3][4] Use only non-sparking tools and take precautionary measures against static discharge.[3][4] Ensure the work area is well-ventilated.

  • Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[3][4]

Chemical and Safety Data Overview

For quick reference, the key quantitative data for this compound are summarized below. This information is crucial for accurate hazard assessment and waste classification.

PropertyValueCitation(s)
CAS Number 565-67-3[5]
Molecular Formula C₆H₁₄O[6]
Physical State Liquid[3][6]
Flash Point 46 °C / 114.8 °F (closed cup)[3][6]
Boiling Point 128 °C / 262.4 °F[3][6]
Density 0.819 g/mL at 25 °C[6]
GHS Hazard Class Flammable Liquid, Category 3[2]
Hazard Statements H226: Flammable liquid and vapor[2][6]
Storage Class Code 3 (Flammable liquids)[6]
Waste Water Hazard Class (WGK) WGK 3 (severe hazard to water)[6]

Step-by-Step Disposal Protocol

Disposing of this compound must be done in accordance with hazardous waste regulations. Under the Resource Conservation and Recovery Act (RCRA), its ignitable nature classifies it as a hazardous waste.[7] Intentional dilution or evaporation as a substitute for proper disposal is illegal.[8]

Methodology: Waste Collection and Disposal

1. Waste Characterization and Segregation:

  • Identify the waste as "Hazardous Waste." Because this compound is a flammable alcohol, it falls under the UN1987 "ALCOHOLS, N.O.S." shipping description for transport.[3]
  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
  • Store the waste separately from incompatible materials, particularly oxidizing agents.[3]

2. Containerization:

  • Use a suitable, leak-proof, and closed container for collection. The container must be in good condition and compatible with the chemical.
  • Keep the container tightly sealed except when adding waste to prevent the release of flammable vapors.[4]

3. On-site Storage:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area.
  • The storage area must be cool and away from sources of ignition.[3]

4. Professional Disposal:

  • Do not pour this compound down the drain. [7][9] This is prohibited and can create fire or explosion hazards in the plumbing and sewer systems.[7]
  • Arrange for collection by a licensed hazardous waste disposal contractor. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
  • The approved disposal method is typically incineration in a licensed facility equipped to handle flammable liquids.[10]

5. Management of Small Spills:

  • For small spills, remove all ignition sources.[3]
  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
  • Collect the absorbent material and contaminated surfaces using non-sparking tools and place it into a sealed container for disposal as hazardous waste.[3]

6. Decontamination of Empty Containers:

  • Thoroughly rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must also be collected and disposed of as flammable hazardous waste.
  • Once decontaminated, observe all label safeguards until the container is cleaned and destroyed.[10]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Identify this compound for Disposal ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe assess Assess Situation ppe->assess spill Small Spill assess->spill Spill bulk Bulk Liquid Waste assess->bulk Unused/Waste absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb collect_bulk Pour into Designated Hazardous Waste Container bulk->collect_bulk collect_spill Collect Residue into Sealed Container absorb->collect_spill label Label Container: 'Hazardous Waste, Flammable Liquid, This compound' collect_spill->label collect_bulk->label store Store in Cool, Ventilated Area Away from Ignition Sources label->store disposal Arrange Pickup by Licensed Hazardous Waste Contractor store->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Methyl-3-pentanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended.[1][2]

Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • A face shield may be necessary for additional protection against splashes.[4]

Skin Protection:

  • Wear appropriate protective gloves to prevent skin exposure.[1][4] Gloves must be inspected prior to use, and proper removal techniques should be followed to avoid skin contact.[4]

  • Protective clothing, such as a lab coat or a complete suit protecting against chemicals, is necessary to prevent skin contact.[1][4] The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[4][5]

Respiratory Protection:

  • Work in a well-ventilated area to keep airborne concentrations low.[1]

  • If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] A recommended filter type is an organic gases and vapors filter (Type A, Brown) conforming to EN14387.[3] For situations where air-purifying respirators are appropriate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges can be used as a backup to engineering controls.[4] If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[4][5]

Safety and Handling Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C6H14O[3]
Molecular Weight 102.17 g/mol [6]
Appearance Clear, colorless liquid[3][7]
Odor Odorless[3]
Boiling Point 128 °C / 262.4 °F @ 760 mmHg[3]
Flash Point 46 °C / 114.8 °F (closed cup)[3]
Specific Gravity 0.819 g/mL at 25 °C[3]
Solubility Insoluble in water[3]
Vapor Density 3.52[3]

Occupational Exposure Limits: This product does not contain any hazardous materials with established occupational exposure limits by region-specific regulatory bodies.[3]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][3] No smoking.[3]

  • Ground and bond containers when transferring material to prevent static discharges.[1]

  • Use only non-sparking tools.[3]

  • Avoid contact with eyes, skin, and clothing.[1] Avoid ingestion and inhalation.[1][3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[1][5]

  • Incompatible materials include oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][8][9]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[10]

  • Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[1] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1]

Emergency Procedures: Chemical Spill Workflow

In the event of a this compound spill, follow the steps outlined in the workflow below.

G Workflow for Handling a this compound Spill start Spill Detected evacuate Evacuate Personnel to a Safe Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Sources of Ignition ventilate->ignition ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) ignition->ppe contain Contain Spillage with Inert Absorbent Material (e.g., sand, earth) ppe->contain collect Collect with Electrically Protected Vacuum Cleaner or by Wet-Brushing contain->collect container Place in Suitable, Closed Container for Disposal collect->container disposal Dispose of According to Local Regulations container->disposal end Spill Cleaned Up disposal->end

Caption: Logical workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.